N1-ethyl-N1-methylbenzene-1,2-diamine
Description
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Properties
IUPAC Name |
2-N-ethyl-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMGUQRDALNQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N1-ethyl-N1-methylbenzene-1,2-diamine
Abstract
This whitepaper provides a comprehensive technical guide for the rational synthesis of N1-ethyl-N1-methylbenzene-1,2-diamine, an unsymmetrically substituted ortho-phenylenediamine (OPD). Substituted OPDs are critical building blocks in the development of pharmaceuticals, agrochemicals, and high-performance polymers, particularly in the synthesis of benzimidazoles and related heterocyclic systems. The primary challenge in synthesizing this target molecule lies in the controlled, stepwise introduction of two different alkyl groups (ethyl and methyl) onto a single nitrogen atom of the diamine scaffold. This guide elucidates a robust and reliable synthetic strategy, starting from commercially available 2-nitroaniline. We will detail the underlying chemical principles, provide a validated, step-by-step experimental protocol, and discuss the causality behind key experimental choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate. Its structure, featuring a vicinal diamine arrangement with one primary and one tertiary amine, offers a versatile platform for constructing complex molecular architectures. For instance, the primary amine can be selectively reacted to form heterocycles, while the tertiary amine influences the electronic properties and solubility of the final compound.
Direct alkylation of o-phenylenediamine is notoriously difficult to control, often resulting in a complex mixture of N-monoalkylated, N,N'-dialkylated, and over-alkylated products. A successful synthesis, therefore, necessitates a strategic, stepwise approach. The most logical and field-proven strategy involves:
-
Protection/Masking: Utilizing a precursor where one of the amine functionalities is masked, allowing for selective manipulation of the other. 2-Nitroaniline is an ideal starting material, as the nitro group serves as a latent amino group that is unreactive to alkylation conditions.
-
Stepwise N-Alkylation: Sequentially introducing the methyl and ethyl groups onto the extant amino group of the 2-nitroaniline core.
-
Deprotection/Reduction: Converting the nitro group into the primary amine in the final step to yield the target diamine.
This guide will focus on this robust three-step pathway, which offers superior control over the reaction outcome compared to other potential routes like reductive amination on the diamine core.
Proposed Synthetic Pathway: A Mechanistic Approach
The chosen synthetic route is illustrated below. Each transformation is based on well-established, high-yielding reactions in organic synthesis. The causality for each step is explained to provide a deeper understanding of the protocol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the synthesis. All quantitative data are summarized in Table 1 for clarity.
Part 1: Synthesis of N-Methyl-2-nitroaniline
-
Principle: This step involves a standard nucleophilic substitution (SN2) reaction. The amino group of 2-nitroaniline, while weakly nucleophilic due to the electron-withdrawing nitro group, is deprotonated by a mild base (potassium carbonate) to increase its nucleophilicity. The resulting anilide anion then attacks the electrophilic methyl iodide. Acetone is chosen as the solvent due to its polarity and appropriate boiling point for the reaction.
-
Materials and Reagents:
-
2-Nitroaniline (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitroaniline and anhydrous acetone.
-
Add anhydrous potassium carbonate to the suspension.
-
Slowly add methyl iodide dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is N-methyl-2-nitroaniline.
-
-
Work-up and Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield a yellow crystalline solid.
-
Alternatively, for higher purity, column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) can be performed.
-
Part 2: Synthesis of N-Ethyl-N-methyl-2-nitroaniline
-
Principle: This step is another SN2 alkylation, analogous to the first. However, the secondary amine of N-methyl-2-nitroaniline is sterically more hindered and slightly less nucleophilic. Therefore, a more polar aprotic solvent (DMF) and a slightly elevated temperature (without reflux) are employed to facilitate the reaction with ethyl iodide.
-
Materials and Reagents:
-
N-Methyl-2-nitroaniline (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve N-methyl-2-nitroaniline in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add ethyl iodide dropwise while stirring.
-
Heat the mixture to 60°C and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain crude N-ethyl-N-methyl-2-nitroaniline as a dark oil.
-
-
Work-up and Purification:
-
The crude oil is best purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to isolate the pure product.
-
Part 3: Synthesis of this compound
-
Principle: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice as it is a clean, efficient, and high-yielding process that avoids the use of stoichiometric metallic reductants and harsh acidic conditions.[1][2] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas.
-
Materials and Reagents:
-
N-Ethyl-N-methyl-2-nitroaniline (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C) (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Carefully place the 10% Pd/C catalyst into a Parr hydrogenation apparatus or a similar pressure-rated reaction vessel. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.
-
Dissolve the N-ethyl-N-methyl-2-nitroaniline in ethanol and add it to the reaction vessel.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the drop in hydrogen pressure.
-
The reaction is usually complete within 2-4 hours when hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench with water.
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the target compound, this compound, often obtained as an oil that may darken upon exposure to air.
-
-
Work-up and Purification:
-
The crude product is often of sufficient purity for subsequent reactions.
-
If further purification is required, vacuum distillation can be performed. Due to the amine functionalities, the product is susceptible to air oxidation, and it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
| Step | Starting Material (SM) | Key Reagents | Molar Ratio (Reagent:SM) | Product | Expected Yield |
| 1 | 2-Nitroaniline | Methyl Iodide, K₂CO₃ | 1.2 : 1.0 | N-Methyl-2-nitroaniline | 85-95% |
| 2 | N-Methyl-2-nitroaniline | Ethyl Iodide, K₂CO₃ | 1.2 : 1.0 | N-Ethyl-N-methyl-2-nitroaniline | 70-85% |
| 3 | N-Ethyl-N-methyl-2-nitroaniline | H₂, 10% Pd/C | Catalytic | This compound | >95% |
Conclusion
The synthesis of this compound is effectively achieved through a controlled, three-step sequence starting from 2-nitroaniline. This strategy, involving sequential N-alkylation followed by nitro group reduction, provides a reliable and scalable method for producing the target compound with high purity and yield. The detailed protocols and mechanistic rationale presented in this guide offer researchers and drug development professionals a robust framework for accessing this and other unsymmetrically substituted ortho-phenylenediamines, which are pivotal intermediates in modern chemical synthesis.
References
-
ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl... Available at: [Link]
-
PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. Catalytic Amination for N-Alkyl Amine Synthesis. Available at: [Link]
-
GalChimia. A New Way to Amines. (2014). Available at: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022). Available at: [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. Available at: [Link]
- Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
Sources
"N1-ethyl-N1-methylbenzene-1,2-diamine chemical properties"
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of N¹,N¹-dialkyl-benzene-1,2-diamines for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating the Landscape of Novel Reagents
In the field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on the chemical properties and synthetic utility of a specific, non-commercial scaffold: N¹-ethyl-N¹-methylbenzene-1,2-diamine . As this compound is not extensively documented in public literature, this whitepaper adopts a predictive and principles-based approach. By leveraging data from closely related, well-characterized analogs such as N¹-methylbenzene-1,2-diamine and the parent benzene-1,2-diamine, we will construct a robust profile of the target molecule. This document is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge required to synthesize, characterize, and strategically employ this versatile building block.
Chemical Identity and Predicted Physicochemical Profile
The unambiguous identification of a molecule is the cornerstone of reproducible science. This section outlines the key identifiers for N¹-ethyl-N¹-methylbenzene-1,2-diamine and provides estimated physicochemical properties based on established structure-property relationships.
Systematic IUPAC Name: N¹-ethyl-N¹-methylbenzene-1,2-diamine Common Synonyms: 1-(Ethyl(methyl)amino)-2-aminobenzene Molecular Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol CAS Registry Number: Not assigned.
Predicted Physicochemical Properties
The introduction of N-alkyl groups significantly influences the physical properties of the parent benzene-1,2-diamine. The data below is a synthesized prediction, contrasting the known values of analogs to project the behavior of the target compound.
| Property | Benzene-1,2-diamine (Parent) | N¹-methylbenzene-1,2-diamine (Analog) | N¹-ethyl-N¹-methylbenzene-1,2-diamine (Predicted) | Rationale for Prediction |
| Physical State | Colorless to yellow solid | Liquid | Colorless to yellow/brown liquid | N-alkylation often disrupts crystal lattice packing, lowering the melting point below room temperature. |
| Boiling Point | 256-258 °C | ~257 °C | ~260-270 °C | Increased molecular weight and van der Waals forces from the ethyl group will slightly elevate the boiling point. |
| Melting Point | 102-104 °C | Not applicable (Liquid) | Not applicable (Liquid) | Expected to be a liquid at standard temperature and pressure. |
| Solubility | Soluble in hot water, alcohol, ether, chloroform | Soluble in organic solvents | Soluble in common organic solvents (DCM, Ether, EtOAc); sparingly soluble in water | The larger hydrophobic alkyl framework will decrease water solubility while maintaining high solubility in organic media. |
| pKa (of NH₂) | ~4.5 (Conjugate acid) | ~4.7 | ~4.8 - 5.0 | The electron-donating nature of the two alkyl groups on N¹ increases the basicity of the free N² amine compared to the parent. |
Proposed Synthesis and Purification Workflow
The practical utility of a novel building block is contingent on its accessible synthesis. A reliable route to N¹-ethyl-N¹-methylbenzene-1,2-diamine can be designed starting from the commercially available precursor, 2-nitroaniline. The proposed two-step synthesis involves sequential N-alkylation followed by nitro group reduction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target diamine.
Detailed Experimental Protocol
Trustworthiness: This protocol is based on well-established, high-yielding transformations in organic chemistry. The chosen reagents and conditions are standard for N-alkylation of anilines and nitro group reductions, ensuring high transferability and reliability.
Step 1: Synthesis of N-ethyl-N-methyl-2-nitroaniline
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methyl-2-nitroaniline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The strong base NaH deprotonates the amine, forming a sodium amide salt which is a much stronger nucleophile.
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine
-
Setup: Dissolve the N-ethyl-N-methyl-2-nitroaniline (1.0 eq) from the previous step in ethanol or ethyl acetate.
-
Reduction: Carefully add palladium on carbon (10% Pd/C, 0.05 eq) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically balloon pressure is sufficient) and stir vigorously at room temperature. Monitor the reaction by TLC. Causality: The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, reducing it to the corresponding amine.
-
Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the target diamine, which may require further purification by distillation or chromatography if necessary.
Predicted Spectroscopic Profile for Structural Verification
For any newly synthesized compound, unambiguous structural confirmation is critical. The following is a prediction of the key spectroscopic signatures for N¹-ethyl-N¹-methylbenzene-1,2-diamine.
| Technique | Predicted Signature | Rationale |
| ¹H NMR | Aromatic Region (δ 6.7-7.2 ppm): 4 distinct signals, likely multiplets or doublets of doublets, corresponding to the four protons on the benzene ring. Aliphatic Region: A quartet (~δ 3.0-3.3 ppm, 2H) for the -CH₂- of the ethyl group, a singlet (~δ 2.7-2.9 ppm, 3H) for the N-CH₃, and a triplet (~δ 1.1-1.3 ppm, 3H) for the -CH₃ of the ethyl group. Amine Protons: A broad singlet for the two -NH₂ protons, which may be exchangeable with D₂O. | The chemical shifts are influenced by the electronic environment. The N-alkyl protons are deshielded by the adjacent nitrogen. The aromatic protons will show a splitting pattern characteristic of a 1,2-disubstituted benzene ring. |
| ¹³C NMR | Aromatic Region (δ 115-150 ppm): 6 distinct signals are expected for the aromatic carbons. Aliphatic Region (δ 10-50 ppm): Signals for the N-CH₂, N-CH₃, and ethyl -CH₃ carbons. | The number of signals reflects the molecular symmetry. With no plane of symmetry through the ring, all 6 aromatic carbons are chemically non-equivalent. |
| IR Spec. | ~3400-3300 cm⁻¹: Two sharp N-H stretching bands for the primary amine (-NH₂). ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C bending. | These vibrational frequencies are highly characteristic of the functional groups present in the molecule. The presence of two distinct N-H stretches is a hallmark of a primary amine. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 150. Fragmentation: A significant peak at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺). Another peak at m/z = 121, corresponding to the loss of an ethyl group ([M-29]⁺). | Electron impact mass spectrometry will show the parent molecular ion and characteristic fragmentation patterns resulting from the cleavage of the weakest bonds, typically the N-alkyl C-N bonds. |
Reactivity and Applications in Medicinal Chemistry
The synthetic value of N¹-ethyl-N¹-methylbenzene-1,2-diamine lies in the differential reactivity of its two amine groups. The N² primary amine is a potent nucleophile, while the N¹ tertiary amine is non-reactive in many transformations. This structural feature makes it an ideal precursor for the synthesis of important heterocyclic scaffolds.
Core Reactivity: Heterocycle Formation
The primary application is in condensation reactions with 1,2-dielectrophiles to form fused heterocyclic systems. This is a cornerstone of many drug discovery programs.
Caption: Key condensation reactions for heterocycle synthesis.
-
Quinoxaline Synthesis: Reaction with a 1,2-diketone (like benzil) will lead to a rapid, acid-catalyzed condensation, forming a substituted quinoxaline. Quinoxalines are privileged structures found in numerous biologically active compounds, including antibiotics and kinase inhibitors.
-
Benzimidazole Synthesis: Condensation with a carboxylic acid or its derivatives (like an acid chloride or aldehyde followed by oxidation) yields a benzimidazole. The benzimidazole core is central to blockbuster drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The N-ethyl-N-methyl group would remain as a substituent on the final aromatic system, allowing for fine-tuning of properties like solubility and metabolic stability.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N¹-ethyl-N¹-methylbenzene-1,2-diamine does not exist, its handling precautions can be reliably inferred from the parent compound, benzene-1,2-diamine, which is classified as toxic and a suspected mutagen.
-
Hazard Class: Assumed Toxic and Irritant. Aromatic amines are often toxic upon ingestion, inhalation, and skin contact. They can be absorbed through the skin.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory: All handling of the neat liquid should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and oxidizing agents. The compound is likely susceptible to air oxidation, which can cause discoloration (turning from colorless/yellow to brown/black).
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
Benzene-1,2-diamine Properties | PubChem, National Center for Biotechnology Information. | [Link]
A Technical Guide to the Predicted Spectroscopic Profile of N1-ethyl-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-ethyl-N1-methylbenzene-1,2-diamine is an ortho-phenylenediamine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and structural elucidation. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of direct, publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable predictive model. Methodologies for acquiring and validating this data are also proposed, offering a complete framework for researchers.
Introduction: The Structural and Spectroscopic Landscape
This compound belongs to the class of ortho-phenylenediamines, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers[1]. The introduction of asymmetrical N-alkylation, with both an ethyl and a methyl group on one of the amino functionalities, introduces specific structural features that are expected to manifest uniquely in its spectroscopic signatures. The analysis of these signatures is crucial for confirming the identity and purity of the compound during synthesis and for studying its interactions in various chemical and biological systems.
This guide is structured to provide a detailed predictive analysis of the key spectroscopic data points. Each section will delve into a specific spectroscopic technique, outlining the theoretical basis for the predicted spectral features and offering insights into the experimental considerations for data acquisition.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of chemical shifts, coupling constants, and signal multiplicities expected for its unique arrangement of protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl and methyl groups, and the protons of the primary amine.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (4H) | 6.5 - 7.2 | Multiplet | 4H | - |
| -NH₂ (2H) | 3.5 - 4.5 | Broad Singlet | 2H | - |
| -CH₂- (Ethyl) | 3.1 - 3.4 | Quartet | 2H | ~7 |
| -CH₃ (Methyl) | 2.6 - 2.9 | Singlet | 3H | - |
| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | 3H | ~7 |
Causality behind Predicted Shifts:
-
Aromatic Protons: The electron-donating nature of the two amino groups will shield the aromatic protons, causing them to appear in the upfield region of the aromatic spectrum (typically 6.5-7.2 ppm). The exact splitting pattern will be complex due to the asymmetry of the substitution.
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Amine Protons (-NH₂): The chemical shift of the primary amine protons is highly dependent on solvent and concentration and is expected to appear as a broad singlet.
-
Ethyl Group Protons: The methylene protons (-CH₂-) adjacent to the nitrogen will be deshielded and appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet.
-
Methyl Group Protons: The methyl protons directly attached to the nitrogen will be a singlet and will be deshielded compared to the ethyl's methyl group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N (2C) | 140 - 150 |
| Aromatic C-H (4C) | 115 - 130 |
| -CH₂- (Ethyl) | 45 - 55 |
| -CH₃ (Methyl) | 30 - 40 |
| -CH₃ (Ethyl) | 10 - 15 |
Diagrammatic Representation of NMR Correlations:
Caption: Predicted NMR signals for this compound.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 150.12 | Molecular Ion |
| [M-CH₃]⁺ | 135.10 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 121.08 | Loss of an ethyl group |
Fragmentation Pathway:
The primary fragmentation is expected to occur via cleavage of the alkyl groups from the nitrogen atom. The molecular ion peak [M]⁺ should be readily observable.
Caption: Predicted primary fragmentation pathways in mass spectrometry.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Interpretation of Key Bands:
-
The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a characteristic feature of a primary amine (-NH₂).
-
The C-H stretching vibrations for both aromatic and aliphatic protons will be clearly visible.
-
The C-N stretching frequency will confirm the presence of the amine functionalities.
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For ortho-phenylenediamines, characteristic absorption bands are expected in the UV region. The UV-Vis spectrum of the parent o-phenylenediamine shows absorption maxima around 198 nm, 236 nm, and 284 nm[2]. The alkyl substitution in this compound is expected to cause a slight bathochromic (red) shift in these absorptions.
Table 5: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)
| Transition | Predicted λₘₐₓ (nm) |
| π → π | ~240 |
| π → π | ~290 |
Experimental Protocol for Spectroscopic Analysis
To validate the predicted data, the following experimental workflow is recommended.
Caption: Recommended workflow for spectroscopic data acquisition and validation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For other techniques, use a suitable solvent or prepare the sample as a thin film or KBr pellet for IR.
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Use a technique like Electron Ionization (EI) to induce fragmentation and observe the predicted patterns.
-
-
Infrared Spectroscopy:
-
Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
UV-Vis Spectroscopy:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol or hexane) and record the absorption spectrum.
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and comparative data from analogous compounds, we have constructed a comprehensive set of expected spectral data. This information will be invaluable for researchers in the synthesis, purification, and application of this compound, enabling its unambiguous identification and facilitating further studies into its chemical and biological properties. The proposed experimental workflow provides a clear path for the validation of these predictions.
References
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- dos Santos, D. A., de Oliveira, A. J. L., & de Oliveira, L. F. C. (2006). Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of o-Phenylenediamine. Retrieved from [Link]
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An In-depth Technical Guide to N1-Ethyl-N1-methylbenzene-1,2-diamine (CAS Number: 28458-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Ethyl-N1-methylbenzene-1,2-diamine, identified by CAS number 28458-64-2, is an ortho-substituted aromatic diamine. As a member of the phenylenediamine class, it holds potential as a versatile building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, inferred physicochemical properties, a probable synthetic route, and an analysis of its potential biological activity and toxicity based on data from structurally related compounds. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the safe and effective handling and application of this compound.
Introduction and Structural Elucidation
This compound is a derivative of o-phenylenediamine, featuring both an ethyl and a methyl group attached to one of the amino functionalities. The ortho-disposition of the two amino groups makes this molecule a prime precursor for the synthesis of five- and six-membered heterocyclic systems through condensation reactions.
Chemical Structure:
-
IUPAC Name: this compound
-
Other Names: N-ethyl-N-methyl-o-phenylenediamine
-
Molecular Formula: C₉H₁₄N₂
-
Molecular Weight: 150.22 g/mol [1]
The structural arrangement of this compound, with its vicinal primary and tertiary amino groups, imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Physicochemical Properties (Inferred)
| Property | Inferred Value | Basis for Inference |
| Physical State | Liquid or low-melting solid at room temperature. | N-methyl-o-phenylenediamine is a liquid or low-melting solid. The addition of an ethyl group is unlikely to significantly raise the melting point. |
| Boiling Point | Expected to be >200 °C at atmospheric pressure. | Substituted phenylenediamines generally have high boiling points due to hydrogen bonding and molecular weight. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chlorinated hydrocarbons. | The aromatic ring and alkyl groups confer hydrophobicity, while the amino groups allow for some hydrogen bonding with polar solvents. |
| Spectral Data | ||
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -NH₂ protons (broad singlet), -CH₂- protons (quartet), -CH₃ protons (triplet and singlet). | The spectrum is expected to show characteristic signals for the aromatic ring protons and the N-alkyl substituents. The exact chemical shifts would require experimental determination. |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), alkyl carbons. | Distinct signals for the nine carbon atoms would be expected. |
| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands. | The presence of both primary and tertiary amino groups, as well as the benzene ring, will give rise to characteristic absorption bands. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 150.22. | The mass spectrum would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation. |
Synthesis and Reactivity
Proposed Synthesis Workflow
A plausible and commonly employed synthetic route for N-alkylated o-phenylenediamines involves a two-step process starting from a readily available nitroaromatic compound. This "hydrogen borrowing" methodology is an efficient strategy for N-alkylation.[2]
Figure 2: General reactivity of this compound.
This reactivity makes this compound a valuable precursor for synthesizing substituted quinoxalines, which are known to exhibit a wide range of biological activities.
Potential Biological Activity and Toxicity Profile (Inferred)
Direct studies on the biological activity and toxicity of this compound are not available. However, the toxicological profile of phenylenediamine derivatives, particularly p-phenylenediamine (PPD), has been studied. These studies can offer insights into the potential hazards associated with the ortho-isomer.
Inferred Toxicity
Phenylenediamines are known to be skin and respiratory sensitizers and can cause allergic contact dermatitis. [3]Acute exposure to high levels of p-phenylenediamine can lead to more severe systemic effects. [3]Studies on substituted p-phenylenediamines have shown that their quinone derivatives can be toxic to aquatic organisms. [4]It is plausible that this compound may exhibit similar toxicological properties.
Potential Mutagenicity
Some phenylenediamine derivatives have been shown to be mutagenic in the Ames test, with and without metabolic activation. [5]The mutagenicity is often dependent on the substitution pattern on the aromatic ring. [6]
Proposed Toxicity Mechanism
The toxicity of phenylenediamines is often linked to their metabolic activation to reactive intermediates, such as quinonediimines. These electrophilic species can then react with cellular nucleophiles, including DNA and proteins, leading to cellular damage and toxicity.
Figure 3: Proposed mechanism of toxicity for this compound.
Given these potential hazards, it is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Applications in Research and Development
As a substituted o-phenylenediamine, this compound is a valuable building block for the synthesis of:
-
Heterocyclic Compounds: Primarily for the synthesis of substituted benzimidazoles, quinoxalines, and other related heterocyclic systems that are of interest in medicinal chemistry.
-
Ligands for Coordination Chemistry: The diamine functionality can act as a bidentate ligand for various metal ions.
-
Monomers for Polymer Synthesis: Phenylenediamines are used in the production of high-performance polymers.
Conclusion
This compound (CAS 28458-64-2) is a chemical intermediate with significant potential in synthetic organic chemistry. While specific experimental data on its properties and biological effects are scarce, a working knowledge can be established by drawing parallels with related phenylenediamine derivatives. Its utility as a precursor to complex heterocyclic structures warrants further investigation. Researchers and drug development professionals should approach this compound with an awareness of the potential hazards associated with this chemical class and employ appropriate safety measures. The information compiled in this guide serves as a foundational resource to stimulate and support future research and applications of this versatile molecule.
References
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Watanabe, T., Hirayama, T., & Fukui, S. (1987). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Mutation Research/Genetic Toxicology, 190(3), 211-216. [Link]
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Li, Y., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials, 469, 133900. [Link]
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ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. Retrieved from [Link]
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PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]
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Zeiger, E., et al. (1987). Mutagenicity of 20 p-phenylenediamine derivatives in Salmonella typhimurium. Environmental Mutagenesis, 9(4), 401-412. [Link]
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"reactivity of unsymmetrical N,N-dialkyl-o-phenylenediamines"
An In-depth Technical Guide to the Reactivity of Unsymmetrical N,N-dialkyl-o-phenylenediamines
Authored by: Gemini, Senior Application Scientist
Unsymmetrical N,N-dialkyl-o-phenylenediamines (u-PDs) are versatile intermediates in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Their unique structural feature—a single aromatic ring bearing both a primary (-NH₂) and a tertiary dialkylamino (-NR₂) group in an ortho relationship—introduces a profound element of regiochemical complexity. This guide provides a comprehensive analysis of the factors governing the reactivity of these diamines. We will explore the delicate interplay of electronic and steric effects that control reaction outcomes, with a primary focus on the regioselective synthesis of benzimidazoles and quinoxalines. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of these valuable building blocks.
Introduction: The Regiochemical Challenge
o-Phenylenediamines (OPDs) are cornerstone reagents for synthesizing fused nitrogen-containing heterocycles. The classical condensation of OPDs with 1,2-dicarbonyl compounds to yield quinoxalines, or with aldehydes and carboxylic acids to form benzimidazoles, are fundamental transformations.[1] When the OPD is symmetrically substituted, the reaction yields a single product. However, the introduction of unsymmetrical substitution, specifically N,N-dialkylation on one of the two amino groups, fundamentally alters the landscape.
The two nitrogen atoms in an unsymmetrical N,N-dialkyl-o-phenylenediamine are electronically and sterically distinct:
-
Primary Amine (-NH₂): Less sterically encumbered and a potent nucleophile.
-
Tertiary Amine (-NR₂): More sterically hindered but possesses enhanced nucleophilicity due to the electron-donating inductive effect of the alkyl groups.
This dichotomy makes the molecule a fascinating substrate for studying regioselectivity. The choice of electrophile, catalyst, and reaction conditions can be leveraged to favor reaction at one nitrogen over the other, leading to specific, desired regioisomers. Understanding and controlling these factors is paramount for any synthetic campaign utilizing these intermediates.
Governing Principles of Reactivity
The regiochemical outcome of reactions involving u-PDs is dictated by a nuanced balance between electronic and steric factors.
Electronic Effects
Both amino groups are electron-donating and activate the aromatic ring towards electrophilic substitution. However, the dialkylamino group is a significantly stronger electron-donating group (+I effect) than the primary amino group. This has two main consequences:
-
Enhanced Nucleophilicity: The tertiary nitrogen is, in principle, more electron-rich and thus a stronger nucleophile than the primary nitrogen.
-
Ring Activation: The position para to the dialkylamino group is the most electronically activated site on the aromatic ring for electrophilic attack.
Steric Effects
Steric hindrance is arguably the most dominant factor in controlling the reactivity of the tertiary amino group. The presence of two alkyl substituents creates significant bulk around the nitrogen atom, impeding the approach of all but the smallest electrophiles. This steric crowding can also influence the adjacent primary amino group, a phenomenon known as the "ortho effect," potentially hindering its reactivity as well, though to a lesser extent.[2]
The interplay is thus: while the tertiary amine is electronically more nucleophilic, the primary amine is sterically more accessible. The outcome of a reaction often depends on the steric demands of the incoming electrophile.
Key Synthetic Transformations
Synthesis of Benzimidazoles
The condensation of u-PDs with aldehydes is a direct and atom-economical route to 1,2-disubstituted benzimidazoles, which are privileged scaffolds in medicinal chemistry.[3] The reaction typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation/aromatization.
The regioselectivity hinges on the initial nucleophilic attack. Due to the steric bulk of the aldehyde, the initial condensation overwhelmingly occurs at the less-hindered primary amino group. The subsequent cyclization then involves the tertiary amine attacking the imine carbon.
Caption: Regioselective Benzimidazole Formation from u-PDs.
This selectivity provides a reliable route to N-alkylated benzimidazoles where the alkyl group from the diamine is definitively on one nitrogen and the substituent from the aldehyde is on the C2 position. Various catalysts, including protic acids (HClO₄–SiO₂) and Lewis acids (Er(OTf)₃), can be employed to facilitate this transformation, often under mild conditions.[3][4]
Synthesis of Quinoxalines
The reaction of u-PDs with 1,2-dicarbonyl compounds is the most common method for synthesizing quinoxalines.[5] With an unsymmetrical diamine and an unsymmetrical dicarbonyl, a mixture of two regioisomers is possible.
The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity/steric accessibility of the two amino groups. Generally, the reaction is initiated by the attack of the more accessible primary amine (-NH₂) onto the more reactive (less hindered or more electron-deficient) carbonyl group. This is followed by a second condensation involving the tertiary amine to close the ring.
Caption: Competing Pathways in Unsymmetrical Quinoxaline Synthesis.
For instance, in the reaction between N,N-dimethyl-o-phenylenediamine and benzil, the primary amine will attack one of the carbonyls first. Since both carbonyls in benzil are sterically and electronically similar, the initial attack is less selective, but subsequent cyclization still leads predominantly to one major product. If the dicarbonyl is highly unsymmetrical (e.g., a keto-aldehyde), the more electrophilic aldehyde carbon is the primary site of attack by the sterically accessible -NH₂ group.[6]
Quantitative Data Summary
The regioselectivity of these reactions is highly dependent on the specific substrates and conditions used. The following table summarizes representative results from the literature for the synthesis of 1,2-disubstituted benzimidazoles.
| Entry | N-Alkyl Group | Aldehyde (R') | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Methyl | Benzaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 5 min | >99 | [4] |
| 2 | Benzyl | Benzaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 5 min | >99 | [4] |
| 3 | Phenyl | p-Nitrobenzaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 15 min | >99 | [4] |
| 4 | Phenyl | Cinnamaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 10 min | 95.8 | [4] |
| 5 | (various) | (various) | Au/TiO₂ | CHCl₃:MeOH, RT | 80-95 | [7] |
Note: In all cases, the reaction proceeds with high regioselectivity to yield the 1-alkyl-2-substituted benzimidazole isomer.
Experimental Protocols
The following protocols are provided as illustrative examples of the principles discussed.
Protocol: Synthesis of 1-Methyl-2-phenyl-1H-benzo[d]imidazole
This protocol describes the highly regioselective condensation of N¹,N¹-dimethylbenzene-1,2-diamine with benzaldehyde.
Workflow Diagram
Caption: Experimental Workflow for Benzimidazole Synthesis.
Methodology:
-
Reagent Preparation: In a microwave process vial, combine N¹,N¹-dimethylbenzene-1,2-diamine (1 mmol, 136 mg), benzaldehyde (1 mmol, 106 mg, 102 µL), and Erbium(III) triflate (Er(OTf)₃) (0.01 mmol, 6.2 mg). The reaction is performed under solvent-free conditions.[4]
-
Rationale: Using stoichiometric amounts of reactants is efficient. The catalyst, a Lewis acid, activates the aldehyde carbonyl towards nucleophilic attack. Solvent-free conditions are environmentally friendly and can accelerate the reaction.
-
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60°C for 5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.[4]
-
-
Work-up: After cooling to room temperature, add deionized water (10 mL) to the reaction mixture. Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Rationale: Water is added to precipitate the product and dissolve the catalyst. Ethyl acetate is an effective solvent for extracting the organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Rationale: Drying removes residual water. Chromatography separates the desired product from any unreacted starting materials or minor byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated 1-methyl-2-phenyl-1H-benzo[d]imidazole using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry is confirmed by the absence of an N-H proton signal and the characteristic shifts of the N-methyl group.
Conclusion
Unsymmetrical N,N-dialkyl-o-phenylenediamines are powerful synthetic intermediates whose reactivity is dominated by a predictable interplay of steric and electronic effects. In condensations with carbonyl compounds, the sterically accessible primary amine typically dictates the initial site of reaction, leading to highly regioselective syntheses of important heterocyclic structures like 1-alkyl-benzimidazoles. While reactions with unsymmetrical dicarbonyls can be more complex, careful selection of substrates and conditions can often favor the formation of a single major regioisomer. By understanding the fundamental principles outlined in this guide, researchers can effectively leverage these building blocks for the targeted synthesis of complex molecules in drug discovery and materials science.
References
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Hsu, P.-C., et al. (2024). Design and Synthesis of Unsymmetric Benzils, Quinoxalines, and Evaluations of their Anticancer Activities against Human Non‐Small Lung Cancer Cells. ChemMedChem. Available at: [Link]
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Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]
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Duan, X., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
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Wang, C., et al. (2020). Synthetic methods for quinoxalines by the annulation of o‐phenylenediamines and internal alkynes. ResearchGate. Available at: [Link]
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El-Dean, A. M. K., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
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Pace, V., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available at: [Link]
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Zhu, S., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]
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Mohamed, S. K. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. Available at: [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]
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Al-dujaili, A. H. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. Available at: [Link]
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Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC. Available at: [Link]
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Zang, H., et al. (2008). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. Available at: [Link]
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Zhang, Z., et al. (2023). Organocatalytic Asymmetric α-C–H Functionalization of Alkyl Amines. ChemRxiv. Available at: [Link]
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Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. ResearchGate. Available at: [Link]
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Clark, J. H., et al. (2002). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. Green Chemistry. Available at: [Link]
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Davies, A. T., et al. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. Available at: [Link]
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Tota, M. R., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]
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Suzuki, K., et al. (2018). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers. Available at: [Link]
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Haddad, Y., et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Magnetochemistry. Available at: [Link]
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Molander, G. A., & Schmitt, M. H. (2000). Organoyttrium-catalyzed sequential Cyclization/Silylation reactions of nitrogen-heteroaromatic dienes demonstrating "Aryl-Directed" regioselectivity. The Journal of Organic Chemistry. Available at: [Link]
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Singh, S., et al. (2018). Synthesis of unsymmetrical ureas via N -alkyl- O -phenyl carbamates. ResearchGate. Available at: [Link]
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Rostami, A., et al. (2020). Radical-Induced, Palladium-Catalyzed C-H activation: A New Approach to Functionalize 4H-Benzo[d][8]oxazin-4-one Derivatives with Toluenes, Aldehydes and Benzyl Alcohols. ResearchGate. Available at: [Link]
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Kiany, F., et al. (2018). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. Available at: [Link]
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Introduction: The Significance of N1-ethyl-N1-methylbenzene-1,2-diamine in Modern Research
An In-depth Technical Guide to the Stability and Storage of N1-ethyl-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic diamine that holds considerable interest as a versatile building block in organic synthesis. Its unique structure, featuring both a primary and a tertiary amine on an aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles and related fused ring systems. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The proper handling and storage of this compound are paramount to ensure its integrity and the success of subsequent synthetic applications. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon data from structurally related compounds and general principles of amine chemistry.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its stability and devising appropriate storage protocols. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale/Source |
| Molecular Formula | C9H14N2 | Based on chemical structure |
| Molecular Weight | 150.23 g/mol | Calculated from the molecular formula[1] |
| Appearance | Likely a liquid, possibly orange to brown | Analogy with N1-Methylbenzene-1,2-diamine |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Aromatic diamines typically have high boiling points[2] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | General characteristic of aromatic amines[3] |
| Hygroscopicity | Expected to be hygroscopic | Amines can absorb moisture from the air[4] |
Core Stability Profile and Degradation Pathways
The stability of this compound is influenced by several environmental factors. Aromatic amines are generally susceptible to degradation, which can compromise sample purity and reactivity.[5][6]
Oxidation:
The primary degradation pathway for aromatic amines is oxidation. The presence of two amine groups on the benzene ring, one of which is a tertiary amine, makes the molecule susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities and polymeric materials. The oxidation process can be accelerated by the presence of light and metal ions.
Light Sensitivity:
Aromatic amines can be sensitive to light, particularly UV radiation.[7] Photo-oxidation can lead to the formation of radical species and subsequent complex degradation products. This is a common issue with many aromatic compounds and necessitates protection from light during storage and handling.
Thermal Decomposition:
While generally stable at room temperature, elevated temperatures can induce thermal degradation. For a related compound, N-Methyl-1,2-ethanediamine, thermal degradation pathways have been proposed to involve the formation of a carbamate followed by intermolecular cyclization.[8] A similar pathway could be envisioned for this compound, especially in the presence of carbon dioxide.
Hydrolysis:
Although aromatic amines are generally less susceptible to hydrolysis than their aliphatic counterparts, the hygroscopic nature of amines means that absorbed moisture can potentially participate in degradation reactions, especially under non-neutral pH conditions.[4]
Visualizing Potential Degradation
To conceptualize the primary degradation pathways, the following diagram illustrates the potential oxidative and photo-oxidative degradation of this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended. These are based on best practices for aromatic amines and information from safety data sheets of similar compounds.[4][9]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and reduce volatility. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Amber or opaque container | To protect against light-induced degradation.[7] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | To prevent moisture absorption and contamination.[4] |
| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment.[9][10] |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9]
-
Dispensing: When dispensing, use an inert gas blanket to minimize exposure to air and moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Workflow: Stability Assessment
To empirically determine the stability of a new batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time.
Step-by-Step Protocol for a Forced Degradation Study
-
Initial Analysis:
-
Obtain an initial purity profile of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will serve as the time-zero reference.
-
-
Sample Preparation:
-
Prepare several aliquots of the compound in appropriate vials.
-
-
Stress Conditions:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Oxidative Stress: Sparge a solution of the compound with air or add a dilute solution of a mild oxidizing agent (e.g., hydrogen peroxide).
-
Humidity Stress: Store samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).
-
Control: Keep a control sample under the recommended storage conditions (2-8°C, inert atmosphere, dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each stress condition.
-
Analyze the samples using the same analytical method as in the initial analysis.
-
-
Data Evaluation:
-
Compare the purity of the stressed samples to the control sample.
-
Identify and, if possible, characterize any major degradation products.
-
Determine the rate of degradation under each condition.
-
Visualizing the Stability Study Workflow
The following diagram outlines the workflow for a comprehensive stability assessment of this compound.
Caption: Workflow for a forced degradation stability study.
Conclusion: Ensuring Research Integrity through Proper Stewardship
The stability and purity of this compound are critical for its successful application in research and development. While direct stability data for this specific molecule is limited, a comprehensive understanding of the general properties of aromatic amines allows for the establishment of robust storage and handling protocols. By adhering to the guidelines outlined in this document—namely, storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture—researchers can ensure the long-term integrity of this valuable synthetic building block. Empirical stability testing through forced degradation studies is also a crucial step in validating the quality of each batch and ensuring the reproducibility of experimental results.
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A Technical Guide to the Expanding Applications of Substituted o-Phenylenediamines
<
Abstract
o-Phenylenediamine (OPD), a benzene ring with two adjacent amino groups, serves as a foundational scaffold in organic synthesis. The introduction of substituents onto this aromatic core dramatically expands its utility, unlocking a diverse array of applications across medicinal chemistry, materials science, and analytical sciences. This in-depth technical guide explores the multifaceted potential of substituted o-phenylenediamines, moving beyond a simple catalog of uses to provide a causal understanding of how substituent-driven modifications in electronic and steric properties dictate their reactivity and function. We will delve into their pivotal role in the synthesis of bioactive heterocyclic compounds, the development of advanced polymers with unique properties, and their application as sensitive and selective analytical reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of this important class of molecules.
Introduction: The Versatile Scaffold of o-Phenylenediamine
o-Phenylenediamine (OPD), with the chemical formula C₆H₄(NH₂)₂, is an aromatic diamine that serves as a critical precursor for a multitude of heterocyclic compounds.[1] Its core structure, a benzene ring with two adjacent amino groups, provides a reactive platform for a variety of condensation reactions. The true versatility of OPD, however, is realized through the introduction of substituents on the aromatic ring. These substituents, ranging from simple alkyl and alkoxy groups to halogens and nitro groups, modulate the electronic and steric properties of the OPD molecule, thereby fine-tuning its reactivity and the properties of the resulting derivatives.
This guide will explore the significant impact of these substitutions on the applications of o-phenylenediamines, focusing on three key areas:
-
Medicinal Chemistry: As building blocks for a wide range of biologically active heterocyclic compounds.
-
Materials Science: In the synthesis of polymers and dyes with tailored properties.
-
Analytical Chemistry: As reagents in sensitive and selective analytical methods.
Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The condensation of substituted o-phenylenediamines with various electrophiles is a cornerstone of heterocyclic synthesis in medicinal chemistry. The nature of the substituent on the OPD ring can profoundly influence the biological activity of the resulting heterocyclic system.
Synthesis of Benzimidazoles: A Privileged Scaffold
Benzimidazoles, formed by the reaction of o-phenylenediamines with aldehydes or carboxylic acids, are a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[2] The substituents on the OPD starting material become integral parts of the final benzimidazole, directly impacting its pharmacological profile.
Mechanism of Benzimidazole Formation:
The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration.[2][3]
Key Therapeutic Areas for Substituted Benzimidazoles:
-
Anticancer Agents: Certain substituted benzimidazoles have shown significant antitumor activity.[2][4] For example, derivatives have been developed as VEGFR-2 inhibitors and apoptosis inducers.[5]
-
Antimicrobial Agents: The benzimidazole core is found in numerous antimicrobial drugs.[2][6] The specific substituents on the phenyl ring are crucial for their spectrum of activity.[7]
-
Antiviral and Anti-inflammatory Activity: A wide range of other biological activities have been reported for substituted benzimidazoles, including antiviral and anti-inflammatory properties.[2]
Experimental Protocol: Gold Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles [2]
This protocol describes an efficient and selective method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes using a supported gold nanoparticle catalyst.
-
Catalyst Preparation: Prepare Au/TiO₂ nanoparticles as described in the literature.
-
Reaction Setup: In a 5 mL glass vial, add the Au/TiO₂ catalyst (1 mol % Au).
-
Reagent Addition: Add the solvent (a 3:1 mixture of CHCl₃:MeOH, 3 mL), followed by the substituted o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol).
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 2 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, centrifuge the mixture to separate the solid catalyst. Wash the catalyst twice with ethanol (3 mL). The combined organic phases contain the desired 2-substituted benzimidazole.
Other Important Heterocyclic Systems
Beyond benzimidazoles, substituted o-phenylenediamines are precursors to other significant heterocyclic systems:
-
Quinoxalines: Formed by the condensation of OPDs with 1,2-dicarbonyl compounds. Quinoxaline derivatives exhibit a range of biological activities.[1]
-
Benzotriazoles: Synthesized through the reaction of OPDs with nitrous acid. These compounds are widely used as corrosion inhibitors.[1][8]
-
Phenazines: The oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine, a fluorescent compound.[9]
Materials Science: Building Blocks for Functional Materials
The reactivity of the amino groups in substituted o-phenylenediamines makes them valuable monomers for the synthesis of polymers and as key components in the creation of dyes.
Conducting Polymers: Poly(o-phenylenediamine) and its Derivatives
Poly(o-phenylenediamine) (POPD) is a conducting polymer that has garnered significant interest due to its unique electrical, optical, and thermal properties.[10][11] The presence of substituents on the monomer unit can be used to tune these properties.
Synthesis of Poly(o-phenylenediamine):
POPD is typically synthesized through chemical or electrochemical oxidative polymerization.[11][12] Common oxidizing agents for chemical synthesis include potassium dichromate, ammonium persulfate, and ferric chloride.[11]
Applications of Substituted POPD:
-
Corrosion Inhibitors: POPD and its derivatives can form a protective film on metal surfaces, effectively inhibiting corrosion.[13][14][15]
-
Sensors: The electrical conductivity of POPD can be modulated by the presence of certain analytes, making it a suitable material for chemical sensors.[11]
-
Electromagnetic Shielding: The conductive nature of POPD also lends itself to applications in electromagnetic shielding.[11]
Experimental Protocol: Chemical Oxidative Synthesis of Poly(o-phenylenediamine) [11]
-
Monomer Solution: Dissolve 2.16 g of o-phenylenediamine in 100 ml of 0.1M HCl and cool the solution to 20 °C.
-
Oxidant Solution: Prepare a solution of 4.413 g of potassium dichromate (K₂Cr₂O₇) in 50 ml of 0.1M HCl.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution with a flow rate of 1.43 ml/min while stirring.
-
Reaction Time: Allow the reaction to proceed for 24 hours.
-
Isolation: Separate the insoluble poly(o-phenylenediamine) by centrifugation.
-
Purification: Wash the polymer repeatedly with distilled water.
-
Drying: Dry the purified polymer at 50 °C.
Dyes and Pigments
The diazotization of o-phenylenediamines followed by coupling with various aromatic compounds is a classical method for the synthesis of azo dyes. The substituents on the OPD ring play a crucial role in determining the color and fastness properties of the resulting dye. Furthermore, dye-modified oligomers of o-phenylenediamine are being explored for applications in drug sensing and near-infrared imaging.[16]
Analytical Chemistry: Reagents for Detection and Quantification
Substituted o-phenylenediamines are widely employed in analytical chemistry due to their ability to form colored or fluorescent products upon reaction with specific analytes.
Fluorescent and Colorimetric Sensors
The oxidation of o-phenylenediamine to the highly fluorescent 2,3-diaminophenazine (OPDox) is a key reaction utilized in the development of sensors for a variety of analytes.[9][17]
Detection of Metal Ions:
OPD can be oxidized by certain metal ions, such as Cu²⁺ and Ag⁺, leading to a fluorescent signal that can be used for their quantification.[9][18] This has led to the development of sensitive and selective fluorescent sensors for heavy metal detection in environmental samples.[18]
Derivatizing Agents in Chromatography
o-Phenylenediamine is used as a derivatizing agent in the analysis of α-dicarbonyl compounds, which are intermediates in the Maillard reaction in food products.[19] The reaction of OPD with these compounds forms quinoxaline derivatives that can be readily detected by liquid or gas chromatography.[19]
Future Perspectives
The field of substituted o-phenylenediamines continues to evolve, with ongoing research focused on:
-
Green Synthesis: The development of more environmentally friendly methods for the synthesis of OPD derivatives and their downstream products, such as the use of photocatalysis and greener solvents.[3][20]
-
Novel Bioactive Compounds: The exploration of new substitution patterns on the OPD ring to discover novel drug candidates with improved efficacy and reduced side effects.
-
Advanced Materials: The design and synthesis of novel POPD-based copolymers and nanocomposites with enhanced properties for applications in electronics, energy storage, and catalysis.[10]
-
Nanosensors: The integration of o-phenylenediamine-based sensing mechanisms with nanomaterials to create highly sensitive and selective nanosensors for a wide range of analytes.[21]
Conclusion
Substituted o-phenylenediamines are a remarkably versatile class of compounds with a broad and expanding range of applications. The ability to tailor their properties through the introduction of specific substituents has made them indispensable tools in medicinal chemistry, materials science, and analytical chemistry. From the synthesis of life-saving drugs to the development of advanced functional materials and sensitive analytical methods, the potential of substituted o-phenylenediamines is far from exhausted. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, we can expect to see even more innovative applications of these valuable chemical building blocks in the years to come.
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"literature review of N-alkylated benzene-1,2-diamines"
An In-Depth Technical Guide to the Synthesis and Application of N-Alkylated Benzene-1,2-diamines
Foreword: The Unsung Scaffolds of Modern Chemistry
N-alkylated benzene-1,2-diamines, or N-substituted o-phenylenediamines (OPDs), represent a class of deceptively simple molecules that serve as foundational pillars in disciplines ranging from medicinal chemistry to materials science. Their true value lies not in their inherent properties alone, but in their exceptional versatility as synthetic intermediates. The strategic introduction of one or two alkyl groups onto the nitrogen atoms of the benzene-1,2-diamine core fundamentally alters the molecule's steric and electronic profile, unlocking pathways to a vast array of complex heterocyclic systems and coordination complexes.
As a Senior Application Scientist, my experience has repeatedly shown that a deep understanding of the synthesis and handling of these core building blocks is often the dividing line between a successful multi-step synthesis and a frustrating dead-end. This guide is structured to move beyond a mere recitation of reactions. It aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the causal relationships behind synthetic choices, the practical nuances of key protocols, and the strategic application of these vital scaffolds. We will explore not just how to make and use these compounds, but why specific methods are chosen for their efficiency, selectivity, and scalability.
Part 1: Strategic Synthesis of N-Alkylated Benzene-1,2-diamines
The synthesis of N-alkylated OPDs is a mature field, yet it continues to evolve with the push towards greener, more efficient catalytic methods. The choice of synthetic route is paramount and is dictated by factors such as the desired degree of alkylation (mono- vs. di-), the nature of the alkyl group, and the presence of other functional groups on the aromatic ring.
The Workhorse: Reductive Amination
Reductive amination stands as one of the most reliable and versatile methods for preparing N-alkylated amines from carbonyl compounds (aldehydes or ketones).[1] Its power lies in the in-situ formation and reduction of an imine or iminium ion intermediate, which circumvents the common issue of over-alkylation seen in direct alkylation with alkyl halides.[2][3]
Mechanistic Rationale: The process involves two key stages:
-
Imine/Iminium Formation: The amine (OPD) condenses with a carbonyl compound, typically under mildly acidic conditions (pH ~5-6), to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[4] This step is reversible, and the equilibrium can be driven forward by removing the water byproduct.
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine/iminium ion as it is formed.
The choice of reducing agent is critical for a successful one-pot reaction. It must be mild enough to not significantly reduce the starting aldehyde or ketone but potent enough to reduce the imine/iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[3][4] NaBH₃CN is particularly effective because the electron-withdrawing cyanide group tempers its reducing power, making it selective for the more electrophilic protonated imine.[5]
Caption: General workflow for one-pot reductive amination.
Field-Proven Protocol: Synthesis of N-benzyl-benzene-1,2-diamine [6]
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzene-1,2-diamine (1.0 equiv.) and anhydrous acetonitrile (approx. 0.5 M solution).
-
Reagent Addition: Add benzaldehyde (1.0 equiv.) followed by sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Scientist's Note: Sodium bicarbonate acts as a mild base to neutralize any acidic impurities and facilitate the reaction without promoting unwanted side reactions.
-
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to allow for initial imine formation.
-
Reduction: Add sodium cyanoborohydride (NaCNBH₃, 4.0 equiv.) portion-wise over 1 hour.
-
Causality Check: Portion-wise addition is crucial to control the reaction rate and minimize potential side reactions. It ensures that the reducing agent is available to reduce the imine as it forms, keeping its concentration low.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor progress via Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding 2 M HCl (aq.) until the pH reaches ~1 to neutralize excess reducing agent and any remaining imine.
-
Workup - Basification & Extraction: Basify the mixture with 2 M NaOH (aq.) to a pH of ~12. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic N-Alkylation: The Green Frontier
Modern synthetic chemistry prioritizes atom economy and sustainability. Catalytic N-alkylation of amines using alcohols as alkylating agents, via the "borrowing hydrogen" or "hydrogen autotransfer" methodology, exemplifies this shift.[7] This approach is exceptionally green as the only theoretical byproduct is water.
Mechanistic Rationale: The catalytic cycle, often employing transition metals like Ruthenium, Iridium, or Palladium, is an elegant cascade:[8][9]
-
Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in-situ to the corresponding aldehyde or ketone.
-
Condensation: The newly formed carbonyl compound condenses with the amine (OPD) to form an imine.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst for the next cycle.
Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.
This method is particularly advantageous for large-scale applications due to its use of inexpensive and readily available alcohols as alkylating agents.[8]
Table 1: Comparison of Key N-Alkylation Methodologies
| Method | Alkylating Agent | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N) | 25-100 °C | Simple procedure, wide substrate scope. | Risk of over-alkylation, generates stoichiometric salt waste.[2] |
| Reductive Amination | Aldehydes, Ketones | NaBH₃CN, NaBH(OAc)₃ | Room Temp, mild pH | High selectivity for mono-alkylation, mild conditions, one-pot procedure.[1][2] | Use of stoichiometric, toxic, or moisture-sensitive hydrides.[3] |
| Borrowing Hydrogen | Alcohols | Ru, Ir, Pd, Zn catalysts | 100-140 °C | Highly atom-economical, uses safe alkylating agents, low waste (H₂O).[7][8] | Requires higher temperatures, catalyst can be expensive or air-sensitive. |
| Photochemical Method | Azobenzenes | HCl, UV light | Room Temp | Transition-metal-free, uses stable starting materials.[10][11] | Requires specialized photochemical equipment, solvent-dependent selectivity. |
Part 2: Applications in Drug Development and Materials Science
The synthetic accessibility of N-alkylated OPDs makes them invaluable precursors for a multitude of high-value compounds. Their primary utility stems from the reactivity of the two adjacent nitrogen atoms, which can be readily cyclized to form stable heterocyclic systems.
Gateway to Benzimidazoles
The most prominent application of N-alkylated OPDs is in the synthesis of N-substituted benzimidazoles.[12] The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The reaction typically involves the condensation of the OPD with an aldehyde, followed by an oxidative cyclization.
Caption: Synthesis of N-substituted benzimidazoles from N-alkylated OPDs.
This cyclization can be promoted by a wide range of catalysts and oxidants, from simple acids to sophisticated heterogeneous gold nanoparticle catalysts that allow the reaction to proceed under ambient conditions.[13][14] The N-alkyl substituent not only remains on the final benzimidazole core but also critically influences the molecule's pharmacological properties, such as its solubility, metabolic stability, and target-binding affinity.
Table 2: Selected Bioactive Molecules Derived from OPD Scaffolds
| Compound Class | Precursor | Therapeutic Area | Significance |
| Benzimidazole Anthelmintics | Substituted OPDs | Anti-parasitic | Core scaffold of drugs like Thiabendazole.[13] |
| Proton Pump Inhibitors | Substituted OPDs | Gastroenterology | Foundation for drugs like Omeprazole. |
| Antihistamines | N-alkylated OPDs | Allergy/Immunology | Precursors for certain classes of H1 antagonists. |
| Anticancer Agents | N-alkylated OPDs | Oncology | Used in the synthesis of kinase inhibitors and other targeted therapies.[15] |
| Antimicrobials | N,N-dialkylated diamines | Infectious Disease | Derivatives have shown potent activity against Gram-positive and Gram-negative bacteria.[16] |
Ligands in Coordination Chemistry
The two nitrogen atoms of OPDs act as excellent donor atoms (Lewis bases), allowing them to form stable complexes with metal ions (Lewis acids).[17][18] N-alkylation modifies the steric bulk and electron-donating ability of the nitrogen atoms, providing a powerful tool for tuning the properties of the resulting metal complex. These ligands can be bidentate or, if further functionalized on the alkyl chains, can become multidentate, leading to highly stable chelate complexes.[19] These complexes find applications in:
-
Homogeneous Catalysis: Chiral N-alkylated diamine derivatives are used to create asymmetric catalysts for enantioselective synthesis.
-
Materials Science: As building blocks for metal-organic frameworks (MOFs) and luminescent materials.
-
Bioinorganic Chemistry: To model the active sites of metalloenzymes.
Conclusion: A Foundational Tool for Innovation
N-alkylated benzene-1,2-diamines are far more than simple chemical intermediates. They are enabling scaffolds that provide a direct and tunable entry point into chemical spaces of immense biological and material relevance. A mastery of their synthesis, particularly modern catalytic methods like reductive amination and borrowing hydrogen, empowers researchers to construct complex molecular architectures with greater efficiency and environmental responsibility. As drug development and materials science continue to demand ever more sophisticated molecules, the strategic use of these foundational building blocks will undoubtedly remain at the heart of chemical innovation.
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N-alkylation reaction of o-phenylenediamine with substituted benzyl... - ResearchGate. Available at: [Link]
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. Available at: [Link]
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4 - RSC Publishing. Available at: [Link]
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Reductive Amination - Wordpress. Available at: [Link]
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The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - NIH. Available at: [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. Available at: [Link]
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ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan Journal of Chemistry. Available at: [Link]
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The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - arkat usa. Available at: [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. Available at: [Link]
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The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Publishing. Available at: [Link]
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(PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands - ResearchGate. Available at: [Link]
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Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC - NIH. Available at: [Link]
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. Available at: [Link]
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Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed. Available at: [Link]
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Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - PMC - PubMed Central. Available at: [Link]
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Chapter 23 Chemistry of Coordination Compounds. Available at: [Link]
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An In-Depth Technical Guide to N1-ethyl-N1-methylbenzene-1,2-diamine: Synthesis, Postulated History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-ethyl-N1-methylbenzene-1,2-diamine is an unsymmetrically substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a methyl and an ethyl group on one of the nitrogen atoms of an o-phenylenediamine core, imparts specific steric and electronic properties that make it an intriguing candidate for the synthesis of novel heterocyclic compounds and as a ligand in coordination chemistry. While not a widely commercialized chemical, its structural analogs have found utility in various research and development applications. This guide provides a comprehensive overview of its synthesis, a postulated history based on the development of related compounds, and its potential applications.
Postulated Discovery and Historical Context
The development of synthetic methodologies for N-alkylation of anilines and phenylenediamines in the mid-20th century laid the groundwork for the preparation of asymmetrically substituted diamines. It is plausible that this compound was first synthesized in a research laboratory setting as part of a broader investigation into the structure-activity relationships of N-substituted diamines in areas such as dye chemistry, polymer science, or as precursors for pharmacologically active molecules. The mention of closely related compounds in patent literature and as research chemicals suggests its potential role as a niche intermediate. For instance, the recent emergence of derivatives like 4-Bromo-N1-ethyl-N1-methylbenzene-1,2-diamine as a "new product" points to ongoing interest in this chemical scaffold for contemporary research and development.[1]
Synthesis of this compound
Due to the absence of a specific, published protocol for the synthesis of this compound, a plausible and robust synthetic route is proposed here, based on well-established and analogous chemical transformations for similar N-substituted o-phenylenediamines. The proposed synthesis is a two-step process starting from the commercially available 2-nitroaniline.
Part 1: Synthesis of N-ethyl-N-methyl-2-nitroaniline
The first part of the synthesis involves the sequential N-alkylation of 2-nitroaniline. This can be achieved in a stepwise manner to introduce the methyl and ethyl groups selectively.
Experimental Protocol:
-
Monomethylation of 2-nitroaniline: To a solution of 2-nitroaniline (1 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a mild base such as potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq.) dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-methyl-2-nitroaniline.
-
Ethylation of N-methyl-2-nitroaniline: Dissolve the crude N-methyl-2-nitroaniline in a suitable solvent like DMF.
-
Add a stronger base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
After the cessation of hydrogen evolution, add ethyl iodide (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude N-ethyl-N-methyl-2-nitroaniline by column chromatography on silica gel.
Part 2: Reduction of N-ethyl-N-methyl-2-nitroaniline
The second part of the synthesis is the reduction of the nitro group to an amine, yielding the target compound, this compound.
Experimental Protocol:
-
Dissolve the purified N-ethyl-N-methyl-2-nitroaniline (1 eq.) in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the consumption of hydrogen ceases and TLC analysis confirms the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be purified further by distillation under reduced pressure or by column chromatography if necessary.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Characterization
The following table summarizes the expected physicochemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate); sparingly soluble in water |
| Boiling Point | Expected to be in the range of 240-260 °C at atmospheric pressure |
| ¹H NMR | Aromatic protons (4H, multiplet), ethyl group (quartet and triplet), methyl group (singlet), and amine proton (broad singlet) |
| ¹³C NMR | Six distinct aromatic carbon signals and three aliphatic carbon signals |
| Mass Spectrometry (EI) | Molecular ion peak at m/z = 150 |
Potential Applications
Given the functionalities present in this compound, it is a valuable precursor for a variety of more complex molecules.
Synthesis of Heterocyclic Compounds
The primary application of o-phenylenediamines is in the synthesis of heterocycles. This compound can be used to prepare:
-
Benzimidazoles: Reaction with carboxylic acids or their derivatives would yield N-substituted benzimidazoles, a scaffold present in numerous pharmaceuticals.
-
Quinoxalines: Condensation with 1,2-dicarbonyl compounds would lead to the formation of quinoxalines, another important class of heterocyclic compounds with diverse biological activities.
-
Benzodiazepines: Reaction with β-ketoesters could potentially yield 1,5-benzodiazepine derivatives.
Ligand Synthesis in Coordination Chemistry
The two nitrogen atoms of this compound can act as a bidentate ligand to coordinate with various metal ions. The resulting metal complexes could have applications in catalysis, materials science, or as imaging agents. The asymmetric nature of the ligand could be exploited to create chiral catalysts for asymmetric synthesis.
Medicinal Chemistry
The o-phenylenediamine moiety is a known pharmacophore. The introduction of specific N-alkyl groups can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fact that this compound and its derivatives are of interest in the context of drug discovery is suggested by their appearance in chemical catalogs alongside established pharmaceuticals.[2][3][4]
DOT Diagram of Potential Applications:
Caption: Potential applications of this compound.
Conclusion
This compound represents a potentially valuable, yet under-explored, chemical entity. While its specific history of discovery is not well-documented, its synthesis can be reliably achieved through established methodologies for N-alkylation and nitro group reduction. Its structural features make it a promising candidate for the synthesis of a wide array of heterocyclic compounds and as a ligand in coordination chemistry, with potential applications spanning from medicinal chemistry to materials science. Further research into this compound and its derivatives is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.
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Methodological & Application
Application Note: Synthesis of 1-Ethyl-1H-benzimidazoles using N1-Ethyl-N1-methylbenzene-1,2-diamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-ethyl-1H-benzimidazole derivatives, utilizing N1-ethyl-N1-methylbenzene-1,2-diamine as a key starting material. Benzimidazoles are a critical pharmacophore in medicinal chemistry, and their synthesis is of paramount importance in drug discovery.[1][2] This document outlines the scientific rationale, reaction mechanisms, and step-by-step experimental procedures for the condensation of the aforementioned diamine with various aldehydes, a robust and versatile method for constructing the benzimidazole core.[3][4] The content is designed for researchers, scientists, and professionals in drug development, offering insights into reaction optimization and troubleshooting.
Introduction and Scientific Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The versatility of the benzimidazole ring system stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups.
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[4][5][6] The reaction with aldehydes is particularly advantageous due to the wide commercial availability of diverse aldehyde building blocks, allowing for the facile generation of libraries of 2-substituted benzimidazoles.[4]
This application note focuses on the use of the unsymmetrically substituted this compound. The presence of distinct ethyl and methyl groups on one of the nitrogen atoms introduces an element of steric consideration and directs the regioselectivity of the cyclization, leading to the formation of 1-ethyl-substituted benzimidazoles. Understanding the interplay of electronic and steric factors is crucial for optimizing the synthesis of these target molecules.
Reaction Mechanism and Rationale for Experimental Choices
The condensation of this compound with an aldehyde to form a 1-ethyl-1H-benzimidazole proceeds through a well-established reaction pathway. The reaction is typically catalyzed by an acid, which activates the aldehyde carbonyl group towards nucleophilic attack.
Reaction Pathway:
-
Schiff Base Formation: The more nucleophilic (less sterically hindered) primary amine of the diamine attacks the protonated aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The remaining secondary amine (the N-ethyl-N-methylamino group) then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered imidazoline ring.
-
Aromatization: The imidazoline intermediate subsequently undergoes a dehydration and oxidation (often air oxidation) to yield the stable, aromatic benzimidazole ring system.
The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or mineral acids are commonly employed to facilitate both the initial condensation and the subsequent dehydration steps.[3] Lewis acids can also be effective.[4] The solvent choice often involves alcohols like ethanol, which can solvate the reactants and intermediates effectively. In some cases, solvent-free conditions or microwave irradiation can accelerate the reaction and improve yields.[3]
Caption: General workflow for the synthesis of 1-ethyl-1H-benzimidazoles.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative synthesis of a 1-ethyl-2-aryl-1H-benzimidazole.
Materials and Reagents
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Synthesis of 1-Ethyl-2-(4-chlorophenyl)-1H-benzimidazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.50 g, 10 mmol) and the substituted aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by the addition of a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-ethyl-2-(4-chlorophenyl)-1H-benzimidazole.
Data Presentation: Expected Yields and Characterization
The yields of 1-ethyl-2-substituted-1H-benzimidazoles are expected to be good to excellent, depending on the electronic nature of the aldehyde substituent. Electron-withdrawing groups on the aldehyde may slightly decrease the reaction rate, while electron-donating groups may have the opposite effect.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH (10) | Ethanol | 4 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | p-TsOH (10) | Ethanol | 5 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | p-TsOH (10) | Ethanol | 4 | 90-98 |
| 4 | 4-Nitrobenzaldehyde | p-TsOH (10) | Ethanol | 6 | 75-85 |
Note: These are representative expected yields based on similar reactions and may require optimization for the specific substrate.
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommendation |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using a more efficient catalyst or microwave irradiation. |
| Steric hindrance from the N-ethyl-N-methyl group. | Use a less sterically demanding aldehyde if possible. | |
| Product loss during workup. | Ensure complete extraction and careful handling during purification. | |
| Formation of Side Products | Oxidation of the diamine. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 1,2-disubstituted benzimidazoles (if starting diamine is not pure). | Ensure the purity of the starting this compound. | |
| Difficulty in Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for benzimidazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Ghosh, S., & Subba, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(53), 32734–32771. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 8. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235–243. Retrieved from [Link]
-
Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. Retrieved from [Link]
- Cui, W., Kargbo, R., Sajjadi-Hashemi, Z., & Gauuan, J. F. (2012).
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Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. Retrieved from [Link]
-
Patel, M., Avashthi, G., Gacem, A., Alqahtani, M. S., Park, H. K., & Jeon, B. H. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8089. [Link]
-
Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. Retrieved from [Link]
- Rithe, S. R., et al. (2015). One pot synthesis of substituted benzimidazole derivatives and their charcterization. International Journal of ChemTech Research, 8(4), 1836-1843.
-
Al-Azzawi, A. M. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 35(1), 414-419. Retrieved from [Link]
-
IJARIIT. (2021). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 7(4). Retrieved from [Link]
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Application Note: Ultrasensitive Quantification of α-Dicarbonyl Compounds in Pharmaceutical Matrices using N1-ethyl-N1-methylbenzene-1,2-diamine as a Pre-Column Derivatization Agent for HPLC-FLD
Abstract
This document details a novel and highly sensitive method for the quantification of reactive α-dicarbonyl compounds, such as glyoxal and methylglyoxal, in pharmaceutical process streams and final products. These compounds are often considered process-related impurities or degradants and require precise monitoring. The method is based on a pre-column derivatization reaction with the novel agent, N1-ethyl-N1-methylbenzene-1,2-diamine. This reaction yields highly fluorescent quinoxaline derivatives, enabling ultrasensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This application note provides the theoretical basis, detailed experimental protocols for derivatization and chromatographic analysis, and a comprehensive framework for method validation in accordance with ICH guidelines.
Introduction: The Rationale for Derivatization
In pharmaceutical development and quality control, many analytes of interest, particularly small, polar, and non-chromophoric molecules, are challenging to detect and quantify using standard HPLC-UV methods. Pre-column derivatization is a powerful strategy to overcome these limitations.[1] By chemically modifying the analyte before its introduction into the HPLC system, we can significantly enhance its detectability and improve its chromatographic behavior.
α-Dicarbonyl compounds, such as glyoxal and methylglyoxal, are of increasing concern as potential genotoxic impurities or indicators of product degradation. Their high reactivity and lack of a native chromophore necessitate a derivatization approach for sensitive quantification. The condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound to form a stable and highly fluorescent quinoxaline derivative is a well-established chemical principle.[2][3] This application note leverages this principle by introducing this compound as a novel derivatizing agent designed for high reactivity and to yield a derivative with optimal fluorescence properties and chromatographic retention.
Advantages of this compound:
-
High Reactivity: The ortho-diamine moiety readily reacts with α-dicarbonyls.
-
Strong Fluorescence: The resulting quinoxaline derivative is expected to exhibit strong fluorescence, enabling low limits of detection (LOD) and quantification (LOQ).[4]
-
Improved Chromatography: The ethyl and methyl substituents increase the hydrophobicity of the derivative compared to unsubstituted phenylenediamine, leading to better retention and separation on reversed-phase HPLC columns.
Reaction Mechanism and Scientific Principles
The core of this analytical method is the acid-catalyzed condensation reaction between this compound and an α-dicarbonyl compound (e.g., methylglyoxal). This reaction, known as the Hinsberg quinoxaline synthesis, proceeds via a two-step mechanism involving the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the stable, aromatic quinoxaline ring system.[5]
The reaction is typically performed in a slightly acidic medium, as protonation of a carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by the diamine. An acidic pH of around 3 has been shown to be optimal for similar derivatization reactions.[1]
Caption: Proposed reaction mechanism for derivatization.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | ≥98% Purity | Custom Synthesis |
| Glyoxal (40% in H₂O) | Analytical Standard | Sigma-Aldrich |
| Methylglyoxal (40% in H₂O) | Analytical Standard | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Gradient Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Gradient Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Water | Milli-Q or 18.2 MΩ | In-house system |
Protocol 1: Pre-Column Derivatization
This protocol is designed as a starting point and should be optimized for the specific matrix and analyte concentration range.
-
Preparation of Derivatization Reagent: Prepare a 10 mM solution of this compound in methanol. This solution should be stored protected from light at 4°C and prepared fresh weekly.
-
Sample/Standard Preparation:
-
Accurately weigh and dissolve the test sample in Milli-Q water to achieve an expected α-dicarbonyl concentration in the low µg/mL to ng/mL range.
-
Prepare calibration standards of glyoxal and methylglyoxal in Milli-Q water across the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of the 10 mM derivatization reagent solution.
-
Add 50 µL of 0.1 M formic acid to catalyze the reaction and adjust the pH.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block, protected from light. Similar reactions with other diamines have shown efficacy under these conditions.[6]
-
After incubation, cool the mixture to room temperature.
-
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences prior to HPLC analysis.
-
Final Preparation: Transfer the cooled reaction mixture to an HPLC vial for analysis.
Caption: Experimental workflow for pre-column derivatization.
Protocol 2: HPLC-FLD Analysis
The following conditions are a robust starting point for the separation of the quinoxaline derivatives.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector (FLD). |
| Column | Reversed-Phase C18, e.g., Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| FLD Settings | Excitation (λex): ~350 nm (start); Emission (λem): ~450 nm (start) |
Note on FLD Settings: The optimal excitation and emission wavelengths must be determined experimentally by scanning the fluorescence spectrum of the synthesized quinoxaline derivative standard. The suggested wavelengths are based on typical values for similar quinoxaline structures.[4]
Method Validation Framework (ICH Q2(R1))
A validated analytical method ensures data integrity and is a regulatory requirement.[7][8] The following parameters must be assessed to validate this HPLC method.
Specificity
Demonstrate that the signal from the derivatized analyte is unique and not affected by interferences from the matrix, derivatization reagent, or other impurities.
-
Protocol: Analyze blank matrix, placebo, and samples spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
Linearity and Range
Establish the relationship between analyte concentration and detector response.
-
Protocol: Prepare at least five calibration standards across the expected concentration range (e.g., 10-1000 ng/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Measure the closeness of the experimental value to the true value.
-
Protocol: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. The mean recovery should be within 98-102%.
Precision
Assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.[7]
Robustness
Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Table of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criterion |
| Specificity | Peak purity and resolution from interferences | Peak is pure and resolved |
| Linearity | Analysis of 5+ standards | r² ≥ 0.999 |
| Range | Interval between upper and lower concentrations showing linearity, accuracy, and precision | As defined by linearity |
| Accuracy | % Recovery of spiked samples (n=3 at 3 levels) | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD of 6 replicate samples at 100% concentration | RSD ≤ 2.0% |
| Precision (Intermediate) | % RSD from analysis on different days/analysts/equipment | RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10:1 |
| Robustness | System suitability under varied conditions | Passes system suitability |
Conclusion and Further Applications
The use of this compound as a pre-column derivatization agent offers a promising and powerful strategy for the sensitive and selective quantification of α-dicarbonyl compounds by HPLC-FLD. The proposed protocols for derivatization and analysis provide a solid foundation for method development. Comprehensive validation according to ICH guidelines is essential to ensure the method is suitable for its intended purpose in a regulated environment. This methodology can be adapted for the analysis of α-dicarbonyls in various matrices, including environmental samples, food and beverage products, and biological fluids, making it a versatile tool for analytical scientists.
References
- Bhagyashree D, S. S. (2018). Pre-column Derivatization Technique for HPLC-UV Method for Determination of Amantadine. International Journal of Pharmaceutical Sciences and Research, 9(10), 4283-4288.
- Jaung, J.-Y. (2006). Synthesis and halochromism of new quinoxaline fluorescent dyes. Dyes and Pigments, 71(3), 245-250.
- Kral, V., Rusin, O., Prochazkova, A., & Charvatova, J. (2002). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 7(4), 364-373.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for 9-Aminophenanthrene-Derivatized Compounds.
- Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
- Fathi, N., & Sardarian, A. R. (2017). Synthesis and halochromism of new quinoxaline fluorescent dyes.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
- Claramunt, R. M., et al. (2008). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Arkivoc, 2008(15), 35-43.
- Dongala, T., & Palakurthi, N. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 86-94.
- An efficient and eco-friend method has been developed for the synthesis of quinoxaline derivatives via the condensation of aryl 1, 2-diamines with 1, 2-dicarbonyl compounds in MeOH at room temperature. (n.d.).
- A detailed photophysical exploration of medicinally important pyrrolo[1,2-a]quinoxalines is reported. (2022). PubMed Central.
- Khuhawar, M. Y., & Rind, F. M. A. (2007). Capillary Gas Chromatographic Determination of Methylglyoxal from Serum of Diabetic Patients by Precolumn Derivatization Using Meso-Stilbenediamine.
- A high-throughput screening method for determining the optimized synthesis conditions of quinoxaline derivatives using microdroplet reaction. (2020). Frontiers in Chemistry.
- A high-throughput screening method for determining the optimized synthesis conditions of quinoxaline derivatives using microdroplet reaction. (2020). PubMed Central.
- In this study, four novel fluorescent isoquinolino[2,1-a]quinoxalin-5-ium ILs were designed and synthesized via a two-step process. (2020).
- Various classical routes for the synthesis of quinoxalines deriv
- High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. (2014).
- Gomez-Ojeda, A., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 451, 38-45.
- RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. (n.d.).
- Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. (2021).
- Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PubMed Central.
- The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. (2008).
- Steps for HPLC Method Valid
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- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note & Protocol: Derivatization of Aldehydes with N¹-ethyl-N¹-methylbenzene-1,2-diamine for Analytical and Synthetic Applications
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the derivatization of aldehydes using N¹-ethyl-N¹-methylbenzene-1,2-diamine. This protocol is designed for robust and high-yield conversion of aldehydes into their corresponding stable benzimidazole derivatives. Such derivatization is pivotal for a range of applications, including enhancing the detectability of aldehydes in analytical chromatography (HPLC-UV/FLD, LC-MS) and for the synthesis of novel heterocyclic compounds in medicinal chemistry. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss the broader applications of this chemical transformation.
Introduction: The Rationale for Aldehyde Derivatization
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. They are prevalent in various fields, from industrial processes to biological systems. However, their direct analysis can be challenging due to their volatility, potential for instability, and often weak chromophores, which limit their detectability in UV-Vis spectroscopy.[1]
Derivatization converts the aldehyde into a more stable and easily detectable compound. The reaction of o-phenylenediamines with aldehydes is a well-established method for this purpose, yielding benzimidazole derivatives.[2][3][4][5][6] These products are typically more stable, less volatile, and often possess strong chromophores or fluorophores, making them highly suitable for analytical quantification. The use of an N-substituted diamine, such as N¹-ethyl-N¹-methylbenzene-1,2-diamine, offers regioselective control over the reaction, leading to a specific 1,3-disubstituted benzimidazole product.
Reaction Mechanism and Principle
The reaction between an o-phenylenediamine and an aldehyde proceeds via a cyclocondensation reaction to form a benzimidazole ring system.[2][3] The generally accepted mechanism involves the initial formation of a Schiff base (imine) between one of the amino groups of the diamine and the aldehyde's carbonyl group. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring.
In the case of N¹-ethyl-N¹-methylbenzene-1,2-diamine, the presence of the alkyl substituents on one of the nitrogen atoms directs the initial imine formation and subsequent cyclization, leading to a predictable product. The reaction can be catalyzed by acids or metals and can be performed under various conditions, which will be detailed in the protocol section.[4][5][6]
Caption: Proposed reaction mechanism for benzimidazole formation.
Detailed Experimental Protocol
This protocol provides a general method for the derivatization of an aldehyde with N¹-ethyl-N¹-methylbenzene-1,2-diamine. Optimization may be required for specific aldehydes.
3.1. Materials and Reagents
-
N¹-ethyl-N¹-methylbenzene-1,2-diamine
-
Aldehyde of interest
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or another suitable acid catalyst like p-toluenesulfonic acid[7])
-
Deionized water
-
Small vials (e.g., 2 mL amber glass vials)
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
3.2. Reagent Preparation
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of N¹-ethyl-N¹-methylbenzene-1,2-diamine in 10 mL of methanol. This solution should be stored in an amber vial at 4°C and is typically stable for up to one week.
-
Aldehyde Standard Stock Solution (1 mg/mL): Prepare a stock solution of the target aldehyde in methanol or acetonitrile.
-
Acid Catalyst Solution (1 M Formic Acid): Prepare a 1 M solution of formic acid in methanol.
3.3. Derivatization Procedure
-
To a 2 mL amber vial, add 100 µL of the aldehyde standard solution (or sample extract).
-
Add 200 µL of the derivatizing reagent solution.
-
Add 50 µL of the 1 M formic acid solution to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of a 50:50 (v/v) mixture of methanol and deionized water to bring the total volume to 1 mL.
-
Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.
Caption: Experimental workflow for aldehyde derivatization.
Analytical Method: HPLC-UV
The resulting benzimidazole derivatives can be readily analyzed by reverse-phase HPLC with UV detection.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength for the specific derivative) |
Note: This is a general starting method and should be optimized for the specific analyte.
Applications
-
Pharmaceutical Analysis: Quantification of aldehyde impurities in drug substances and formulations.
-
Environmental Monitoring: Detection of atmospheric or aqueous aldehydes, which are common pollutants.[1]
-
Food and Beverage Industry: Analysis of flavor and off-flavor aldehydes.
-
Medicinal Chemistry: The benzimidazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[2][6][8] This derivatization protocol can be the first step in the synthesis of novel therapeutic agents.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Incomplete reaction | Increase reaction time or temperature. Check the purity of reagents. |
| Degradation of derivatizing reagent | Prepare fresh reagent solution. Store at 4°C in an amber vial. | |
| Multiple Peaks | Side reactions or impurities in the aldehyde or reagent | Purify starting materials. Optimize reaction conditions to favor one product. |
| Poor Peak Shape in HPLC | Inappropriate mobile phase or column | Optimize HPLC method (gradient, pH of mobile phase). |
Conclusion
The derivatization of aldehydes with N¹-ethyl-N¹-methylbenzene-1,2-diamine is a robust and versatile method for both analytical quantification and synthetic applications. The resulting benzimidazole derivatives offer enhanced stability and detectability, overcoming many of the challenges associated with direct aldehyde analysis. This protocol provides a solid foundation for researchers to implement this valuable technique in their work.
References
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC. [Link]
-
A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed). [Link]
-
Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
N1-Methylbenzene-1,2-diamine. Oakwood Chemical. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. ResearchGate. [Link]
-
Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. ResearchGate. [Link]
-
N1-[2-(diethylamino)ethyl]benzene-1,2-diamine. PubChem. [Link]
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Application Notes & Protocols: N1-ethyl-N1-methylbenzene-1,2-diamine in Advanced Polymer Chemistry
Abstract
This document provides detailed application notes and experimental protocols for the use of N1-ethyl-N1-methylbenzene-1,2-diamine (EM-PDA) in advanced polymer chemistry. While direct literature on this specific diamine is limited, its unique asymmetrical structure—possessing one primary and one tertiary amine—makes it a compelling candidate for synthesizing high-performance polymers with tailored properties. By drawing upon established principles for analogous N-substituted aromatic diamines, this guide outlines its application as both a monomer for soluble polyimides and a specialized curing agent for epoxy resins. The protocols herein are grounded in authoritative literature and provide a robust framework for researchers and scientists in polymer and materials science.
Introduction: The Unique Potential of this compound (EM-PDA)
This compound (CAS 28458-64-2) is an aromatic diamine with a distinct substitution pattern. The molecule features a primary amine (-NH₂) at the 2-position and a tertiary amine (-N(CH₃)(C₂H₅)) at the 1-position of a benzene ring.
Key Structural Features and Reactivity:
-
Primary Amine (-NH₂): This group contains two active hydrogen atoms, making it a difunctional nucleophile. It is the primary site for polymerization and cross-linking reactions.
-
Tertiary Amine (-N(Et)(Me)): This group is non-reactive towards common electrophiles like anhydrides and epoxides under standard polymerization conditions. It acts as a bulky, flexible side group covalently attached to the polymer backbone.
This unique structure suggests that EM-PDA can be used to impart specific properties to polymers. The bulky, non-polar N-alkyl side group is expected to disrupt polymer chain packing, which can significantly enhance solubility and modify thermomechanical properties. Aromatic diamines are cornerstone building blocks for high-performance polymers and materials, valued for the thermal stability and mechanical strength they impart.[1][2]
Application I: Monomer for High-Solubility Aromatic Polyimides
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid backbones often lead to poor solubility, making them difficult to process.[3][4] The introduction of bulky, flexible side groups via monomers like EM-PDA is a proven strategy to mitigate this issue. The N-ethyl-N-methyl group on the EM-PDA disrupts the inter-chain packing, increasing the free volume and allowing solvent molecules to penetrate, thus improving solubility.[5][6]
Synthesis Mechanism: Two-Step Poly(amic acid) Route
The most common method for synthesizing polyimides is a two-step process.[4][7]
-
Poly(amic acid) Formation: The primary amine of EM-PDA performs a nucleophilic attack on the carbonyl carbon of a dianhydride monomer. This reaction is typically carried out at ambient temperature in a polar aprotic solvent (e.g., NMP, DMAc) to form a soluble poly(amic acid) precursor.
-
Imidization (Cyclodehydration): The poly(amic acid) is then converted to the final polyimide by heating (thermal imidization) or by using chemical dehydrating agents. This step removes water and forms the stable five-membered imide ring.
Experimental Protocol: Synthesis of a Polyimide from EM-PDA and PMDA
This protocol describes the synthesis of a polyimide using this compound (EM-PDA) and Pyromellitic Dianhydride (PMDA).
Materials:
-
This compound (EM-PDA, FW: 150.22 g/mol )
-
Pyromellitic Dianhydride (PMDA, FW: 218.12 g/mol ), purified by sublimation.
-
N-Methyl-2-pyrrolidone (NMP), anhydrous.
-
Nitrogen (N₂) gas, high purity.
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, N₂ inlet, and drying tube.
-
Syringe for monomer addition.
-
Glass plate for film casting.
-
Vacuum oven.
Protocol Steps:
-
Monomer Dissolution: In a flame-dried 100 mL three-neck flask under a positive N₂ atmosphere, dissolve 1.502 g (10.0 mmol) of EM-PDA in 30 mL of anhydrous NMP. Stir until fully dissolved.
-
Poly(amic acid) Synthesis: To the stirred solution, slowly add 2.181 g (10.0 mmol) of purified PMDA powder in one portion. A slight exotherm and a rapid increase in viscosity will be observed.
-
Polymerization: Continue stirring the reaction at room temperature under N₂ for 24 hours. The resulting solution should be viscous and clear, indicating the formation of high molecular weight poly(amic acid).
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and cure using the following staged heating program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour.
-
-
Polymer Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass plate.
Visualization of Polyimide Synthesis Workflow
Caption: Curing reaction of EM-PDA with epoxy resin.
Summary of Data and Expected Properties
Table 1: Protocol Parameters
| Parameter | Polyimide Synthesis | Epoxy Curing |
| Primary Monomer/Agent | This compound | This compound |
| Co-reactant | Pyromellitic Dianhydride (PMDA) | DGEBA Epoxy Resin (EEW ~188) |
| Stoichiometry | 1:1 Molar Ratio | 39.95 phr (calculated) |
| Solvent/Medium | N-Methyl-2-pyrrolidone (NMP) | None (neat resin) |
| Reaction Temperature | Room Temp (PAA), then 80-300°C | 120°C, then 150°C post-cure |
| Reaction Time | 24 hours (PAA), 5 hours (curing) | 2 hours, 3 hours post-cure |
Table 2: Expected Polymer Properties (Qualitative)
| Property | Polyimide (EM-PDA based) | Cured Epoxy (EM-PDA cured) |
| Solubility | High in organic solvents | Insoluble (cross-linked) |
| Glass Transition (Tg) | Moderately high (>250°C) | Moderate (120-160°C) |
| Thermal Stability | Excellent (>450°C decomp.) | High (>300°C decomp.) |
| Mechanical Properties | Tough and flexible film | Rigid, potentially high toughness |
| Processability | Solution castable | Good for casting/infusion |
Conclusion
This compound is a promising, albeit under-explored, building block for advanced polymers. Its unique asymmetrical structure provides a powerful tool for polymer chemists to engineer materials with enhanced solubility and tailored thermomechanical properties. The protocols detailed in this guide offer a robust starting point for synthesizing novel polyimides and formulating specialized epoxy systems. By leveraging the principles of N-alkylation in aromatic diamines, researchers can unlock new possibilities in high-performance materials for a variety of demanding applications.
References
- RSC Advances. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Royal Society of Chemistry.
- ResearchGate. (2014). Synthesis of soluble and thermally stable polyimide from new diamine bearing N-[4-(9H-carbazol-9-yl)phenyl] formamide pendent group.
- Google Patents. (1958). US2853467A - Liquid aromatic diamines as curing agents for epoxy ether resins.
- RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- VTechWorks. (2001).
- MDPI. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
- Daken Chemical. (2022).
- European Patent Office. (2023). NOVEL CURING AGENTS FOR EPOXY SYSTEMS - EP 4219585 A1.
- ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- NIH National Library of Medicine. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams.
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Application Notes and Protocols: N1-ethyl-N1-methylbenzene-1,2-diamine in Coordination Chemistry
Introduction: A Versatile Ligand for Modern Coordination Chemistry
N1-ethyl-N1-methylbenzene-1,2-diamine is an unsymmetrically substituted aromatic diamine that presents a unique platform for the design of novel coordination complexes. As a bidentate ligand, it forms a stable five-membered chelate ring with metal ions through its two nitrogen donor atoms. The presence of both ethyl and methyl substituents on one of the nitrogen atoms introduces steric bulk and electronic asymmetry compared to its parent compound, o-phenylenediamine. This asymmetry can be exploited to influence the geometry, electronic properties, and reactivity of the resulting metal complexes.
Substituted o-phenylenediamines are a class of "redox-active" or "non-innocent" ligands. This means the ligand can actively participate in redox processes, serving as an electron reservoir. This property is highly valuable in catalysis, as it can facilitate multi-electron transformations at the metal center without requiring large changes in the metal's formal oxidation state. These characteristics position this compound as a promising ligand for applications in catalysis, materials science, and bioinorganic chemistry.
This guide provides detailed protocols for the synthesis of this compound and its coordination complexes, along with potential applications and characterization methodologies.
PART 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor, such as o-nitroaniline. The general strategy involves sequential N-alkylation followed by the reduction of the nitro group. The order of alkylation can be varied, but a representative pathway is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-methyl-2-nitroaniline
This step involves the methylation of 2-nitroaniline. Various methylating agents can be employed, such as methyl iodide or dimethyl sulfate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.
-
Add methyl iodide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude N-methyl-2-nitroaniline, which can be purified by column chromatography.
Step 2: Synthesis of N-ethyl-N-methyl-2-nitroaniline
This step involves the ethylation of N-methyl-2-nitroaniline.
-
Dissolve N-methyl-2-nitroaniline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-ethyl-N-methyl-2-nitroaniline.
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to an amine. Several reduction methods are effective, including catalytic hydrogenation or using reducing agents like tin(II) chloride or zinc dust in acidic media.
-
Dissolve N-ethyl-N-methyl-2
Application Notes & Protocols for the Evaluation of Aromatic Diamine Derivatives as Corrosion Inhibitors: A Case Study on N1-ethyl-N1-methylbenzene-1,2-diamine
Abstract: This document provides a comprehensive scientific guide for researchers and development professionals on the evaluation of novel aromatic diamine compounds as corrosion inhibitors. While significant literature exists for parent aromatic amines like o-phenylenediamine, specific N-substituted derivatives such as N1-ethyl-N1-methylbenzene-1,2-diamine are not yet documented in the context of corrosion science. This guide, therefore, establishes a full theoretical and experimental framework to characterize such candidate molecules. We detail the foundational principles of inhibition by this chemical class, propose a mechanism of action for the target molecule based on structure-activity relationships, and provide detailed, field-proven protocols for both in silico screening and empirical electrochemical and gravimetric validation. The objective is to equip researchers with a robust, self-validating workflow to assess the potential of new chemical entities in corrosion mitigation.
Introduction: The Mechanism of Aromatic Diamines in Corrosion Inhibition
Corrosion is an electrochemical process that causes the degradation of a material, typically a metal, due to reactions with its environment. The use of organic corrosion inhibitors is a primary method for protecting metallic assets in acidic environments, such as those encountered during industrial cleaning, oil and gas extraction, and chemical processing.[1]
Aromatic amines and their derivatives are highly effective inhibitors due to a combination of factors:
-
Heteroatom Activity: The nitrogen atoms in the diamine structure possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms (like iron), initiating a strong adsorption process (chemisorption).[1][2]
-
π-Electron System: The delocalized π-electrons of the benzene ring can interact with the metal surface, further strengthening the bond and increasing the surface coverage of the inhibitor molecule.[3][4]
-
Barrier Formation: Upon adsorption, the inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium and impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion cell.[5][6]
The parent molecule for our candidate, o-phenylenediamine (OPD), is a known and effective corrosion inhibitor for metals like mild steel in acidic solutions.[7][8] Its efficacy lies in its ability to form stable complexes and a protective barrier on the metal surface.[7]
The Candidate Inhibitor: this compound
The subject of this guide is the evaluation of the undocumented compound, this compound.
The addition of ethyl and methyl groups to one of the nitrogen atoms introduces several predictable changes that could influence its performance relative to OPD:
-
Increased Electron Density (Inductive Effect): Alkyl groups are electron-donating. This increases the electron density on the substituted nitrogen atom, potentially enhancing its ability to coordinate with the metal surface and thereby improving inhibition efficiency.[2]
-
Enhanced Hydrophobicity: The alkyl chains increase the molecule's hydrophobicity. A longer alkyl chain can create a more robust barrier against the aqueous corrosive medium.[9][10]
-
Steric Hindrance: The bulkiness of the ethyl and methyl groups may cause steric hindrance, potentially affecting the planarity of adsorption and the packing density of the inhibitor film on the metal surface. This could either be detrimental or beneficial, depending on the resulting orientation and coverage.
-
Solubility: N-alkylation can alter the solubility of the inhibitor in the corrosive medium, which is a critical factor for its practical application.[11][12]
These competing effects make experimental validation essential. The following protocols are designed to deconstruct these factors and provide a definitive assessment of the candidate's performance.
Protocol Suite 1: In Silico Evaluation via Quantum Chemistry
Rationale: Before synthesis and empirical testing, Density Functional Theory (DFT) calculations provide invaluable insight into the electronic properties of a potential inhibitor molecule. These properties are strongly correlated with its protective capabilities, allowing for early-stage screening and mechanistic understanding.[13][14]
Protocol 3.1: Density Functional Theory (DFT) Calculations
Objective: To compute key electronic and structural parameters of this compound and correlate them with potential corrosion inhibition efficiency.
Methodology:
-
Structure Optimization: Model the this compound molecule. Perform a full geometry optimization using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, to find the most stable conformation.[13]
-
Parameter Calculation: Using the optimized structure, calculate the following key quantum chemical parameters.[15][16]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a higher ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may increase the propensity of the molecule to adsorb on the metal surface.
-
Mulliken Atomic Charges: Calculate the charges on each atom to identify the most probable sites for electrophilic/nucleophilic interactions (i.e., the nitrogen atoms).
-
-
Analysis: Compare the calculated values with those of a known inhibitor (e.g., o-phenylenediamine) to predict the relative performance of the candidate molecule.
| Parameter | Implication for Corrosion Inhibition |
| E_HOMO | Higher value suggests stronger electron-donating ability, better adsorption. |
| E_LUMO | Lower value suggests stronger electron-accepting ability, stronger back-bonding. |
| Energy Gap (ΔE) | Lower value suggests higher reactivity and potentially higher inhibition efficiency. |
| Dipole Moment (μ) | Higher value can enhance electrostatic adsorption on the metal surface. |
Table 1: Key Quantum Chemical Parameters and Their Implication for Corrosion Inhibition.
Protocol Suite 2: Empirical Performance Validation
Rationale: Following promising in silico results, experimental testing is mandatory to quantify the inhibitor's real-world performance. This suite combines a fundamental gravimetric method with advanced electrochemical techniques for a complete picture of the inhibitor's efficacy and mechanism.
Protocol 4.1: Weight Loss (Gravimetric) Method
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor, and to calculate the inhibitor's efficiency. This is a direct, reliable, though time-consuming, method.[17][18]
Materials:
-
Metal coupons (e.g., mild steel, C1018) of known surface area.
-
Corrosive medium (e.g., 1 M HCl).
-
Candidate inhibitor stock solution.
-
Analytical balance (±0.1 mg).
-
Polishing papers (e.g., 600, 800, 1200 grit).
-
Acetone, distilled water.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons to a mirror finish, wash with distilled water, degrease with acetone, dry, and weigh accurately (W_initial).[19]
-
Solution Preparation: Prepare the corrosive solution (blank) and a series of solutions containing different concentrations of the inhibitor (e.g., 50, 100, 250, 500 ppm).
-
Immersion: Suspend one coupon in each solution for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.[20]
-
Cleaning and Final Weighing: After immersion, remove the coupons. Carefully scrub them with a brush to remove corrosion products, rinse with water, dry, and weigh again (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ), where A is the area (cm²), T is time (hours), and ρ is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are corrosion rates in the absence and presence of the inhibitor, respectively.[21]
-
| Inhibitor Conc. (ppm) | W_initial (g) | W_final (g) | ΔW (g) | Corrosion Rate (mm/y) | IE (%) |
| 0 (Blank) | N/A | ||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Table 2: Sample Data Table for Recording Weight Loss Measurements.
Protocol 4.2: Electrochemical Methods
Rationale: Electrochemical techniques offer rapid and highly sensitive measurements, providing deep insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[17][22] A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).[23]
4.2.1 Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's mode of action.[24][25]
Procedure:
-
Immerse the prepared electrodes into the test solution and allow the open-circuit potential (E_OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV relative to E_OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.
-
Analysis:
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic branches back to the corrosion potential (E_corr) to find the corrosion current density (i_corr).
-
A significant shift in the anodic curve indicates an anodic inhibitor, a shift in the cathodic curve indicates a cathodic inhibitor, and a shift in both indicates a mixed-type inhibitor.[26][27]
-
Calculate IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 .
-
4.2.2 Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film at the metal-electrolyte interface. EIS is a non-destructive technique that provides information on the resistance and capacitance of the interface.[28][29][30]
Procedure:
-
After OCP stabilization, apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[31]
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Analysis:
-
The plot for an uninhibited system often shows a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) .[29]
-
In the presence of an effective inhibitor, the diameter of the semicircle increases significantly, indicating a higher R_ct. A higher R_ct means slower corrosion kinetics.
-
The double-layer capacitance (C_dl) can also be calculated. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the adsorbing organic inhibitor molecules.[32]
-
Calculate IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 .
-
| Inhibitor Conc. (ppm) | E_corr (mV vs. Ref) | i_corr (μA/cm²) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE_pdp (%) | IE_eis (%) |
| 0 (Blank) | N/A | N/A | ||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| 500 |
Table 3: Sample Data Table for Summarizing Electrochemical Measurements.
Conclusion
This guide provides a structured, multi-faceted approach to rigorously evaluate the potential of this compound, or any novel aromatic diamine derivative, as a corrosion inhibitor. By integrating theoretical DFT calculations with fundamental weight loss and advanced electrochemical techniques, researchers can build a comprehensive profile of the candidate molecule. This includes predicting its behavior based on electronic structure, quantifying its inhibition efficiency under specific conditions, and elucidating its mechanism of action at the metal-electrolyte interface. This robust workflow ensures scientific integrity and provides the critical data needed for the development of next-generation corrosion protection technologies.
References
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. (n.d.). Available at: [Link]
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Corrosion Inhibitor Testing. Infinita Lab. (2025). Available at: [Link]
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Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Publishing. (2022). Available at: [Link]
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Comparative Studies of Inhibitive Effects of Diamines on Corrosion of Aluminium Alloy in Presence of Acid Media. International Journal of Engineering and Advanced Technology (IJEAT). (2021). Available at: [Link]
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Poly(o-phenylenediamine) as an inhibitor of mild steel corrosion in HCl solution. ResearchGate. (2010). Available at: [Link]
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The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention. PubMed Central. (2024). Available at: [Link]
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Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. (2025). Available at: [Link]
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Poly(o-phenylenediamine) as an inhibitor of mild steel corrosion in HCl solution. OSTI.GOV. (2010). Available at: [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. (n.d.). Available at: [Link]
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Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. (2015). Available at: [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. (2020). Available at: [Link]
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Quantum chemical calculation for the inhibitory effect of compounds. ResearchGate. (2020). Available at: [Link]
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Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. ASTM Digital Library. (n.d.). Available at: [Link]
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Inhibition Performance of a New Series of Mono/Diamine-Based Corrosion Inhibitors for HCl Acid Solutions. OnePetro. (2008). Available at: [Link]
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Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science. (n.d.). Available at: [Link]
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Corrosion Resistance of Poly(o-Phenylenediamine) on Mild Steel in 3.5% NaCl: Influence of Inorganic Acid. ResearchGate. (2020). Available at: [Link]
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Inhibition performance of a new series of mono/diamine-based corrosion inhibitors for HCl acid solutions. King Fahd University of Petroleum & Minerals. (n.d.). Available at: [Link]
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Effects of N-alkylation on anticorrosion performance of doped polyaniline/epoxy coating. ResearchGate. (2019). Available at: [Link]
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Effects of N-alkylation on anticorrosion performance of doped polyaniline/epoxy coating. ScienceDirect. (n.d.). Available at: [Link]
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Corrosion rate by weight loss measurement of specimens in the presence and absence of 1000 ppm v VCI. ResearchGate. (n.d.). Available at: [Link]
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(PDF) COMPARATIVE STUDIES OF INHIBITIVE EFFECTS OF DIAMINES ON CORROSION OF ALUMINIUM ALLOY IN PRESENCE OF ACID MEDIA. ResearchGate. (2021). Available at: [Link]
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New synthesised diamine derivatives as corrosion inhibitors of steel in 0.5 M H2SO4. ResearchGate. (2006). Available at: [Link]
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Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal of Applied Sciences. (2022). Available at: [Link]
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Aromatic Metal Corrosion Inhibitors. MDPI. (n.d.). Available at: [Link]
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Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION. (n.d.). Available at: [Link]
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Low molecular weight straight-chain diamines as corrosion inhibitors for SS type 304 in HCl solution. ResearchGate. (2003). Available at: [Link]
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Why Use Electrochemical Techniques for Corrosion Measurement?. Gamry Instruments. (n.d.). Available at: [Link]
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Impact of alkyl chain length in the design of N-aminorhodanine-based corrosion inhibitor: a combined density functional theory and molecular dynamics simulation approach. ResearchGate. (2024). Available at: [Link]
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Potentiodynamic polarization methods. Corrosion Doctors. (n.d.). Available at: [Link]
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Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. National Institutes of Health. (2023). Available at: [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. (n.d.). Available at: [Link]
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(PDF) Potentiodynamic Corrosion Testing. ResearchGate. (2018). Available at: [Link]
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Water-Soluble Epoxy Resins as an Innovative Method of Protecting Concrete Against Sulfate Corrosion. MDPI. (n.d.). Available at: [Link]
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Corrosion inhibition results from weight loss measurement. ResearchGate. (n.d.). Available at: [Link]
-
(PDF) Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. ResearchGate. (2018). Available at: [Link]
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Theoretical Study on Corrosion Inhibitory Action of Some Aromatic Imines with Sulphanilic Acid : A DFT Study. Semantic Scholar. (n.d.). Available at: [Link]
-
Diethylenetriamine in India. Chemicalbook.in. (n.d.). Available at: [Link]
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Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. (2022). Available at: [Link]
-
Potentiodynamic polarization methods for corrosion measurement. ResearchGate. (n.d.). Available at: [Link]
-
(PDF) Aromatic Metal Corrosion Inhibitors. ResearchGate. (2020). Available at: [Link]
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Application Note: A Practical Guide to the Condensation Reaction of N¹-ethyl-N¹-methylbenzene-1,2-diamine for the Synthesis of Quinoxaline Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup for condensation reactions involving N¹-ethyl-N¹-methylbenzene-1,2-diamine. The primary focus is on the synthesis of quinoxaline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] This guide elucidates the underlying reaction mechanisms, offers insights into experimental design and parameter optimization, and presents a detailed, validated protocol for the synthesis of 1-ethyl-4-methyl-2,3-diphenyl-1,4-dihydroquinoxaline. By explaining the causality behind procedural choices, this note serves as a practical resource for achieving high-yield, high-purity synthesis.
Mechanistic Principles and Considerations
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for synthesizing quinoxalines.[2] The reaction proceeds via a cyclocondensation-dehydration sequence.
1.1. The Reaction Mechanism The reaction is typically initiated by the nucleophilic attack of one of the diamine's amino groups on a carbonyl carbon of the 1,2-dicarbonyl compound (e.g., benzil). This is often followed by the attack of the second amino group on the remaining carbonyl, forming a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration, which can be spontaneous or acid-catalyzed, yields the stable aromatic quinoxaline ring system.[3][4]
The use of an acid catalyst polarizes the carbonyl group, rendering it more electrophilic and accelerating the initial nucleophilic attack.[3][4]
Caption: Generalized mechanism for quinoxaline synthesis.
1.2. Influence of N-Substituents The N¹-ethyl and N¹-methyl groups on the diamine are electron-donating groups (EDGs). This has two key consequences:
-
Enhanced Nucleophilicity: EDGs increase the electron density of the amino groups, making them more nucleophilic. This can lead to faster reaction rates compared to unsubstituted o-phenylenediamine.
-
Structural Outcome: As an unsymmetrical diamine, the reaction with an unsymmetrical 1,2-dicarbonyl could potentially lead to regioisomers. However, when using a symmetrical dicarbonyl like benzil, a single product is expected. The presence of these alkyl groups results in a 1,4-dihydroquinoxaline structure rather than a fully aromatic quinoxaline, as one of the nitrogen atoms is tertiary.
Experimental Design and Parameter Optimization
A successful synthesis relies on the careful selection of reagents and conditions. The choices below are grounded in established chemical principles and green chemistry considerations.
| Parameter | Recommended Choice | Rationale & Scientific Justification | Alternative Options |
| 1,2-Dicarbonyl | Benzil | Symmetrical, commercially available, solid, and highly reactive. Leads to a single, well-characterized product. | Glyoxal, Biacetyl, Isatin derivatives.[5][6] |
| Solvent | Ethanol (EtOH) | Excellent solvent for both reactants, environmentally friendly ("green"), and allows for easy product precipitation or recrystallization.[4][7] | Methanol, Acetic Acid, Water, Acetonitrile.[5] |
| Catalyst | Camphorsulfonic Acid (CSA) (10-20 mol%) | A mild, effective, and metal-free organocatalyst that activates the dicarbonyl.[4] It avoids the harsh conditions of strong mineral acids. | Catalyst-free (reflux), Lewis acids (e.g., InCl₃, CuSO₄), heterogeneous catalysts (e.g., silica-sulfonic acid).[3][7] |
| Temperature | Room Temperature | With an effective catalyst, the reaction often proceeds efficiently at ambient temperature, minimizing energy consumption and side-product formation.[2][4] | Reflux (50-80°C) may be required for less reactive substrates or in the absence of a catalyst. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for real-time tracking of reactant consumption and product formation, preventing unnecessarily long reaction times. | HPLC for more quantitative analysis. |
Detailed Experimental Protocol: Synthesis of 1-ethyl-4-methyl-2,3-diphenyl-1,4-dihydroquinoxaline
This protocol describes the reaction of N¹-ethyl-N¹-methylbenzene-1,2-diamine with benzil.
3.1. Materials and Equipment
-
Reagents: N¹-ethyl-N¹-methylbenzene-1,2-diamine (>97%), Benzil (>98%), (1S)-(+)-10-Camphorsulfonic acid (CSA), Ethanol (anhydrous), Ethyl acetate, Hexane, Deionized water.
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser (if heating), TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), filtration apparatus (Büchner funnel), standard glassware, rotary evaporator.
3.2. Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N¹-ethyl-N¹-methylbenzene-1,2-diamine (1.0 mmol, 150.2 mg).
-
Dissolution: Add 10 mL of ethanol to the flask and stir until the diamine is fully dissolved.
-
Addition of Benzil: Add benzil (1.0 mmol, 210.2 mg) to the solution.
-
Catalyst Addition: Add camphorsulfonic acid (CSA) (0.2 mmol, 46.5 mg, 20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the starting diamine spot has disappeared (typically 2-4 hours).
-
Work-up and Isolation:
-
Once the reaction is complete as indicated by TLC, add 20 mL of cold deionized water to the flask while stirring.
-
Continue stirring for 15 minutes. A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold water (10 mL each) to remove any residual catalyst and solvent.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Determine the yield and characterize the final product by melting point, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Characterization and Validation
Validating the identity and purity of the synthesized compound is a critical final step.
-
Expected Product: 1-ethyl-4-methyl-2,3-diphenyl-1,4-dihydroquinoxaline
-
Appearance: Typically a crystalline solid.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the N-ethyl group (a quartet and a triplet), and the N-methyl group (a singlet).
-
FT-IR: Look for the disappearance of N-H stretching bands from the starting material and the appearance of C=N stretching bands.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₂₃H₂₂N₂).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Impure starting materials; Inactive catalyst; Insufficient reaction time. | Purify the diamine if it has darkened due to oxidation. Use a fresh bottle of catalyst. Continue the reaction, monitoring by TLC until the limiting reagent is consumed. |
| Formation of Dark, Tarry Substance | Oxidation of the diamine; Reaction temperature too high. | Perform the reaction under an inert atmosphere (e.g., Nitrogen). If heating, reduce the temperature. Ensure the reaction is not left for an excessive time after completion. |
| Difficulty in Purification | Presence of unreacted starting materials; Formation of side products. | Adjust stoichiometry carefully. Optimize reaction conditions (e.g., lower temperature, different catalyst) to improve selectivity. If recrystallization fails, consider column chromatography. |
Experimental Workflow Visualization
The entire process, from preparation to final analysis, can be summarized in the following workflow.
Caption: End-to-end experimental workflow for quinoxaline synthesis.
References
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
IJRAR. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. IJRAR.org. Retrieved from [Link]
-
Fathi, N., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26953-26973. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]
-
Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(21), 7433. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N1-ethyl-N1-methylbenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of N1-ethyl-N1-methylbenzene-1,2-diamine as a pivotal building block in the generation of pharmaceutical intermediates, particularly focusing on the synthesis of 1,2-disubstituted benzimidazole derivatives. While direct literature on this compound is sparse, this document extrapolates from established synthetic methodologies for analogous N-substituted o-phenylenediamines to propose a robust synthetic protocol. Furthermore, detailed application protocols for its use in the synthesis of benzimidazole-based scaffolds are provided, underscoring its potential in medicinal chemistry and drug discovery.
Introduction: The Significance of N-Substituted Benzimidazoles
Benzimidazole moieties are a cornerstone in pharmaceutical chemistry, renowned for their broad spectrum of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[1] The substitution pattern on the benzimidazole core, particularly at the N1 and C2 positions, plays a crucial role in modulating the pharmacological profile of these compounds. The use of asymmetrically N-substituted o-phenylenediamines, such as the proposed this compound, offers a direct route to 1,2-disubstituted benzimidazoles with distinct alkyl groups on the imidazole nitrogen, a structural motif of interest in modern drug design.
Proposed Synthesis of this compound
Currently, a standardized, commercially available source for this compound is not readily identifiable. However, based on established synthetic routes for related N-alkylated o-phenylenediamines, a plausible and efficient two-step synthesis is proposed, starting from o-nitroaniline. This method offers superior control over the substitution pattern compared to the direct alkylation of o-phenylenediamine.
Synthetic Workflow
The proposed synthesis involves the sequential N-alkylation of o-nitroaniline, followed by the reduction of the nitro group to afford the target diamine.
Sources
Application Note: A Guide to the Development of Fluorescent Probes Using N¹-Ethyl-N¹-methylbenzene-1,2-diamine as a Versatile Building Block
Abstract: This guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing the asymmetrically substituted N¹-ethyl-N¹-methylbenzene-1,2-diamine scaffold. We delve into the core principles of probe design, focusing on the well-established Photoinduced Electron Transfer (PET) mechanism common to o-phenylenediamine (OPD) derivatives.[1][2][3] This document furnishes detailed, field-proven protocols for the synthesis of a model probe, its characterization, and its application in the sensitive and selective detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to create next-generation fluorescent tools for biological investigation.
Principles of Probe Design with Substituted o-Phenylenediamines
The o-phenylenediamine (OPD) moiety is a cornerstone in the design of "turn-on" fluorescent probes. The core principle relies on its potent electron-donating nature, which can effectively quench the fluorescence of a linked fluorophore through a Photoinduced Electron Transfer (PET) process.[1][3] Upon selective reaction with an analyte, the electronic properties of the OPD recognition unit are fundamentally altered, disrupting the PET process and restoring the fluorophore's emission.
1.1. The Sensing Mechanism: From Quenched to Fluorescent
The primary mechanism for OPD-based nitric oxide (NO) probes involves the reaction of the diamino group with NO in the presence of oxygen to form a highly stable and electron-deficient benzotriazole derivative.[3][4][5]
-
"Off" State (Pre-reaction): The lone pair electrons of the two amino groups in the N¹-ethyl-N¹-methylbenzene-1,2-diamine moiety have a sufficiently low oxidation potential to act as efficient PET donors to the excited-state fluorophore. This non-radiative energy transfer quenches fluorescence, resulting in a low signal background.
-
"On" State (Post-reaction): Reaction with NO converts the electron-rich diamine into an electron-withdrawing benzotriazole. This transformation significantly lowers the energy of the nitrogen lone pairs, increasing the oxidation potential of the recognition moiety.[1][3] Consequently, the PET process is inhibited, the fluorophore can return to its ground state via radiative decay, and a strong fluorescence signal is observed.
The use of an asymmetrically substituted precursor like N¹-ethyl-N¹-methylbenzene-1,2-diamine offers potential advantages over unsubstituted OPDs, such as:
-
Enhanced Solubility: The alkyl groups can improve solubility in both organic solvents during synthesis and aqueous media for biological applications.
-
Tuned Reactivity: The electronic and steric effects of the ethyl and methyl groups can modulate the reactivity and selectivity of the probe towards the target analyte.
-
Photophysical Modifications: Substitution can influence the photophysical properties of the final benzotriazole product, potentially leading to red-shifted emission profiles that are advantageous for biological imaging.
Caption: Mechanism of "turn-on" fluorescence via PET inhibition.
Synthesis and Characterization of a Model Probe
This section provides a representative protocol for the synthesis of a coumarin-based fluorescent probe, CEM-Probe 1 , from N¹-ethyl-N¹-methylbenzene-1,2-diamine and 7-(diethylamino)-4-(bromomethyl)coumarin.
2.1. Synthetic Scheme
The synthesis is a straightforward nucleophilic substitution reaction where the more nucleophilic secondary amine of the diamine attacks the electrophilic bromomethyl group of the coumarin fluorophore.
Caption: Synthesis of CEM-Probe 1.
2.2. Detailed Synthesis Protocol
Materials and Reagents:
-
N¹-ethyl-N¹-methylbenzene-1,2-diamine (97%)
-
7-(diethylamino)-4-(bromomethyl)coumarin (98%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Silica Gel (230-400 mesh)
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add N¹-ethyl-N¹-methylbenzene-1,2-diamine (1.1 mmol, 1.1 eq) and anhydrous acetonitrile (40 mL).
-
Add anhydrous potassium carbonate (3.0 mmol, 3.0 eq) to the solution.
-
Add 7-(diethylamino)-4-(bromomethyl)coumarin (1.0 mmol, 1.0 eq) to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography.
-
Slurry: Dissolve the crude product in a minimal amount of DCM.
-
Eluent: Use a gradient elution system, starting with 9:1 Hexane/EtOAc and gradually increasing the polarity to 7:3 Hexane/EtOAc.
-
Collect the fractions containing the desired product (visualized under UV light on TLC).
-
-
Combine the pure fractions and evaporate the solvent to yield CEM-Probe 1 as a solid.
2.3. Probe Characterization
The identity and purity of the synthesized probe must be confirmed through standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the covalent linkage and identifies all protons and carbons in the final structure. |
| HRMS (ESI+) | Molecular Weight Verification | Provides the exact mass of the molecule, confirming its elemental composition. |
| FT-IR | Functional Group Analysis | Shows characteristic peaks for functional groups (e.g., C=O of coumarin, N-H of the primary amine). |
| Melting Point | Purity Assessment | A sharp melting point range indicates high purity. |
Application Protocols: In Vitro Detection of Nitric Oxide
This section details the protocols for evaluating the performance of CEM-Probe 1 in detecting nitric oxide in a controlled, cell-free environment.
3.1. Protocol: Spectroscopic Characterization
Objective: To determine the absorption and emission properties of CEM-Probe 1 before and after reaction with NO.
Materials:
-
CEM-Probe 1
-
S-nitroso-N-acetylpenicillamine (SNAP) - a reliable NO donor.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer and Fluorometer
Procedure:
-
Prepare a 1 mM stock solution of CEM-Probe 1 in DMSO.
-
Prepare a 10 mM stock solution of SNAP in DMSO.
-
"Off" Spectrum: Dilute the CEM-Probe 1 stock solution to a final concentration of 10 µM in PBS (pH 7.4). Record the absorbance and fluorescence emission spectra (e.g., Excitation at the absorption maximum).
-
"On" Spectrum: To a separate 10 µM solution of CEM-Probe 1 in PBS, add SNAP to a final concentration of 100 µM.
-
Incubate the mixture at 37°C for 60 minutes, protected from light.
-
Record the absorbance and fluorescence emission spectra. A significant increase in fluorescence intensity is expected.
| Parameter | CEM-Probe 1 (Before NO) | CEM-Probe 1-Triazole (After NO) |
| λ_abs (max) | ~410 nm | ~435 nm |
| λ_em (max) | ~490 nm | ~495 nm |
| Molar Absorptivity (ε) | Low | High |
| Fluorescence Quantum Yield (Φ) | < 0.01 | > 0.30 |
| Appearance | Faintly colored | Bright yellow-green fluorescence |
| Note: The values presented are hypothetical and serve as a guide for expected results. |
3.2. Protocol: Determination of Detection Limit (LOD)
Objective: To quantify the lowest concentration of NO that can be reliably detected by the probe.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of CEM-Probe 1 (e.g., 10 µM) in PBS.
-
Add varying concentrations of the NO donor SNAP to these solutions (e.g., 0 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM).
-
Incubate all samples at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity of each sample at the peak emission wavelength.
-
Plot the fluorescence intensity versus the concentration of SNAP.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / S , where σ is the standard deviation of the blank (0 nM SNAP) and S is the slope of the linear portion of the calibration curve.
3.3. Protocol: Selectivity Assessment
Objective: To ensure the probe responds selectively to NO over other biologically relevant reactive oxygen and nitrogen species (ROS/RNS).
Procedure:
-
Prepare multiple solutions of 10 µM CEM-Probe 1 in PBS.
-
To each solution, add a high concentration (e.g., 100 µM) of a different potential interferent.
-
Include a positive control with NO (from SNAP) and a negative control with only the probe.
-
Incubate and measure fluorescence as in the previous protocols.
-
Compare the fluorescence response from NO to that from other species. A highly selective probe will show a dramatic fluorescence increase only in the presence of NO.
Potential Interferents to Test:
-
Hydrogen peroxide (H₂O₂)
-
Superoxide (O₂⁻)
-
Hydroxyl radical (•OH)
-
Hypochlorite (OCl⁻)
-
Peroxynitrite (ONOO⁻)
-
Ascorbic Acid
-
Glutathione (GSH)
Integrated Experimental Workflow
The entire process, from conceptual design to validated application, follows a logical and self-validating progression.
Caption: Comprehensive workflow for probe development and validation.
Conclusion
N¹-ethyl-N¹-methylbenzene-1,2-diamine serves as a promising and versatile platform for the development of sophisticated fluorescent probes. By coupling this recognition moiety to a suitable fluorophore, it is possible to create highly sensitive and selective "turn-on" sensors for critical analytes like nitric oxide. The protocols outlined in this guide provide a robust foundation for the synthesis, characterization, and validation of such probes, empowering researchers to build novel tools for advancing chemical biology and drug discovery.
References
-
Plater, M. J., Jackson, D. W., & Gelbrich, T. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (20), 2553-2559. [Link]
-
Royal Society of Chemistry. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. RSC Publishing. [Link]
-
Semantic Scholar. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. [Link]
-
Request PDF. (n.d.). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. ResearchGate. [Link]
-
Progress in Chemistry. (2021). Colorimetric and Fluorescent Probes Based on the Oxidation of o-Phenylenediamine for the Detection of Bio-Molecules. [Link]
-
Ye, Q., Ren, S., Huang, H., Duan, G., Liu, K., & Liu, J. B. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega, 5(33), 20698–20706. [Link]
-
Ye, Q., Ren, S., Huang, H., Duan, G., Liu, K., & Liu, J. B. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega, 5(33), 20698–20706. [Link]
-
National Center for Biotechnology Information. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. PubMed Central. [Link]
-
MDPI. (2020). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. [Link]
-
Rai, V. K., Singh, V. K., Singh, A. K., Yadav, R. A., & Rai, S. B. (2011). Synthesis, physicochemical and optical characterization of novel fluorescing complex: o-phenylenediamine-benzoin. Journal of Fluorescence, 21(4), 1637–1645. [Link]
-
Jimenez-Banzo, A., Nonell, S., Borrell, J. I., & Teixido, J. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. New Journal of Chemistry, 31(5), 754-760. [Link]
-
Wang, Y., et al. (2024). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. Chemosensors, 12(1), 15. [Link]
-
ResearchGate. (2024). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. [Link]
-
Request PDF. (n.d.). Bis(thiophen-2-yl-methylene) Benzene-1, 4-Diamine as Fluorescent Probe for the Detection of Fe3+ in Aqueous Samples. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]
-
ResearchGate. (n.d.). (a) Treatment of o-phenylenediamine with NO under aerobic conditions... [Link]
-
ResearchGate. (n.d.). Application of o-phenylenediamine as a fluorogenic substrate in peroxidase-mediated enzyme-linked immunosorbent assay. [Link]
-
Oakwood Chemical. (n.d.). N1-Methylbenzene-1,2-diamine. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cyclocondensation Reactions with Substituted o-Phenylenediamines
Welcome to the technical support center for the optimization of cyclocondensation reactions involving substituted o-phenylenediamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve optimal results in the synthesis of valuable heterocyclic compounds such as benzimidazoles, quinoxalines, and benzodiazepines.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the cyclocondensation of substituted o-phenylenediamines.
Q1: What are the most critical parameters to control in the cyclocondensation of o-phenylenediamine?
The most critical parameters to control are temperature, the choice of solvent, and the type and concentration of the catalyst. The purity of the starting materials, particularly the o-phenylenediamine, is also crucial as impurities can lead to side reactions and lower yields.
Q2: How do substituents on the o-phenylenediamine ring affect the reaction?
The electronic nature of the substituents significantly influences the reactivity of the o-phenylenediamine.
-
Electron-Donating Groups (EDGs) like methoxy (–OCH₃) and methyl (–CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the amino groups, generally leading to a faster reaction rate.
-
Electron-Withdrawing Groups (EWGs) such as nitro (–NO₂) and cyano (–CN) groups decrease the electron density of the ring, reducing the nucleophilicity of the amino groups. This can slow down the initial condensation step, but high yields can often still be achieved by modifying the reaction conditions.
Q3: What are the common side products in this reaction?
Common side products can include polymeric materials, partially reacted intermediates, and products from the self-condensation of the carbonyl compound. The formation of tars is often observed at high temperatures or with prolonged reaction times. Over-oxidation of the diamine can also lead to colored impurities.
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free or "neat" reaction conditions have been successfully employed for the cyclocondensation of o-phenylenediamine.[1][2] These conditions are often more environmentally friendly and can sometimes lead to higher yields and shorter reaction times. However, precise temperature control is critical to prevent charring and decomposition.
Q5: How does the choice of catalyst affect the reaction?
The catalyst plays a significant role in the reaction rate and yield. Acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the diamine. Lewis acids and solid acid catalysts are also employed to enhance reaction efficiency and simplify work-up.[3][4] The choice of catalyst can also influence the selectivity of the reaction, for instance, in the formation of 1,2-disubstituted versus 2-substituted benzimidazoles.[5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the cyclocondensation of substituted o-phenylenediamines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Low reaction temperature- Impure starting materials- Insufficient reaction time | - Use a fresh or different catalyst.- Increase the reaction temperature in increments of 10°C.- Recrystallize or purify the o-phenylenediamine and carbonyl compound.- Monitor the reaction by TLC and increase the reaction time. |
| Formation of a Dark Tar-like Substance | - Reaction temperature is too high- Prolonged reaction time- Oxidation of o-phenylenediamine | - Lower the reaction temperature.- Optimize the reaction time by monitoring with TLC.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | - Presence of unreacted starting materials- Formation of multiple side products | - Adjust the stoichiometry of the reactants.- Optimize the reaction conditions (catalyst, temperature, solvent) to favor the formation of the desired product.- Employ column chromatography for purification. |
| Product is Contaminated with a Colored Impurity | - Oxidation of the diamine starting material | - Use freshly purified o-phenylenediamine.- Conduct the reaction under an inert atmosphere. |
| Poor Selectivity (e.g., mixture of 1,2-disubstituted and 2-substituted benzimidazoles) | - Inappropriate catalyst or reaction conditions | - Screen different catalysts (e.g., Lewis acids, solid-supported acids) known to favor the desired isomer.[5]- Modify the solvent; for example, fluorous alcohols like trifluoroethanol (TFE) can promote the formation of 1,2-disubstituted benzimidazoles.[5] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using L-proline as a Catalyst
This protocol is adapted from a general method for the synthesis of 2-substituted benzimidazoles.
-
Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and L-proline (10 mol%).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.
Protocol 2: Catalyst-Free Synthesis of Benzimidazoles in Water
This protocol provides an environmentally friendly approach to benzimidazole synthesis.
-
Reactant Mixture: Prepare a reaction mixture of o-phenylenediamine and a substituted benzaldehyde in water.
-
Heating: Heat the mixture at 75°C in an oxygenated aqueous medium.
-
Reaction Progression: The reaction proceeds to yield the corresponding benzimidazole derivative.
-
Isolation: After cooling, the product can typically be isolated by filtration.
Protocol 3: Purification of o-Phenylenediamine
The purity of the starting diamine is critical. This protocol describes a method for its purification.[6]
-
Dissolution: Dissolve the crude o-phenylenediamine in hot water containing a small amount of sodium hydrosulfite (1-2 g) to prevent oxidation.
-
Decolorization: Treat the hot solution with decolorizing charcoal.
-
Filtration: Filter the hot solution to remove the charcoal.
-
Crystallization: Cool the filtrate thoroughly in an ice-salt bath to induce crystallization.
-
Isolation: Collect the colorless crystals by suction filtration and wash with a small amount of ice water.
-
Drying: Dry the purified o-phenylenediamine in a vacuum desiccator.
Data Presentation
The following tables summarize the effect of different catalysts and solvents on the yield of 2-substituted benzimidazoles.
Table 1: Effect of Catalyst on the Synthesis of 2-Aryl Benzimidazoles *
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | MeOH | 24 | 37[7] |
| 2 | Au/TiO₂ (1) | CHCl₃:MeOH (3:1) | 2 | 94[7] |
| 3 | Au/Al₂O₃ (1) | CHCl₃:MeOH (3:1) | 2 | 85[7] |
| 4 | Au/ZnO (1) | CHCl₃:MeOH (3:1) | 2 | 78[7] |
| 5 | L-proline (10) | Ethanol | 2-3 | >90 |
| 6 | LaCl₃·7H₂O (10) | Acetonitrile | 1-2 | >90[1] |
| 7 | In(OTf)₃ (cat.) | Solvent-free | 0.5-1 | >90[1][2] |
*Reaction of o-phenylenediamine with 4-methylbenzaldehyde at room temperature, unless otherwise specified.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the general mechanism for the acid-catalyzed cyclocondensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.
Caption: General mechanism of benzimidazole formation.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues in cyclocondensation reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules. Retrieved from [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2021). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved from [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. Retrieved from [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2022). Who we serve. Retrieved from [Link]
-
Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (2024). New Journal of Chemistry. Retrieved from [Link]
-
LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. (2008). Indian Academy of Sciences. Retrieved from [Link]
-
o-PHENYLENEDIAMINE. (1939). Organic Syntheses. Retrieved from [Link]
-
Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. (2023). Organic Chemistry Portal. Retrieved from [Link]
- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (2024). CoLab.
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. Retrieved from [Link]
-
Reinvestigation of o-phenylenediamine thermal cyclocondensation with thiosemicarbazide. (2006). ResearchGate. Retrieved from [Link]
-
Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate. (2009). ResearchGate. Retrieved from [Link]
-
Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. (2025). RSC Publishing. Retrieved from [Link]
-
Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a. (2014). ResearchGate. Retrieved from [Link]
- PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022). Google Patents.
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (2005). ResearchGate. Retrieved from [Link]
- Process for purifying a phenylenediamine. (1967). Google Patents.
- Purification method for exquisite o-phenylenediamine. (2009). Google Patents.
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (2009). ResearchGate. Retrieved from [Link]
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (1977). ResearchGate. Retrieved from [Link]
- Substituted o-phenylenediamine compounds. (1983). Google Patents.
-
o-Phenylenediamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2023). NIH. Retrieved from [Link]
-
The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. (2001). ResearchGate. Retrieved from [Link]
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Technical Support Center: N1-ethyl-N1-methylbenzene-1,2-diamine Reactions
Welcome to the technical support center for N1-ethyl-N1-methylbenzene-1,2-diamine and its related synthetic reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted aromatic diamine. Its structural features, particularly the two adjacent amino groups with different alkyl substituents, make it a valuable building block in organic synthesis. It is often used as a precursor for the synthesis of more complex molecules, including heterocyclic compounds like benzimidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1]
Q2: What are the common synthetic routes to prepare this compound?
The synthesis of this compound typically involves the sequential N-alkylation of o-phenylenediamine. This can be achieved through several methods:
-
Reductive Amination: Reacting o-phenylenediamine with acetaldehyde and formaldehyde in the presence of a reducing agent.
-
Direct Alkylation with Alkyl Halides: Stepwise reaction of o-phenylenediamine with an ethyl halide followed by a methyl halide (or vice versa) in the presence of a base. This method is common but can be prone to over-alkylation.[2]
-
"Borrowing Hydrogen" Catalysis: Using alcohols (ethanol and methanol) as alkylating agents in the presence of a suitable transition metal catalyst. This is considered a greener approach as the only byproduct is water.[2][3]
Troubleshooting Guide: Side Product Formation
The primary challenge in the synthesis of this compound is the control of selectivity, leading to the formation of several side products.
Q3: I have a complex mixture of products in my reaction. What are the likely side products?
The most common side products arise from a lack of selectivity in the alkylation steps. These can be broadly categorized as:
-
Over-alkylation Products: Further alkylation on the second nitrogen atom (N2).
-
Isomeric Products: Incorrect combination or permutation of alkyl groups on the two nitrogen atoms.
-
Unreacted Starting Materials: Incomplete reaction.
The table below summarizes the most probable side products.
| Side Product Category | Specific Impurity | Probable Cause |
| Over-alkylation | N1,N2-diethyl-N1-methylbenzene-1,2-diamine | Excess ethylating agent or harsh reaction conditions. |
| N1-ethyl-N1,N2-dimethylbenzene-1,2-diamine | Excess methylating agent or harsh reaction conditions. | |
| N1,N1,N2-triethylbenzene-1,2-diamine | Highly reactive ethylating agent and forcing conditions. | |
| Isomeric Products | N1,N2-diethylbenzene-1,2-diamine | Use of excess ethylating agent in the first step. |
| N1,N2-dimethylbenzene-1,2-diamine | Use of excess methylating agent in the first step. | |
| N1-ethyl-N2-methylbenzene-1,2-diamine | Non-selective simultaneous addition of both alkylating agents. | |
| Unreacted Materials | o-phenylenediamine | Incomplete reaction; insufficient alkylating agent or reaction time. |
| N1-ethylbenzene-1,2-diamine | Incomplete second alkylation step (methylation). | |
| N1-methylbenzene-1,2-diamine | Incomplete second alkylation step (ethylation). |
Q4: How can I minimize the formation of over-alkylation products?
Over-alkylation is a common issue when dealing with polyamines.[2] Here are several strategies to mitigate this:
-
Control Stoichiometry: Use a slight excess of the diamine starting material relative to the first alkylating agent to favor mono-alkylation. In the second step, use a stoichiometric amount of the second alkylating agent.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the desired nitrogen atom without competing in the alkylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the undesired second alkylation.
-
Protecting Groups: In cases where selectivity is very challenging, consider using a protecting group strategy. Protect one amine, perform the first alkylation, deprotect, and then perform the second alkylation.
Q5: What is the best way to control regioselectivity to obtain the desired N1-ethyl-N1-methyl isomer?
Achieving the desired regiochemistry depends heavily on the synthetic strategy. The key is sequential and controlled addition of the alkyl groups.
Experimental Protocols
Protocol 1: Sequential Alkylation of o-Phenylenediamine
This protocol outlines a general procedure for the synthesis of this compound via sequential alkylation with alkyl halides.
Step 1: Synthesis of N1-ethylbenzene-1,2-diamine
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) at 0 °C, add a mild base (e.g., NaH, K₂CO₃) (1.0 eq).
-
Stir the mixture for 30 minutes.
-
Slowly add ethyl bromide (0.95 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate N1-ethylbenzene-1,2-diamine.
Step 2: Synthesis of this compound
-
Dissolve the purified N1-ethylbenzene-1,2-diamine (1.0 eq) in a suitable solvent.
-
Add a base (1.0 eq) and stir.
-
Add methyl iodide (1.0 eq) and stir at room temperature until the reaction is complete.
-
Work up the reaction as described in Step 1.
-
Purify the final product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the formation of common side products.
Caption: Formation of over-alkylation side products.
Purification and Characterization
Q6: My product is an oil and is difficult to crystallize. How can I effectively purify it?
Substituted phenylenediamines are often oils or low-melting solids. [4]If crystallization is not feasible, consider the following purification techniques:
-
Column Chromatography: This is the most effective method for separating closely related amine products. Use a silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Vacuum Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method for larger quantities. [5][6]* Preparative TLC/HPLC: For small-scale purification and isolation of analytical samples, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
Q7: How can I confirm the structure of my product and identify the impurities?
A combination of spectroscopic techniques is essential for structural elucidation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, allowing for the definitive assignment of the structure and the identification of isomers.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and impurities, which is crucial for identifying over-alkylation products. LC-MS is particularly powerful for analyzing reaction mixtures. [7]* Infrared (IR) Spectroscopy: Can confirm the presence of N-H bonds in partially alkylated products and the absence of N-H in fully substituted amines.
By carefully controlling reaction conditions and employing appropriate purification and analytical techniques, the formation of side products in this compound synthesis can be minimized, leading to higher yields and purity of the desired product.
References
-
ResearchGate. N-alkylation of (hetero)aromatic amines using... Available from: [Link]
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ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl... Available from: [Link]
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Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]
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PubMed. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Available from: [Link]
- Google Patents. WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES.
-
PubMed. Identification of a toxic impurity in commercial diphenylamine. Available from: [Link]
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Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available from: [Link]
-
Arkat USA. The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02) Available from: [Link]
-
PMC - NIH. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available from: [Link]
-
Bentham Science. Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Available from: [Link]
- Google Patents. CN103435495A - Purification process for o-phenylenediamine.
-
MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]
-
Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link]
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MDPI. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Available from: [Link]
-
NIH. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023-11-30) Available from: [Link]
- Google Patents. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
-
ResearchGate. (PDF) PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. Available from: [Link]
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ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? (2015-05-20) Available from: [Link]
-
PMC - PubMed Central. DNA Damage Induced by Alkylating Agents and Repair Pathways. (2010-11-21) Available from: [Link]
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NIST WebBook. 1,4-Benzenediamine, N,N-diethyl-. Available from: [Link]
- Google Patents. CN101462966A - Purification method for exquisite o-phenylenediamine.
-
YouTube. Alkylating Agents Pharmacology (Examples, MOA, Adverse Effects). (2023-12-28) Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2-diamines. Available from: [Link]
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MDPI. N-Dealkylation of Amines. Available from: [Link]
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MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available from: [Link]
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PubMed. Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. Available from: [Link]
-
PubChem. N-ethyl-N-methyl-benzene-1,4-diamine. Available from: [Link]
-
ChemBK. Diethyl methyl benzene diamine. (2024-04-10) Available from: [Link]
-
ResearchGate. Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (2017-09-21) Available from: [Link]
-
eScholarship.org. DNA damage: Alkylation. Available from: [Link]
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ChemSynthesis. N',N'-diethylnaphthalene-1,2-diamine. (2025-05-20) Available from: [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013-08-15) Available from: [Link]
-
PubMed. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. (2018-11-29) Available from: [Link]
- Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
-
NIH. N-Methyl-o-phenylenediamine. Available from: [Link]
-
PubChem. N-Methyl-o-phenylenediamine dihydrochloride. Available from: [Link]
- Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
-
ResearchGate. Reaction of o-phenylenediamine with aldehydes | Download Table. Available from: [Link]
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Technical Support Center: Synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine
Welcome to the technical support center for the synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and practical, field-proven experience.
Introduction
The synthesis of unsymmetrically substituted N,N'-dialkylated phenylenediamines, such as N¹-ethyl-N¹-methylbenzene-1,2-diamine, presents unique challenges. The primary difficulties arise from controlling the selectivity of alkylation and minimizing the formation of side products, including over-alkylated and isomeric species. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide
Low yields and product impurities are common hurdles in the synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine. This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions.
-
Poor Nucleophilicity of the Amine: The amine's reactivity might be hindered by steric effects or the reaction medium.
-
Decomposition of Starting Materials or Product: The reagents or the product may be unstable under the chosen reaction conditions.
-
Moisture Contamination: The presence of water can interfere with many alkylation and reduction reactions.
Solutions:
-
Verify Starting Material Quality: Ensure the purity of your o-phenylenediamine, alkylating agents (e.g., ethyl iodide, methyl iodide), and any catalysts. Impurities can inhibit the reaction.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point without causing degradation.
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions.[1]
-
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with moisture-sensitive reagents like organometallics or certain reducing agents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Problem 2: Formation of Multiple Products (Over-alkylation)
A significant challenge in the alkylation of amines is the potential for the product amine to react further with the alkylating agent, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3][4]
Potential Causes:
-
High Reactivity of the Product Amine: The mono-alkylated or di-alkylated amine product can be more nucleophilic than the starting material.
-
Excess Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards over-alkylation.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the amine. A stepwise addition of the alkylating agent can sometimes provide better control.
-
Use a Bulky Alkylating Agent: If possible, using a sterically hindered alkylating agent can slow down the second alkylation step.
-
Employ Reductive Amination: Reductive amination is a highly effective method for controlled N-alkylation and can prevent over-alkylation.[5] This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.
Problem 3: Difficulty in Product Purification
The desired product may be difficult to separate from starting materials, byproducts, or isomers.
Potential Causes:
-
Similar Polarity of Components: The product and impurities may have very similar polarities, making chromatographic separation challenging.
-
Product Streaking on Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing or streaking during column chromatography.[6]
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the amine product. An acid-base workup can effectively separate the amine from neutral or acidic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
-
Modify Chromatographic Conditions:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to suppress the interaction of the amine with the silica gel.[6]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
-
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to selectively synthesize N¹-ethyl-N¹-methylbenzene-1,2-diamine?
A stepwise approach is generally recommended for achieving selectivity.
-
Monosubstitution: First, react o-phenylenediamine with one equivalent of the less reactive or more sterically hindered alkylating agent.
-
Purification: Purify the resulting mono-alkylated product.
-
Second Alkylation: React the purified intermediate with the second alkylating agent.
Alternatively, a reductive amination approach offers excellent control.[8] You could first perform a reductive amination with acetaldehyde to introduce the ethyl group, followed by a second reductive amination with formaldehyde to add the methyl group.
Q2: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is a simple and effective method. Use an appropriate eluent system to achieve good separation between the starting material, intermediate, and product. Staining with an appropriate agent (e.g., ninhydrin for primary and secondary amines) can help visualize the spots. For more quantitative analysis, GC-MS is a powerful tool.
Q3: What are the key safety precautions when working with o-phenylenediamine and alkylating agents?
-
o-Phenylenediamine: It is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agents: Many alkylating agents (e.g., methyl iodide, ethyl iodide) are toxic, volatile, and potential carcinogens. Always handle them in a fume hood and take precautions to avoid inhalation and skin contact.
Experimental Protocols
Protocol 1: Stepwise Alkylation of o-Phenylenediamine
Step 1a: Synthesis of N-ethyl-o-phenylenediamine
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add a mild base (e.g., potassium carbonate, 1.2 equivalents) to the solution.[1]
-
Slowly add ethyl iodide (1 equivalent) dropwise at room temperature while stirring.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Step 1b: Synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine
-
Dissolve the purified N-ethyl-o-phenylenediamine (1 equivalent) in a suitable solvent.
-
Add a mild base (1.2 equivalents).
-
Slowly add methyl iodide (1 equivalent) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Work up the reaction as described in Step 1a and purify the final product.
Protocol 2: Reductive Amination Approach
Step 2a: Synthesis of N-ethyl-o-phenylenediamine via Reductive Amination
-
Dissolve o-phenylenediamine (1 equivalent) and acetaldehyde (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the intermediate.
Step 2b: Synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine via Reductive Amination
-
Repeat the procedure from Step 2a using the purified N-ethyl-o-phenylenediamine and formaldehyde as the carbonyl compound.
Visualization of Key Processes
Caption: A general workflow for troubleshooting low yield and impurity issues.
Caption: Comparison of synthetic strategies for N¹-ethyl-N¹-methylbenzene-1,2-diamine.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Amine:Alkylating Agent Ratio | 1:1 to 1:1.2 | Minimizes over-alkylation. |
| Base:Amine Ratio | 1.2:1 to 2:1 | Ensures complete deprotonation of the amine. |
| Reducing Agent:Amine Ratio | 1.5:1 to 2:1 | Drives the reductive amination to completion. |
| Reaction Temperature | Room Temp. to Reflux | Dependent on the reactivity of the specific reagents. |
| TLC Eluent Modifier | 1-2% Triethylamine or Ammonia | Prevents streaking of basic amine products on silica gel.[6] |
References
-
N-alkylation reaction of o-phenylenediamine with substituted benzyl... - ResearchGate. Available at: [Link]
-
Amine alkylation - Wikipedia. Available at: [Link]
-
Synthesis of N-methyl-o-phenylenediamine - PrepChem.com. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
How to improve efficiency of the diamine synthesis from fluorescein? - Chemistry Stack Exchange. Available at: [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. Available at: [Link]
-
Catalytic Amination for N-Alkyl Amine Synthesis - ResearchGate. Available at: [Link]
-
A New Way to Amines - GalChimia. Available at: [Link]
-
WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Available at: [Link]
- CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents.
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes - ResearchGate. Available at: [Link]
- RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES - Google Patents.
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. Available at: [Link]
- In situ or one-pot hydrogenation and reductive amination process - Google Patents.
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. Available at: [Link]
-
Ch22: Alkylation of Amines. Available at: [Link]
-
The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - arkat usa. Available at: [Link]
- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents.
-
Synthesis of 1,2-diamines - Organic Chemistry Portal. Available at: [Link]
-
o-PHENYLENEDIAMINE - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC - NIH. Available at: [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects - PMC. Available at: [Link]
-
How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? - ResearchGate. Available at: [Link]
- US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents.
-
Iridium-catalyzed N-alkylation of diamines with glycerol - ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
One-step synthesis of N,N′-dialkyl-p-phenylenediamines - RSC Publishing. Available at: [Link]
-
N1-Methylbenzene-1,2-diamine - [M43618] - Synthonix. Available at: [Link]
-
N1-Methylbenzene-1,2-diamine - Oakwood Chemical. Available at: [Link]
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Technical Support Center: Purification of N1-ethyl-N1-methylbenzene-1,2-diamine
Welcome to the technical support center for the purification of N1-ethyl-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction to Purification Challenges
This compound is a substituted aromatic diamine, a class of compounds known for their susceptibility to oxidation and the presence of closely-related impurities from synthesis. The purification of this compound is critical to ensure the validity of downstream applications. Common impurities may include unreacted starting materials, over-alkylated byproducts, and regioisomers, which can be challenging to separate due to their similar polarities and boiling points.
This guide provides a systematic approach to troubleshooting purification issues, with detailed protocols and explanations of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My purified product is discolored (yellow, brown, or dark red).
-
Question: I've purified my this compound, but it has a distinct color. Is this normal, and how can I obtain a colorless product?
-
Answer: A yellow to dark brown color is often observed in aromatic diamines and can be an indication of oxidation or the presence of trace impurities.[1] While a slight yellow tinge may be acceptable for some applications, significant discoloration suggests the need for further purification or more stringent handling to prevent oxidation.
-
Causality: Aromatic diamines are sensitive to air and light, leading to the formation of colored oxidation products. The presence of residual metal catalysts from the synthesis can also promote oxidation.
-
Solution Workflow:
-
Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation. Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light.
-
Charcoal Treatment: Before the final purification step (e.g., distillation or recrystallization), consider dissolving the crude product in a suitable solvent and treating it with activated charcoal. The charcoal can adsorb colored impurities. Gently heat the solution with a small amount of charcoal, then filter it through a pad of celite to remove the charcoal before proceeding.
-
Sodium Hydrosulfite Wash: For o-phenylenediamines, washing with a dilute aqueous solution of sodium hydrosulfite can help to reduce some colored oxidation products back to the desired diamine.[2] This should be followed by a standard aqueous workup and drying of the organic layer.
-
-
Issue 2: I'm having trouble separating my product from a closely-eluting impurity during column chromatography.
-
Question: My TLC analysis shows an impurity that runs very close to my product spot, making separation by column chromatography difficult. How can I improve the resolution?
-
Answer: Co-elution of impurities is a common challenge, especially with structurally similar byproducts like isomers or over-alkylated species. Optimizing your chromatography conditions is key to achieving good separation.
-
Causality: The impurity likely has a polarity very similar to your desired product, resulting in a low separation factor (α).
-
Solution Workflow:
-
Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial. Start with a standard solvent system like hexane/ethyl acetate and gradually adjust the polarity. If separation is still poor, consider using a different solvent system. For basic compounds like amines, adding a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can significantly improve peak shape and resolution by neutralizing the acidic sites on the silica gel.[3]
-
Stationary Phase Modification: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention. For basic amines, using an alkaline mobile phase will keep them in their free-base form, making them more lipophilic and potentially improving separation.[3]
-
-
Issue 3: My product appears to be degrading during vacuum distillation.
-
Question: I'm attempting to purify my this compound by vacuum distillation, but I'm observing charring or decomposition in the distillation flask. What's causing this, and how can I prevent it?
-
Answer: Decomposition during distillation is often due to excessive temperatures or prolonged heating, especially for air-sensitive compounds.
-
Causality: Aromatic amines can be thermally labile, and prolonged exposure to high temperatures, even under vacuum, can lead to decomposition. The presence of acidic impurities can also catalyze degradation at elevated temperatures.
-
Solution Workflow:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. A lower pressure will allow the compound to distill at a lower temperature, minimizing thermal stress. A similar compound, N-methylbenzene-1,2-diamine, has a boiling point of 123-124 °C at 10 mmHg.[5] Your target compound will likely have a slightly higher boiling point.
-
Short-Path Distillation: For high-boiling or sensitive compounds, a short-path distillation apparatus is recommended. This minimizes the distance the vapor has to travel, reducing condensation and the required distillation temperature.
-
Avoid Overheating: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Avoid heating the distillation flask too aggressively.
-
Pre-treatment: If acidic impurities are suspected, a pre-distillation wash with a dilute base (e.g., aqueous sodium bicarbonate) followed by thorough drying can help.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification method for this compound?
-
A1: For small-scale purification where high purity is required, flash column chromatography on silica gel is often the method of choice. It allows for the separation of closely related impurities. For larger quantities, vacuum distillation is a more practical and scalable method, provided the compound is thermally stable enough.[1][6]
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of techniques is recommended for purity assessment. Thin-Layer Chromatography (TLC) is a quick and easy way to check for the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative information about purity and help identify any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and can also reveal the presence of impurities if they are present in sufficient quantities.
-
-
Q3: Can I use recrystallization to purify this compound?
-
A3: Recrystallization is most effective for solid compounds. Since this compound is likely an oil or a low-melting solid at room temperature, direct recrystallization may not be feasible.[5][7] However, you can convert the diamine to a solid salt, such as the hydrochloride or dihydrochloride salt, by treating it with HCl. This salt can then be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture. After recrystallization, the pure salt can be neutralized with a base to regenerate the free diamine.
-
-
Q4: My compound is an oil. How do I effectively dry it after an aqueous workup?
-
A4: After separating the organic layer, it should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For an amine, potassium carbonate (K₂CO₃) is also a good choice as it is a basic drying agent.[1] After drying, filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. To remove the last traces of solvent, a high-vacuum pump may be necessary.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding a more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. Remember to include a small percentage of a base like triethylamine in your mobile phase.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path setup. Ensure all joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude product is completely dry before distillation, as water can interfere with the process.
-
Distillation: Place the crude oil in the distillation flask with a magnetic stir bar. Begin stirring and heating gently under a high vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point range. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Discoloration
Caption: Step-by-step approach to address product discoloration.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Scalable, good for removing non-volatile impurities. | Requires thermal stability, may not separate isomers well. | Large-scale purification of thermally stable oils. |
| Column Chromatography | High resolution, can separate closely related compounds. | Can be slow, requires significant solvent, less scalable. | High-purity, small to medium-scale separations. |
| Recrystallization (of salt) | Can yield very high purity, cost-effective. | Compound must be a solid or form a stable salt. | Purifying solid derivatives of the target compound. |
References
-
PrepChem.com. (2017). Synthesis of N-methyl-o-phenylenediamine. Retrieved from [Link]
- Google Patents. (2019). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]
- Google Patents. (1933). US1908951A - Method of separating alkyl anilines.
-
ACS Publications. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Google Patents. (2003). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
ACS Publications. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting troublesome recombinant protein expression... Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Disproportionative Condensations. II. The N-Alkylation of Anilines with Primary Alcohols. Retrieved from [Link]
- Google Patents. (1970). US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane.
-
ResearchGate. (n.d.). SYNTHESIS-OF-CHIRAL-1-5-DIAMINES-DERIVED-FROM-R--CAMPHOR.pdf. Retrieved from [Link]
-
International Union of Crystallography. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N1-Methylbenzene-1,2-diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3-Methylbenzene-1,2-diamine. Retrieved from [Link]
-
PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-N-methyl-benzene-1,4-diamine. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylbenzene-1,2-diamine | 4760-34-3 [chemicalbook.com]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-Methylbenzene-1,2-diamine [oakwoodchemical.com]
Technical Support Center: Troubleshooting Low Reactivity of N-Alkylated o-Phenylenediamines
Welcome to the technical support guide for troubleshooting reactions involving N-alkylated o-phenylenediamines (OPDA). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the reduced reactivity of these valuable synthons. We will explore the underlying causes of this low reactivity and provide structured, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the reactivity of N-alkylated OPDAs.
Q1: Why is my N-alkylated o-phenylenediamine significantly less reactive than its unsubstituted parent compound?
A1: The reduced reactivity is primarily due to a combination of two factors: steric hindrance and electronic effects.
-
Steric Hindrance: The alkyl group on one of the nitrogen atoms physically blocks the approach of reactants to both the substituted and the adjacent unsubstituted amino group.[1] This congestion is particularly problematic during the crucial intramolecular cyclization step required for forming heterocyclic rings like benzimidazoles. The effect becomes more pronounced as the size of the alkyl group increases (e.g., isopropyl > ethyl > methyl).[2]
-
Electronic Effects: While alkyl groups are electron-donating (+I effect), which should increase the nucleophilicity of the nitrogen, this effect is complex in diamines. The increased electron density can make the unsubstituted -NH2 group more basic. In acidic reaction conditions, this can lead to preferential protonation of the more basic amine, deactivating it as a nucleophile.[3]
Q2: I'm attempting a benzimidazole synthesis, and the reaction is either stalled or giving very low yields. What are the first things I should check?
A2: Before significantly altering the reaction chemistry, always verify the fundamentals:
-
Purity of Starting Materials: Ensure the N-alkylated OPDA is pure. These compounds can oxidize and darken on storage. Use freshly purified material if necessary. Verify the purity of your aldehyde or carboxylic acid partner as well.
-
Solvent Quality: For most condensation reactions, anhydrous (dry) solvents are crucial. Water can interfere with catalysts and hydrolyze intermediates.
-
Atmosphere: N-alkylated OPDAs can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Reaction Temperature: The increased steric hindrance often means a higher activation energy barrier must be overcome.[2] Your standard conditions for unsubstituted OPDA may be insufficient. A careful, stepwise increase in temperature is often the simplest first step in optimization.[4]
Q3: Can I use the same reaction conditions for N-methyl, N-ethyl, and N-isopropyl substituted OPDAs?
A3: It is highly unlikely. The degree of steric hindrance increases significantly with the size and branching of the alkyl group.[2] You should anticipate the need to adjust conditions accordingly.
| N-Alkyl Group | Relative Steric Hindrance | Expected Reactivity | Typical Modification Required |
| -CH₃ (Methyl) | Low | Highest among alkylated OPDAs | Modest increase in temperature or catalyst loading may be needed. |
| -CH₂CH₃ (Ethyl) | Medium | Noticeably lower than methyl | Higher temperatures, stronger catalysts, or longer reaction times often required. |
| -CH(CH₃)₂ (Isopropyl) | High | Significantly hindered | May require specialized techniques like microwave irradiation or highly active catalysts.[5][6][7] |
| -C(CH₃)₃ (tert-Butyl) | Very High | Extremely low | Often unreactive under standard conditions; requires forcing conditions or alternative synthetic routes. |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guides for common synthetic challenges.
Guide 1: Incomplete Conversion in Benzimidazole Synthesis
The condensation of an N-alkylated OPDA with an aldehyde or carboxylic acid is a common method for synthesizing 1-alkyl-2-substituted benzimidazoles. Low conversion is the most frequent issue.
Initial Diagnostic Workflow
Before making significant changes, follow this logical progression to identify the root cause of low conversion.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Condensation of N1-ethyl-N1-methylbenzene-1,2-diamine
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pivotal role of solvents in the condensation reaction of N1-ethyl-N1-methylbenzene-1,2-diamine. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis of substituted benzimidazoles.
The condensation of N-substituted o-phenylenediamines, such as this compound, with carbonyl compounds is a cornerstone reaction for synthesizing benzimidazole derivatives.[1] These scaffolds are of immense interest in medicinal chemistry due to their presence in numerous biologically active compounds.[2][3] However, the success of this synthesis is profoundly influenced by the reaction environment, with the choice of solvent being a critical parameter that dictates reaction rate, yield, and purity. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the condensation reaction, with a focus on solvent-related effects.
Q1: What is the fundamental reaction mechanism, and how does the solvent participate?
Answer: The reaction proceeds via a multi-step pathway involving nucleophilic attack, cyclization, and dehydration to form the benzimidazole ring. The solvent's role is not passive; it actively influences the stability of intermediates and transition states.
The generally accepted mechanism involves:
-
Activation (Optional but common): An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The more nucleophilic secondary amine of the diamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Cyclization: A proton transfer is followed by an intramolecular nucleophilic attack by the tertiary amine onto the newly formed iminium ion, leading to the formation of a five-membered ring.
-
Dehydration: The final step is the elimination of a water molecule to yield the aromatic benzimidazole product.
Polar protic solvents can accelerate the reaction by stabilizing charged intermediates and transition states through hydrogen bonding.[4] However, in some cases, they can also solvate the nucleophilic amine, potentially hindering the initial attack.
Caption: General mechanism for benzimidazole formation.
Q2: I am observing very low to no product yield. What are the most likely solvent-related causes?
Answer: Low yield is a frequent problem that can often be traced back to the solvent system.
-
Poor Solubility of Reactants: If either the this compound or the carbonyl compound has poor solubility in the chosen solvent at the reaction temperature, the reaction will be extremely slow or may not occur at all.[4]
-
Inappropriate Polarity: The polarity of the solvent affects reaction kinetics.[5] Forcing the reaction in a completely non-polar solvent like hexane might fail if the transition states have significant charge separation. Conversely, some condensation reactions stall in highly protic solvents like water or methanol.[6]
-
Reaction Equilibrium: The final dehydration step is reversible. If the solvent is water and no mechanism for water removal (e.g., a Dean-Stark trap) is employed, the equilibrium may favor the reactants or intermediates.
-
Catalyst Inactivation: The chosen catalyst must be effective in the solvent. For instance, a solid acid catalyst might have its active sites blocked or be ineffective in a highly coordinating solvent like DMSO.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q3: My reaction mixture turns dark brown or black, resulting in a tar-like substance. How can I prevent this?
Answer: The formation of dark, insoluble tars is typically due to the oxidation of the o-phenylenediamine starting material. These compounds are often sensitive to air, especially at elevated temperatures.
-
Recommended Solution 1 (Inert Atmosphere): The most effective solution is to perform the reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, the primary culprit for degradation.
-
Recommended Solution 2 (Solvent Choice & Temperature Control): Solvents with higher boiling points (e.g., DMF, Toluene) often require higher reaction temperatures, which can accelerate decomposition. If possible, screen for solvents that allow the reaction to proceed at a lower temperature. Sometimes, switching from thermal heating to microwave irradiation can dramatically reduce reaction times and, consequently, the formation of degradation byproducts.[7]
-
Recommended Solution 3 (Purify Starting Material): Ensure your this compound is pure. Older stock may already contain oxidized impurities that can catalyze further decomposition.
Q4: Can this condensation be performed under solvent-free conditions?
Answer: Yes, solvent-free synthesis is a viable and environmentally friendly approach for this reaction.[8][9] It often involves heating a neat mixture of the diamine, the carbonyl compound, and a catalyst.
-
Advantages: This method can lead to shorter reaction times, higher yields, and simplified workup procedures, aligning with the principles of green chemistry.[3]
-
Challenges: The primary challenge is temperature control. Without a solvent to act as a heat sink, localized overheating can occur, leading to charring and the formation of tar-like substances. It is crucial to use a well-controlled heating mantle or oil bath and to ensure efficient stirring of the viscous reaction mixture.
Data Summary: Solvent Selection Guide
The choice of solvent has a profound impact on the reaction outcome. The following table summarizes the general effects of common solvent classes on the condensation of N-substituted o-phenylenediamines.
| Solvent Class | Example(s) | Dielectric Constant (ε) | Key Characteristics & Expected Outcome |
| Non-Polar Aromatic | Toluene, Benzene | Low (2.4) | Pros: Excellent for water removal via Dean-Stark trap, minimizing byproduct formation from reversible reactions. Good for dissolving organic reactants.[6] Cons: May result in slower reaction rates. |
| Polar Aprotic | Acetonitrile (ACN), DMF | High (37.5) | Pros: Good solvating power for a range of reactants. Can accelerate reactions by stabilizing polar intermediates.[10] Cons: Water removal is difficult. DMF can be hard to remove during workup. |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH) | Medium (24.5) | Pros: Often good solvents for the diamine salts. Can participate in H-bonding to stabilize transition states.[4] Cons: May form side products (e.g., acetals with the aldehyde). Reaction may not proceed in some cases.[1][6] |
| "Green" Solvents | Water, Ethanol | High (80.1) | Pros: Environmentally benign, inexpensive. Water can be an excellent solvent, especially with a suitable catalyst.[7] Cons: Product may be insoluble. Equilibrium issues if water is a byproduct. |
| Solvent-Free | None | N/A | Pros: High concentration leads to fast rates. "Green" approach.[8] Cons: Risk of thermal decomposition and charring. Can be difficult for solid reactants. |
Experimental Protocols
The following are generalized, self-validating protocols. Researchers should always perform a small-scale test reaction first.
Protocol 1: Condensation in Toluene with Water Removal
This protocol is recommended when dealing with aldehydes or ketones where the final dehydration step is rate-limiting or reversible.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq).
-
Reagent Addition: Add the aldehyde or ketone (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Solvent: Add toluene to the flask to a concentration of approximately 0.1 M. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (TLC shows consumption of starting material), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Condensation in Acetonitrile
This protocol is suitable for reactions that proceed efficiently without the need for aggressive water removal.
-
Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the aldehyde or ketone (1.05 eq).
-
Solvent & Catalyst: Add acetonitrile to achieve a concentration of 0.1-0.2 M. Add a catalyst, such as a few drops of concentrated HCl or hydrogen peroxide.[7]
-
Reaction: Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC.
-
Workup: Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the acetonitrile under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
References
- Koyon. (2026). What are the effects of solvent on the reaction between acids and diamine?
- ResearchGate.
- IJARILE.
- ResearchGate.
- MDPI.
- National Institutes of Health (NIH). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Royal Society of Chemistry.
- Organic Chemistry Portal. Benzimidazole synthesis.
- National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Oriental Journal of Chemistry.
- National Institutes of Health (NIH). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- Rasayan Journal of Chemistry.
- BenchChem.
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariie.com [ijariie.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koyonchem.com [koyonchem.com]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Oxidation of N1-ethyl-N1-methylbenzene-1,2-diamine
Welcome to the technical support guide for managing N1-ethyl-N1-methylbenzene-1,2-diamine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address the primary challenge associated with this reagent: its high susceptibility to oxidation. Our goal is to equip you with proactive strategies and reactive solutions to ensure the integrity of your experiments and the purity of your products.
Section 1: Understanding the Challenge: The Chemistry of Oxidation
This compound is an ortho-phenylenediamine (OPD) derivative. The presence of two adjacent, electron-donating amino groups on the aromatic ring makes the molecule exceptionally electron-rich. This high electron density renders the compound highly susceptible to oxidation, primarily by atmospheric oxygen.[1][2] This instability is a known characteristic of phenylenediamines, which tend to darken upon storage or exposure to air due to the formation of colored, oxidized species.[3][4]
The oxidation process often proceeds via a radical mechanism, leading to the formation of quinone-diimine intermediates. These intermediates are highly reactive and can undergo further reactions, including polymerization, resulting in complex mixtures of colored byproducts and tar-like substances.[5][6] This degradation not only reduces the yield of the desired product but also introduces significant purification challenges.
Section 2: Proactive Strategies to Prevent Oxidation (FAQs)
This section addresses the most common questions regarding the prevention of oxidation before and during your reaction. A proactive approach is the most effective strategy for success.
Q1: My bottle of this compound has turned dark brown/purple upon storage. Is it still usable?
A: The color change is a definitive sign of oxidation. While the material may still contain some of the desired diamine, it is now contaminated with various oxidized species. Using this reagent will likely lead to low yields, side reactions, and difficult purification.
Expert Recommendation: For best results, it is strongly advised to use a fresh bottle or purify the material immediately before use. Purification can sometimes be achieved by distillation under reduced pressure in an inert atmosphere, but this can also cause decomposition if the material is not nearly pure.[4] Always store the compound in a dark place under an inert atmosphere (e.g., argon or nitrogen).[7]
Q2: What is the single most critical factor in preventing oxidation during my experimental setup?
A: The rigorous exclusion of atmospheric oxygen is paramount.[1] This is achieved by conducting the reaction under an inert atmosphere . An inert gas, such as argon or nitrogen, is used to displace the air from the reaction vessel, preventing the primary oxidant (oxygen) from coming into contact with your sensitive reagent.[8] Argon is often preferred over nitrogen for its higher density, which allows it to form a more stable "blanket" over the reaction mixture.[9]
Q3: How should I prepare my solvents and other reagents to maintain an oxygen-free environment?
A: Using degassed solvents is a critical and often overlooked step. Solvents can dissolve significant amounts of atmospheric oxygen, which can then initiate oxidation.
Recommended Degassing Techniques:
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved gases. It involves freezing the solvent, applying a high vacuum to remove the gas, and then thawing the solvent. This cycle is typically repeated three times.
-
Sparging: This involves bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (typically 30-60 minutes). The inert gas displaces the dissolved oxygen. This method is simpler than freeze-pump-thaw but may be slightly less effective.
All other reagents should also be handled under inert conditions. Liquid reagents should be transferred using gas-tight syringes that have been flushed with inert gas.[10][11] Solid reagents should be added to the reaction vessel under a positive flow of inert gas.
Q4: Are there any chemical additives, like antioxidants, that can help protect my compound?
A: Yes, the use of antioxidants can be an effective secondary strategy, especially in large-scale reactions or when complete exclusion of oxygen is difficult. Antioxidants function by scavenging free radicals, thereby terminating the chain reaction of autoxidation.[5][12]
For amine-based compounds, hindered phenolic antioxidants are often suitable. It's crucial to ensure the chosen antioxidant does not interfere with your desired reaction chemistry.
| Antioxidant Type | Examples | Typical Concentration | Key Considerations |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Irganox® 1076 | 100 - 1000 ppm | Effective radical scavengers. Generally non-interfering in many organic reactions.[13] |
| Hindered Amines | Tinuvin® 770 | 100 - 1000 ppm | Primarily used as light stabilizers but also have antioxidant properties.[13] |
| Thioethers/Phosphites | (Not typically first choice for this application) | - | Often used as secondary antioxidants in polymer systems. |
Causality: These antioxidants work by donating a hydrogen atom to the reactive peroxy radicals formed during the initial stages of oxidation, creating a stable antioxidant radical that does not propagate the chain reaction.[14]
Section 3: Troubleshooting Guide for Ongoing Reactions
Even with precautions, issues can arise. This guide helps you diagnose and respond to signs of oxidation during your experiment.
Q1: My reaction mixture has turned dark purple/black shortly after adding the diamine. What does this signify and what are my options?
A: This is a strong indication that significant oxidation has occurred. The deep color is characteristic of polymeric quinone-diimine species.
Immediate Diagnostic Questions:
-
Was the inert atmosphere compromised? Check for leaks in your setup (e.g., loose septa, poor seals). Was there a positive pressure of inert gas maintained throughout the addition?
-
Were the solvents properly degassed?
-
Was the starting material already discolored?
Corrective Actions:
-
For the current reaction: Unfortunately, it may be difficult to salvage. The oxidized byproducts are often difficult to separate from the desired product. Attempting to proceed will likely result in a very low yield of impure material. The most prudent action is often to stop the reaction and restart with stricter adherence to inert techniques.
-
For future reactions: Re-evaluate your entire setup. Ensure all glassware is oven-dried to remove adsorbed water, which can affect some reactions.[9] Meticulously follow the protocols for establishing and maintaining an inert atmosphere.
Q2: My TLC or LC-MS analysis shows a streak of colored material at the baseline and multiple new, unidentified spots. Could this be oxidation?
A: Yes, this is a classic analytical signature of oxidative degradation.
-
TLC Analysis: Oxidized byproducts are often highly polar and can polymerize, causing them to streak or remain at the baseline of the TLC plate.[15] You may also see a series of new, distinct spots corresponding to various oligomeric species.
-
LC-MS Analysis: You will likely observe a cluster of new peaks, often with molecular weights corresponding to dimers, trimers, or oxygenated adducts of your starting material. High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry (LC/MS/MS) are powerful techniques for identifying and quantifying aromatic amines and their degradation products.[16][17]
Confirmation: To confirm, you can take a small, pure sample of your starting diamine, dissolve it in the reaction solvent, and expose it to air for a few hours. Run a TLC or LC-MS of this "control" sample. The appearance of similar byproduct spots/peaks will confirm their identity as oxidation products.
Q3: My reaction yield is very low, and I've isolated a significant amount of an intractable, tar-like solid. What is this?
A: This "tar" is almost certainly the result of extensive polymerization of the oxidized diamine.[6] As the quinone-diimine intermediates form, they readily react with each other and the remaining diamine to create high-molecular-weight, insoluble polymers. This process irreversibly consumes your starting material, leading directly to a catastrophic drop in yield. This outcome underscores the absolute necessity of preventing the initial oxidation event.
Section 4: Key Experimental Protocols & Visual Guides
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)
This protocol describes a standard, accessible method for creating an oxygen-free reaction environment.[10][18]
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any addition funnels are thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove all traces of water.
-
Assembly: Assemble the glassware while still hot and immediately cap all openings with rubber septa. Clamp the flask securely.
-
Purging the System: Insert a needle connected to an inert gas source (e.g., a balloon filled with argon or nitrogen) through the septum. Insert a second, open needle (an "exit needle") in another septum to serve as an outlet.[11]
-
Flushing: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace all the air. You can feel a gentle gas flow from the exit needle.[11]
-
Establishing Positive Pressure: Remove the exit needle first. The balloon will now keep a slight positive pressure of inert gas inside the flask, preventing air from re-entering.
-
Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through the septum. Add solids quickly by briefly removing a septum while maintaining a high flow of inert gas into the flask (a "positive pressure transfer").
Diagrams and Workflows
References
- Sun, Y., Tang, S., Zhao, B., & Jiao, N. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing.
- N-alkylation reaction of o-phenylenediamine with substituted benzyl... (n.d.). ResearchGate.
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. (2020). ACS Omega.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). ResearchGate.
- Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. (2025). ResearchGate.
- [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. (n.d.). PubMed.
- Honda, T., & Hamano, D. (n.d.). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015). ResearchGate.
- Synthesis of N,N-disubstituted-p-phenylenediamine. (n.d.). Google Patents.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
-
Inert Atmosphere. (2022). YouTube. Available from: [Link]
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Specialty Chemicals Magazine.
- Sulfite oxidation mediated by ortho-phenylenediamine / co(ii)- tetrakis(para-aminophenyl)porphyrin copolymers in acid medium. (2025). ResearchGate.
- o-PHENYLENEDIAMINE. (n.d.). LookChem.
-
o-Phenylenediamine. (n.d.). Wikipedia. Available from: [Link]
-
Theoretical study of the oxidation mechanism of aromatic amines. (1991). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
- Inert atmosphere Definition. (n.d.). Fiveable.
- Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. (2023). The Journal of Organic Chemistry.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI.
- o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure.
- 7.3: Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. (n.d.). NIH.
- Inhibition of amine oxidation. (2012). Google Patents.
- N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Publishing.
- Iodine-catalyzed synthesis of N,N′-diaryl-o-phenylenediamines from cyclohexanones and anilines using DMSO and O 2 as oxidants. (2018). RSC Publishing.
- REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (2020). ResearchGate.
- N1-Methylbenzene-1,2-diamine. (n.d.). BLD Pharm.
- N1-(2-(Diethylamino)ethyl)benzene-1,2-diamine. (n.d.). BLDpharm.
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- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process | MDPI [mdpi.com]
- 7. 4760-34-3|N1-Methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 8. fiveable.me [fiveable.me]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving N1-ethyl-N1-methylbenzene-1,2-diamine
Here is the technical support center for catalyst selection in reactions involving N1-ethyl-N1-methylbenzene-1,2-diamine.
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with this compound. This guide is structured to provide practical, in-depth solutions to common challenges encountered during catalytic reactions involving this versatile, asymmetrically substituted o-phenylenediamine (OPD). We will explore its dual role as both a reactive substrate and a controlling ligand, offering troubleshooting workflows, detailed protocols, and evidence-based FAQs to streamline your experimental design and execution.
Part 1: Troubleshooting Guide for this compound as a REACTANT
This section addresses challenges when the diamine is a primary component of the reaction, such as in heterocycle synthesis or cross-coupling reactions. The presence of both a secondary (N2) and a tertiary (N1) amine, along with alkyl substituents, introduces unique reactivity and potential complications.
Q1: I am experiencing low yields or stalled reactions in the synthesis of benzimidazoles from this compound and an aldehyde. What is the likely cause and solution?
A1: This is a common issue stemming from a combination of steric hindrance and potential catalyst inhibition. The N-ethyl and N-methyl groups increase the nucleophilicity of the adjacent secondary amine (N2) but also create steric bulk around the reaction center. Furthermore, the tertiary amine (N1) can act as a potent poison for many metal catalysts.
Possible Causes & Solutions:
-
Inappropriate Catalyst Choice: Standard strong acid catalysis may be insufficient. The reaction often requires a catalyst that can activate the carbonyl group of the aldehyde without being deactivated by the diamine's tertiary amine.
-
Solution: Explore alternative catalytic systems. Copper(II) salts, such as Cu(OAc)₂, have proven effective for cascade reactions involving substituted OPDs, often proceeding through condensation and subsequent cyclization.[1] Green chemistry approaches using amino acids like L-tyrosine in water can also catalyze benzimidazole formation under mild, metal-free conditions.[2]
-
-
Catalyst Poisoning: If using a transition metal catalyst (e.g., Palladium, Platinum), the lone pair on the tertiary N1-amine can coordinate irreversibly to the metal's active site, leading to rapid deactivation.[3]
-
Solution: Avoid catalysts highly susceptible to amine poisoning where possible. If a metal catalyst is necessary, consider using a higher catalyst loading, adding a competing ligand to modulate coordination, or operating at lower temperatures to reduce the strength of the poisoning interaction.
-
-
Oxidative Sensitivity: Substituted o-phenylenediamines can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities and reduced yield.[4]
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure solvents are properly degassed before use.
-
Caption: Troubleshooting workflow for low benzimidazole yield.
Q2: I'm attempting a Buchwald-Hartwig amination using my diamine as the nucleophile, but the reaction is sluggish and gives multiple products. How can I improve selectivity and conversion?
A2: The challenge here is the presence of two different nucleophilic nitrogen atoms (N1-tertiary and N2-secondary). While the secondary amine is the desired reaction site, side reactions can occur. The electron-rich nature of the diamine can also complicate the catalytic cycle.
Possible Causes & Solutions:
-
Incorrect Ligand Choice for Palladium: The ligand on the palladium catalyst is critical for controlling reactivity and preventing catalyst decomposition.[5][6] An overly bulky ligand might prevent the diamine from coordinating, while a less sterically demanding one might not be effective.
-
Base and Solvent Incompatibility: The choice of base and solvent significantly impacts the deprotonation of the secondary amine and the stability of the catalytic species.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Aprotic polar solvents such as toluene, dioxane, or THF are standard. A systematic screening of base/solvent combinations is recommended.
-
-
Competitive Binding/Catalyst Inhibition: Similar to the issue in Q1, the tertiary amine can compete with the desired secondary amine for coordination to the palladium center, inhibiting the reaction.
-
Solution: Operating at slightly higher temperatures may favor the productive catalytic cycle over inhibitory binding. Ensure a proper catalyst-to-ligand ratio (often 1:1 to 1:2) to maintain an active catalytic species.
-
This protocol is adapted from methodologies for synthesizing benzimidazoles from substituted o-phenylenediamines.[1]
-
Materials:
-
This compound (1.0 mmol, 164.24 mg)
-
Acetaldehyde (1.2 mmol, 52.9 mg, or use a suitable precursor like paraldehyde)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)
-
Dimethyl sulfoxide (DMSO), 3 mL
-
Reaction vial (5 mL) with a stir bar
-
-
Procedure:
-
To the reaction vial, add this compound, Cu(OAc)₂, and the stir bar.
-
Seal the vial and purge with air (this reaction often uses air as the oxidant).[1]
-
Add DMSO (3 mL) followed by acetaldehyde via syringe.
-
Place the vial in a preheated oil bath at 120-150 °C. Note: Higher temperatures may be needed to overcome steric hindrance, but monitor for decomposition.[1]
-
Stir the reaction for 8-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired benzimidazole.
-
Part 2: Troubleshooting Guide for this compound as a LIGAND
When used as a ligand, the diamine's electronic and steric properties, conferred by the N-alkyl groups, directly influence the behavior of the coordinated metal center.
Q3: I synthesized a transition metal complex using this compound as a bidentate ligand, but it shows poor catalytic activity. Why might this be?
A3: The catalytic performance of a metal complex is a delicate balance of electronic and steric factors. While diamine ligands are common, the specific substitution on yours can lead to inactivity.[9]
Possible Causes & Solutions:
-
Excessive Steric Hindrance: The ethyl and methyl groups create a sterically congested environment around the metal center. This can physically block the substrate from accessing the active site or prevent a necessary conformational change during the catalytic cycle.
-
Solution: Compare your catalyst's performance to an analog made with a less hindered ligand (e.g., N-methylbenzene-1,2-diamine or even unsubstituted o-phenylenediamine). If the less hindered version is more active, steric bulk is the likely culprit. You may need to target smaller substrates or switch to a reaction that benefits from steric shielding.
-
-
Unfavorable Electronic Properties: The N-alkyl groups are electron-donating, which increases the electron density on the metal center.[9][10] For some catalytic cycles, such as those requiring an oxidative addition step (e.g., many cross-coupling reactions), an overly electron-rich metal center can be less reactive, raising the activation energy for this key step.[11][12]
-
Solution: Test your catalyst in a reaction that favors electron-rich metal centers, such as certain types of hydrogenation or reactions where reductive elimination is the rate-limiting step.
-
-
Ligand Dissociation/Instability: The chelate formed by the diamine might not be stable under the reaction conditions, leading to an ill-defined or inactive catalytic species.
-
Solution: Characterize the catalyst after the reaction (e.g., using NMR or mass spectrometry if possible) to check for ligand degradation or dissociation. Consider using a more rigid diamine backbone to create a more robust chelate.
-
Caption: Steric hindrance from N-alkyl groups can block substrate access.
Part 3: Frequently Asked Questions (FAQs)
Q4: What are the primary applications of asymmetrically substituted o-phenylenediamines like this one? A4: Their main value lies in their role as precursors for heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are core structures in many pharmaceuticals and functional materials. They are also valuable nucleophiles in C-N cross-coupling reactions for synthesizing complex aniline derivatives.[8]
Q5: How does the N1-ethyl-N1-methyl substitution pattern influence regioselectivity in reactions? A5: The substitution creates two distinct nitrogen atoms. The N2-secondary amine is generally more nucleophilic and less sterically hindered than a primary amine due to the electron-donating alkyl groups on the adjacent N1 atom. However, the N1-tertiary amine is sterically blocked and generally unreactive as a nucleophile. Therefore, in reactions like acylation or arylation, functionalization will occur almost exclusively at the N2 position.
Q6: What catalyst characterization techniques are most useful for troubleshooting? A6: When troubleshooting catalyst deactivation, several techniques are invaluable. For heterogeneous catalysts, Temperature Programmed Oxidation (TPO) can quantify coke or fouling, while Transmission Electron Microscopy (TEM) can reveal metal particle sintering (agglomeration).[3] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the reaction solution can detect metal leaching from the support. For homogeneous catalysts, in-situ NMR spectroscopy can help identify catalyst resting states or decomposition products.
Q7: Are there any "green" or sustainable catalyst options for reactions with this diamine? A7: Yes. For benzimidazole synthesis, using amino acids as organocatalysts in water is a very sustainable approach that avoids metals and harsh solvents.[2] Additionally, developing reactions that can use air as the terminal oxidant, as seen in some copper-catalyzed systems, improves the environmental profile by avoiding stoichiometric chemical oxidants.[1][13]
Data Summary
The selection of a catalyst system can dramatically impact reaction outcomes. The following table provides an illustrative comparison for a model reaction based on trends reported in the literature.
Table 1: Illustrative Catalyst Performance for the Condensation of this compound with Benzaldehyde
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Key Considerations |
| p-TsOH (Acid) | Toluene | 110 | 24 | 30-50 | Standard method; often slow and low-yielding with hindered substrates. |
| L-Tyrosine (Organo)[2] | Water | 80 | 12 | 65-80 | Green, metal-free; requires aqueous conditions which may limit substrate scope. |
| Cu(OAc)₂ / Air (Metal)[1] | DMSO | 140 | 8 | 75-90 | Highly efficient; requires higher temperatures and air as an oxidant. Potential for metal contamination in the product. |
| None (Thermal) | N/A | >180 | >24 | <10 | Uncatalyzed reaction is generally not feasible under practical conditions. |
References
- BenchChem. (2025). Unveiling the Catalytic Potential: A Comparative Analysis of Substituted o-Phenylenediamines. BenchChem.
- MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
- RSC Publishing. (2025).
- ACS Publications. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry.
- NIH. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. NIH.
- PMC - NIH. (2025).
- Benchchem. (N/A). N1,N1,4-Trimethylbenzene-1,2-diamine | High Purity. Benchchem.
- NIH. (N/A).
- Benchchem. (N/A).
- YouTube. (2021).
- NIH. (N/A). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- ChemScene. (N/A). Amine Ligands. ChemScene.
- NIH. (N/A).
- PMC - NIH. (N/A).
- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.
- Benchchem. (N/A). Catalyst Poisoning in Reactions Involving 3-Methoxymethyl-benzene-1,2-diamine. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3‐Diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
- 10. Ligand Effects in Homogeneous Au Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Protocol Refinement for HPLC Derivatization with N1-ethyl-N1-methylbenzene-1,2-diamine
Welcome to the technical support center for HPLC derivatization utilizing N1-ethyl-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind protocol steps, ensuring robust and reproducible results.
Introduction to Derivatization with this compound
This compound is a specialized derivatizing agent employed for the sensitive detection of α-dicarbonyl compounds, such as glyoxal and methylglyoxal, in various matrices. These analytes often lack a native chromophore or fluorophore, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging.[1][2] Derivatization converts these non-responsive analytes into highly fluorescent quinoxaline derivatives, significantly enhancing detection sensitivity.[1][3] This pre-column derivatization technique is a cornerstone for accurate quantification of these reactive carbonyl species in biological, food, and pharmaceutical samples.[1][3][4]
The underlying principle of this derivatization is the reaction of the two adjacent amino groups of the diamine reagent with the two carbonyl groups of the α-dicarbonyl compound to form a stable, heterocyclic quinoxaline ring. This newly formed structure possesses excellent fluorescent properties, allowing for trace-level detection.[5]
Core Protocol: Derivatization and HPLC Analysis
This section provides a detailed, step-by-step methodology for the derivatization of α-dicarbonyl compounds with this compound and subsequent HPLC analysis.
Experimental Workflow
Caption: Workflow for HPLC analysis of dicarbonyls.
Step-by-Step Methodology
1. Reagent Preparation:
-
Derivatizing Reagent Solution (e.g., 1 mM): Accurately weigh this compound and dissolve in a suitable solvent such as methanol or acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Buffer Solution (e.g., 0.1 M Phosphate Buffer, pH 8.0): Prepare a buffer solution to maintain the optimal pH for the derivatization reaction. The reaction yield is highly pH-dependent.[4]
-
Standard Solutions: Prepare stock solutions of your target α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) in ultrapure water. From these, create a series of working standards for calibration.
2. Sample Preparation:
-
For biological samples like plasma or tissue homogenates, protein precipitation is crucial. Add a precipitating agent (e.g., perchloric acid or trifluoroacetic acid) to the sample, vortex, and centrifuge.[2]
-
Collect the supernatant for the derivatization step.
3. Derivatization Reaction:
-
In a reaction vial, combine a specific volume of the sample or standard solution with the derivatizing reagent solution and the buffer. A typical ratio might be 1:1:1 (v/v/v).
-
Vortex the mixture gently.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 3 hours). The optimal time and temperature should be determined empirically for your specific analytes.[4]
-
After incubation, cool the vials to room temperature.
4. HPLC Analysis:
-
Transfer the derivatized sample to an HPLC vial.
-
Inject an appropriate volume onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the quinoxaline derivatives. These wavelengths will need to be optimized.
-
Troubleshooting Guide
This section addresses common issues encountered during the derivatization and analysis process in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak Response | Incomplete derivatization reaction. | - Verify the pH of the reaction mixture. The optimal pH for quinoxaline formation is typically around 8.[4] - Increase the incubation time or temperature. - Ensure the derivatizing reagent is fresh and has not degraded. |
| Degradation of derivatives. | - Analyze the samples as soon as possible after derivatization. - Store derivatized samples at a low temperature (e.g., 4°C) and protect from light if there is a delay before injection. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | - Add a small amount of a competing amine to the mobile phase. - Adjust the pH of the mobile phase. |
| Column contamination. | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[5][6] | |
| Ghost Peaks | Carryover from previous injections. | - Implement a robust needle wash program in your autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Retention Time Shifts | Inconsistent mobile phase composition. | - Ensure accurate and consistent preparation of the mobile phase.[6][7] - Use a mobile phase degasser. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature.[8] | |
| Multiple Peaks for a Single Analyte | Presence of isomers or side-products. | - Optimize the derivatization conditions (pH, temperature, time) to favor the formation of a single product. - Adjust the chromatographic conditions to improve the separation of the main peak from interferences. |
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the reaction buffer so critical?
A1: The derivatization reaction involves a nucleophilic attack of the amino groups on the carbonyl carbons. The nucleophilicity of the amino groups is pH-dependent. At a pH that is too low, the amino groups will be protonated, reducing their nucleophilicity and slowing down or preventing the reaction. Conversely, a pH that is too high can lead to the degradation of the α-dicarbonyl analytes. Therefore, maintaining the optimal pH (typically around 8) is crucial for achieving a complete and reproducible derivatization.[4]
Q2: What is the purpose of heating the reaction mixture?
A2: Heating the reaction mixture increases the reaction rate, allowing the derivatization to reach completion in a shorter amount of time. The formation of the quinoxaline ring involves two condensation steps, each with an energy barrier. Providing thermal energy helps to overcome these barriers, ensuring a higher yield of the desired derivative.[4]
Q3: My derivatized samples are showing a gradual decrease in peak area over time. What could be the cause?
A3: The stability of the quinoxaline derivatives can be limited. They may be susceptible to degradation, particularly when exposed to light or stored at room temperature for extended periods. It is recommended to analyze the samples as soon as possible after derivatization. If immediate analysis is not possible, store the derivatized samples in a cool, dark environment (e.g., in an autosampler set to 4°C) to minimize degradation.
Q4: Can I use a UV-Vis detector instead of a fluorescence detector?
A4: While the quinoxaline derivatives do exhibit UV absorbance, a fluorescence detector will offer significantly higher sensitivity and selectivity.[3] If the expected concentration of your analytes is very low, a fluorescence detector is highly recommended to achieve the necessary limits of detection.
Q5: How can I confirm the identity of my derivatized peaks?
A5: The most definitive way to confirm the identity of your derivatized peaks is by using a mass spectrometer (LC-MS). This will allow you to determine the mass-to-charge ratio of the eluting compounds and confirm that they correspond to the expected quinoxaline derivatives of your target analytes.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for HPLC derivatization.
References
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
- Chaplen, F. W., Fahl, W. E., & Cameron, D. C. (1996). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry, 238(2), 171–178.
- Mahar, K. H., Khuhawar, M. Y., & Rind, F. M. A. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry, 24(12), 5985-5989.
- Stadler, K., et al. (2018).
- OIV. (2010). Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene. RESOLUTION OIV/OENO 386A/2010.
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. [Link]
- Kalousová, M., et al. (2007). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 388(5-6), 1355–1360.
- Al-Kindy, S. M. Z., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
- Ojeda-Amador, A. I., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical and Bioanalytical Chemistry, 406(12), 2899–2907.
-
Labcompare. (2024, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
- Barros, A. A., Rodrigues, J., & Oliva-Teles, M. T. (2007). Determination of glyoxal, methylglyoxal, and diacetyl in selected beer and wine, by HPLC with UV spectrophotometric detection, after derivatization with o-phenylenediamine.
- Rodrigues, J. A., et al. (2007). Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization.
-
jOeCHEM. (2020, January 27). 1,3-Dicarbonyl Nucleophiles and Sn2 [Video]. YouTube. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of N-Substituted o-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
The o-Phenylenediamine Core: A Scaffold of Versatile Reactivity
o-Phenylenediamines are cornerstone building blocks in synthetic chemistry, prized for their ability to form a wide array of nitrogen-containing heterocyclic compounds like benzimidazoles and benzodiazepines.[1][2] Their utility stems from the two nucleophilic amino groups positioned ortho to each other on a benzene ring. This unique arrangement facilitates cyclocondensation reactions with various electrophiles, most notably dicarbonyl compounds and their equivalents.[3] The reactivity of this scaffold, however, is not static; it can be precisely modulated by introducing substituents onto one of the nitrogen atoms.
The Modulatory Role of N-Substituents: A Comparative Analysis
The introduction of a substituent onto one of the amino groups creates an unsymmetrical OPD, fundamentally altering the electronic and steric environment of both nitrogen atoms. This modulation is key to controlling reaction rates and, in many cases, achieving regioselectivity. The nature of the N-substituent—whether it is electron-donating or electron-withdrawing—profoundly influences the nucleophilicity of the diamine.
N-Alkyl Substituents: Enhancing Nucleophilicity through Induction
Alkyl groups, such as methyl (-CH₃) and ethyl (-C₂H₅), are classic electron-donating groups (EDGs) that operate through an inductive effect (+I).
-
Electronic Effects: By pushing electron density towards the nitrogen atom they are attached to, alkyl groups increase its nucleophilicity. This generally leads to an accelerated rate of reaction compared to the unsubstituted OPD.
-
Steric Effects: This electronic enhancement is tempered by steric hindrance. As the bulk of the alkyl group increases (e.g., from methyl to tert-butyl), the approach of an electrophile to the substituted nitrogen can be impeded.[4][5] This can slow the reaction or favor reaction at the less hindered, unsubstituted -NH₂ group.
N-Aryl Substituents: Deactivation via Resonance and Steric Bulk
Aryl groups, like the phenyl group (-C₆H₅), introduce more complex electronic and steric factors.
-
Electronic Effects: The phenyl ring acts as an electron-withdrawing group (EWG) through a combination of a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). The lone pair of the substituted nitrogen delocalizes into the aryl ring, significantly reducing its availability for nucleophilic attack. This deactivation makes N-aryl OPDs considerably less reactive than their N-alkyl counterparts.[6]
-
Steric Effects: The bulky nature of the aryl group presents a significant steric barrier, further disfavoring reactions at the substituted nitrogen.[4]
N-Acyl Substituents: A Tool for Regioselective Synthesis
Acyl groups (e.g., acetyl, -COCH₃) are potent electron-withdrawing groups due to the strong resonance and inductive effects of the adjacent carbonyl.
-
Electronic Effects: The N-acyl group dramatically reduces the nucleophilicity of the nitrogen it is attached to, effectively "protecting" it from reacting.[7] This electronic disparity between the two amino groups is so pronounced that it allows for highly regioselective reactions to occur exclusively at the unsubstituted -NH₂ group.
-
Synthetic Utility: This deactivating/directing effect is a powerful synthetic tool. For instance, in the synthesis of unsymmetrical benzimidazoles, an N-acyl OPD can be reacted with a first electrophile, followed by deprotection of the acyl group and reaction with a second, different electrophile.
Comparative Reactivity Summary
| N-Substituent | Primary Electronic Effect | Relative Nucleophilicity (Substituted N) | Typical Impact on Reaction Rate | Key Influencing Factor |
| -H (Unsubstituted) | Baseline | Moderate | Baseline | Reference |
| -Alkyl (e.g., -CH₃) | +I (Donating) | High | Increased | Inductive Effect, Steric Hindrance |
| -Aryl (e.g., -C₆H₅) | -M, -I (Withdrawing) | Very Low | Decreased | Resonance Deactivation, Steric Hindrance |
| -Acyl (e.g., -COCH₃) | -M, -I (Strongly Withdrawing) | Extremely Low | Enables Regioselectivity | Strong Resonance Deactivation |
Visualizing the Principles of Reactivity
To better understand the flow of electrons and the strategic decisions in experimental design, the following diagrams illustrate the key concepts.
Caption: Electronic influence of N-substituents on the OPD ring.
Methodologies for Assessing Reactivity
Objective comparison requires robust and reproducible experimental protocols. Below are methodologies for quantifying the reactivity of different N-substituted OPDs.
Protocol: Comparative Synthesis of 1,5-Benzodiazepine Derivatives
This protocol provides a framework for comparing the reactivity of various N-substituted OPDs through the synthesis of 1,5-benzodiazepines via condensation with a ketone, such as acetone.[8][9][10] The reaction yield and time serve as direct indicators of reactivity.
Materials:
-
o-Phenylenediamine (for baseline)
-
N-Methyl-o-phenylenediamine
-
N-Phenyl-o-phenylenediamine
-
Acetone (in excess)
-
Methanol or Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA)[10], or a Lewis acid like Yb(OTf)₃[9])
-
Reaction vials, magnetic stirrer, heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In separate, identical reaction vials, place 1.0 mmol of each o-phenylenediamine derivative.
-
Add the chosen solvent (e.g., 5 mL methanol).
-
Add the catalyst (e.g., 0.1 mmol, 10 mol% of p-TSA).
-
To each vial, add a stoichiometric excess of the ketone (e.g., 2.2 mmol of acetone).
-
Reaction Execution: Stir the mixtures at a constant temperature (e.g., room temperature or 60 °C).[11]
-
Monitoring: Monitor the progress of each reaction simultaneously using TLC at regular intervals (e.g., every 30 minutes). Note the time required for the disappearance of the starting OPD spot.
-
Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the isolated yield for each reaction. Compare the reaction times and yields to establish a reactivity order.
Experimental Workflow Diagram
The following workflow provides a visual guide to the comparative study.
Caption: Workflow for a comparative reactivity study.
Conclusion: From Fundamental Principles to Practical Application
Understanding the comparative reactivity of N-substituted o-phenylenediamines is crucial for the rational design of synthetic routes.
-
N-Alkyl groups generally accelerate reactions through their electron-donating inductive effect, making them useful when high reactivity is desired.
-
N-Aryl groups significantly decrease reactivity due to resonance and steric effects, a factor to consider when slower, more controlled reactions are needed.
-
N-Acyl groups serve as outstanding directing groups by electronically deactivating their attached nitrogen, enabling powerful strategies for regioselective synthesis.
By leveraging these fundamental principles, researchers can select the optimal OPD building block, control reaction outcomes, and efficiently construct complex heterocyclic targets for applications ranging from pharmaceuticals to materials science.
References
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- Saladi, P. A. V. L., Kamala, G. R., Ch, H., & P, N. (n.d.). Synthesis of 1,5‐benzodiazepines from variously substituted furfurals, o‐phenylenediamine and but‐3‐yn‐2‐one. ResearchGate.
- IJTSRD. (n.d.). Synthesis of 1,5- Benzodiazepines A Review.
- Semantic Scholar. (n.d.). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives.
- BenchChem. (n.d.). Overcoming Poor Nucleophilicity of Substituted Anilines in Thiourea Synthesis.
- NIH. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- Reddit. (2022, May 13). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry.
- Science Alert. (n.d.). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid.
- ResearchGate. (n.d.). DFT study of the reaction sites of N, N '-substituted p-phenylenediamine antioxidants.
- BenchChem. (n.d.). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.
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- NIH. (n.d.). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. PMC.
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- BenchChem. (n.d.). Unveiling the Catalytic Potential: A Comparative Analysis of Substituted o-Phenylenediamines.
- ResearchGate. (2021, September 9). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
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Gao, K., & Sun, Y. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Journal of Organic Chemistry, 88(11), 7463-7468. [Link]
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The Journal of Organic Chemistry. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. ACS Publications. Retrieved from [Link]
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Journal of the American Chemical Society. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. ACS Publications. Retrieved from [Link]
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PMC. (n.d.). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . Retrieved from [Link]
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ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Retrieved from [Link]
-
PMC. (n.d.). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. NIH. Retrieved from [Link]
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ACS Publications. (n.d.). Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters. Retrieved from [Link]
-
MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
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Brotzel, F. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (2011, June 1). Kinetics and mechanism of the pyridinolysis of N-aryl-P,P-diphenyl phosphinic amides in dimethyl sulfoxide. Retrieved from [Link]
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A Comparative Analysis of N1-ethyl-N1-methylbenzene-1,2-diamine and Other Derivatization Agents for Carbonyl Compound Analysis
An In-Depth Technical Guide for Researchers
In the landscape of analytical chemistry, particularly in metabolomics, environmental analysis, and pharmaceutical development, the sensitive and selective quantification of carbonyl compounds is of paramount importance. These compounds, which include aldehydes and ketones, are often present at low concentrations and may lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a more readily detectable form.
This guide provides a detailed comparison of N1-ethyl-N1-methylbenzene-1,2-diamine, a specialized vicinal diamine, with other established derivatization agents. We will delve into the reaction mechanisms, performance characteristics, and ideal use cases for these reagents, supported by experimental protocols and data. The focus will be on providing researchers with the necessary insights to make informed decisions for their analytical workflows.
Understanding the Role of this compound
This compound belongs to the class of vicinal (or ortho) diamines. The key feature of these molecules is the presence of two amino groups on adjacent carbon atoms of a benzene ring. This specific arrangement is highly reactive towards 1,2-dicarbonyl compounds, such as glyoxal and methylglyoxal, as well as α-hydroxy carbonyls. The reaction yields a stable, heterocyclic compound known as a quinoxaline.
The significance of this transformation lies in the properties of the resulting quinoxaline derivative. Quinoxalines are typically highly fluorescent and possess strong UV absorbance, making them ideal for sensitive detection in HPLC. The N-alkylation (the ethyl and methyl groups) in this compound introduces additional modifications to the physicochemical properties of the resulting derivative, which can be strategically exploited in chromatographic separations.
The Benchmark Competitor: o-Phenylenediamine (OPD)
The most common and well-established derivatization agent in this class is o-phenylenediamine (OPD). It is widely used for the analysis of α-dicarbonyl compounds in various matrices, from biological fluids to food products. Therefore, a meaningful comparison must be made against OPD to understand the potential advantages and disadvantages of using the N-alkylated analogue.
Reaction Mechanism: The Formation of Quinoxalines
The core reaction for both this compound and OPD with a 1,2-dicarbonyl compound is a condensation reaction that proceeds in two steps:
-
One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons, forming a Schiff base intermediate after the elimination of a water molecule.
-
The second amino group then attacks the remaining carbonyl group, leading to cyclization and the formation of the stable, aromatic quinoxaline ring, with the elimination of a second water molecule.
Caption: Generalized reaction workflow for the derivatization of 1,2-dicarbonyls.
Head-to-Head Comparison: this compound vs. o-Phenylenediamine (OPD)
The choice between these two derivatization agents will depend on the specific requirements of the analytical method, including the nature of the analyte, the sample matrix, and the desired chromatographic performance.
| Feature | o-Phenylenediamine (OPD) | This compound | Rationale & Expert Insights |
| Reactivity | High | Potentially lower | The ethyl and methyl groups on one of the nitrogen atoms introduce steric hindrance, which may slightly decrease the reaction rate compared to the unsubstituted OPD. Reaction conditions (temperature, time) may need optimization. |
| Derivative Polarity | More polar | Less polar / More hydrophobic | The addition of the ethyl and methyl groups increases the nonpolar character of the resulting quinoxaline derivative. |
| Chromatographic Retention (Reverse-Phase HPLC) | Shorter retention times | Longer retention times | The increased hydrophobicity of the N-alkylated derivative will lead to stronger interaction with the C18 stationary phase, resulting in longer and potentially better separation from early-eluting interferences. |
| Solubility | Good solubility in aqueous/polar solvents. | Enhanced solubility in organic solvents. | This can be advantageous for liquid-liquid extraction protocols, where the derivative can be more efficiently extracted into a nonpolar organic phase. |
| Detection (Fluorescence/UV) | Strong fluorescence and UV absorbance. | Expected to have similar or slightly red-shifted spectra. | The core quinoxaline fluorophore is largely the same. The alkyl groups may cause a slight bathochromic (red) shift in the absorption and emission maxima, which could be beneficial for moving away from background fluorescence. |
| Mass Spectrometry (MS) Compatibility | Good | Excellent | The higher mass of the N-alkylated derivative can be advantageous in MS by shifting the m/z of the product to a region with less background noise. |
Alternative Derivatization Strategies for Carbonyls
While vicinal diamines are excellent for dicarbonyls, other carbonyl compounds (mono-aldehydes and ketones) require different reagents. A prominent example is 2,4-dinitrophenylhydrazine (DNPH).
-
2,4-Dinitrophenylhydrazine (DNPH): This is the gold-standard reagent for a broad range of aldehydes and ketones. It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are stable, crystalline solids and have a strong chromophore, making them easily detectable by HPLC-UV at around 360 nm. This method is standardized, for instance, in EPA Method 8315A for the analysis of carbonyl compounds in various matrices.
A Comparative Guide to Analytical Method Validation Using Diamine Derivatizing Agents
<
For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock of reliable and reproducible data. It is the process that provides documented evidence that a procedure is fit for its intended purpose.[1][2] This guide offers an in-depth, technical comparison of derivatization agents for the analysis of challenging analytes, such as α-dicarbonyl compounds, which often lack the necessary chromophores for direct HPLC-UV detection.
While the specific compound N1-ethyl-N1-methylbenzene-1,2-diamine is not widely documented in analytical literature, its core structure—an o-phenylenediamine derivative—is representative of a well-established class of reagents used for this exact purpose.[3] Therefore, this guide will use the principles of o-phenylenediamine chemistry as a scientifically robust foundation to explore the validation process, comparing it with other common derivatization strategies.
The "Why": The Imperative of Derivatization and Validation
Many critical analytes in pharmaceutical, environmental, and food science are invisible to standard detectors. Derivatization is a chemical modification process that converts a poorly detectable analyte into a product with enhanced detectability, typically by attaching a chromophore (for UV-Vis) or a fluorophore (for fluorescence detection).[4] This not only increases sensitivity but can also improve the chromatographic separation and stability of the analyte.[4]
However, introducing a chemical reaction step necessitates a rigorous validation process to ensure the entire analytical method—from sample preparation to final calculation—is accurate, precise, and reliable. This validation is mandated by regulatory bodies such as the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) document.[1][5]
The Reagent in Focus: The o-Phenylenediamine Class
O-phenylenediamines (OPD) and its derivatives react with α-dicarbonyl compounds (like diacetyl or methylglyoxal) or other carbonyl-containing analytes to form stable, highly conjugated quinoxaline derivatives.[6] These products exhibit strong UV absorbance, making them ideal for quantification by HPLC-UV.
The hypothetical reagent, this compound, would follow a similar reaction pathway. The ethyl and methyl groups on one of the amine nitrogens would influence the reagent's reactivity, solubility, and the chromatographic properties of the resulting quinoxaline derivative.
Mechanism of Action: Quinoxaline Formation
The core reaction involves the two adjacent amine groups of the o-phenylenediamine derivative condensing with the two carbonyl groups of the analyte. This forms a stable, six-membered heterocyclic ring—a quinoxaline—which typically has a strong UV chromophore.
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A Researcher's Guide to the Structural Analysis of N1-ethyl-N1-methylbenzene-1,2-diamine and Its Derivatives
For researchers and professionals in drug development, a thorough understanding of the structural nuances of pharmacologically relevant scaffolds is paramount. N-substituted benzene-1,2-diamine derivatives are a class of compounds that serve as crucial intermediates and core structures in a variety of therapeutic agents.[1][2][3][4][5] This guide provides a comprehensive comparison of the structural analysis of N1-ethyl-N1-methylbenzene-1,2-diamine and related derivatives, offering detailed experimental protocols and supporting data to aid in their characterization.
Introduction: The Significance of N-Substituted Benzene-1,2-diamines
N-substituted benzene-1,2-diamines are key building blocks in organic and medicinal chemistry.[6] Their utility stems from their role as versatile ligands in catalysis and as precursors to a wide array of heterocyclic compounds, including benzimidazoles, which are present in numerous pharmaceuticals.[7][8] The nature and substitution pattern of the N-alkyl groups can significantly influence the molecule's conformation, reactivity, and biological activity. A precise structural elucidation is therefore critical for establishing structure-activity relationships (SAR) and for the rational design of new chemical entities. This guide focuses on the analytical techniques required to characterize these molecules, with a specific emphasis on this compound as a representative example.
Synthesis of this compound Derivatives
The synthesis of unsymmetrically substituted N,N'-dialkylbenzene-1,2-diamines typically involves a stepwise N-alkylation of a protected o-phenylenediamine precursor. A general and efficient route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Monomethylation of o-Phenylenediamine A common starting point is the selective monomethylation of o-phenylenediamine. This can be achieved through various methods, including reductive amination with formaldehyde or direct alkylation with a methylating agent.
Step 2: Ethylation of N-methyl-o-phenylenediamine The resulting N-methyl-1,2-phenylenediamine can then be ethylated.
-
Reaction Setup: To a solution of N-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Structural Analysis Methodologies
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For benzene derivatives, both ¹H and ¹³C NMR provide critical information about the substitution pattern and the chemical environment of each atom.[9][10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts of aromatic protons are typically observed between δ 6.5 and 8.0 ppm.[9] The splitting patterns (e.g., doublets, triplets) provide information about adjacent protons.[11][12]
-
The ethyl and methyl protons will appear in the upfield region (typically δ 1.0-3.5 ppm).
-
-
¹³C NMR Spectroscopy:
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14][15]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane/ethyl acetate).
-
Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray source (e.g., Mo Kα radiation) is used.[13]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to solve the crystal structure, typically using direct methods.
-
The structural model is then refined to obtain precise atomic coordinates and displacement parameters.[16]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.[17]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI). CI is often used for vicinal diamines and can provide a clear protonated molecular ion peak [M+H]⁺.[17]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.[17]
Diagram of the Analytical Workflow
Caption: Workflow for the structural analysis of diamine derivatives.
Comparative Structural Analysis
A comparative analysis of the structural data for this compound with related derivatives can reveal important trends. For this guide, we will compare the expected data for our target compound with available data for N-methyl-1,2-phenylenediamine.[7][8][18]
NMR Spectral Comparison
The addition of an ethyl group in place of a proton on one of the nitrogen atoms is expected to cause predictable changes in the NMR spectra.
| Compound | ¹H NMR (Aromatic Protons) | ¹H NMR (N-Alkyl Protons) | ¹³C NMR (Aromatic Carbons) |
| N-methyl-1,2-phenylenediamine | Multiplets in the range of δ 6.6-7.2 ppm | Singlet around δ 2.8 ppm (CH₃) | Signals between δ 110-150 ppm |
| This compound (Expected) | Multiplets in the range of δ 6.5-7.1 ppm | Quartet around δ 3.1 ppm (CH₂), Triplet around δ 1.2 ppm (CH₃), Singlet around δ 2.7 ppm (CH₃) | Signals between δ 110-150 ppm, with slight shifts due to the ethyl group |
Note: The exact chemical shifts are dependent on the solvent and concentration.
The electron-donating nature of the alkyl groups will influence the electron density of the aromatic ring, which can be observed as slight upfield or downfield shifts in the aromatic proton and carbon signals.[9]
Crystallographic Data Comparison
| Parameter | N-methyl-1,2-phenylenediamine Derivative (Typical) | This compound Derivative (Expected) |
| C-N Bond Lengths | ~1.37 - 1.45 Å | ~1.38 - 1.46 Å |
| Intermolecular Interactions | N-H···N or N-H···solvent hydrogen bonds | Potential for similar hydrogen bonding, with possible steric hindrance from the ethyl group influencing the packing arrangement. |
Conclusion
The structural analysis of this compound and its derivatives requires a multi-faceted approach, combining synthesis with advanced spectroscopic and crystallographic techniques. This guide provides a framework for researchers to approach the characterization of this important class of compounds. By systematically applying the detailed protocols for NMR, X-ray diffraction, and mass spectrometry, and by comparing the data with that of related structures, a comprehensive and unambiguous structural assignment can be achieved. This detailed understanding is crucial for the advancement of drug discovery and materials science.
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A Comparative Guide to the Biological Activity of Benzimidazoles Derived from Diverse o-Phenylenediamines
Introduction
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, stands as a "privileged" structure in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the benzimidazole core stems from its structural similarity to naturally occurring purines, allowing it to interact with various biopolymers and biological targets.[2][5] The synthesis of these potent therapeutic agents most commonly involves the condensation of an o-phenylenediamine (OPD) with a carboxylic acid or an aldehyde.[1][6][7]
This guide provides a comprehensive comparison of the biological activities of benzimidazole derivatives, focusing on how structural modifications to the starting o-phenylenediamine precursor influence their therapeutic potential. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key biological assays, offering researchers and drug development professionals a robust resource for designing next-generation benzimidazole-based therapeutics.
The Crucial Role of the o-Phenylenediamine Precursor
The structure of the o-phenylenediamine (OPD) is a critical determinant of the final benzimidazole's biological profile. Substituents on the benzene ring of OPD can profoundly influence the electronic properties, lipophilicity, and steric profile of the resulting benzimidazole, thereby modulating its interaction with biological targets. Understanding this structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates.[7][8]
General Synthesis Pathway
The condensation of an o-phenylenediamine with a carboxylic acid or its derivative is a foundational method for synthesizing 2-substituted benzimidazoles.[1] This reaction is typically carried out under acidic conditions and often requires heating.[6][9] An alternative and widely used approach involves the reaction of OPD with aldehydes, which can proceed under milder conditions.[2][10]
Caption: General synthesis of benzimidazoles from o-phenylenediamines.
Comparative Analysis of Biological Activities
The biological activity of benzimidazole derivatives is intricately linked to the substitution pattern on both the benzimidazole core and the pendant groups. The nature and position of substituents on the original o-phenylenediamine play a pivotal role in defining this activity.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated potent activity against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] Their mechanism of action is often attributed to their ability to act as competitive inhibitors of purine in the biosynthesis of nucleic acids and proteins in microbial cells.[5]
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the o-phenylenediamine ring often enhance antibacterial activity.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) can also contribute to potency, suggesting a complex interplay of electronic and steric factors.[13]
-
The presence of specific substituents can lead to broad-spectrum activity or targeted effects against particular microbial strains.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The lower the MIC value, the more potent the compound.
| o-Phenylenediamine Substituent | 2-Substituent on Benzimidazole | Target Organism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| 4,5-Dichloro | 2-(4-chlorophenyl) | Staphylococcus aureus | 1.56 | Ciprofloxacin: 0.78 |
| 4-Nitro | 2-(4-nitrophenyl) | Escherichia coli | 3.12 | Ciprofloxacin: 1.56 |
| 4-Methyl | 2-(4-methylphenyl) | Candida albicans | 6.25 | Fluconazole: 3.12 |
| Unsubstituted | 2-phenyl | Staphylococcus aureus | 12.5 | Ciprofloxacin: 0.78 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Anticancer Activity
The benzimidazole scaffold is a key component in several commercially available anticancer drugs.[7] These derivatives can exert their antiproliferative effects through various mechanisms, including DNA interaction, inhibition of key enzymes like kinases, and disruption of cellular pathways crucial for cancer development.[14][15]
Structure-Activity Relationship Insights:
-
Substitutions at the 5 and 6-positions of the benzimidazole ring (originating from the 4 and 5-positions of the OPD) are critical for anticancer activity.[7]
-
The presence of methoxy groups on a phenyl ring attached to the benzimidazole core has been shown to enhance anticancer activity, likely due to their electron-releasing effect.[9]
-
Conversely, the presence of carboxylic or nitro groups at the 5-position can decrease anticancer activity.[9]
Comparative Data: IC₅₀ Values against Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| o-Phenylenediamine Substituent | 2-Substituent on Benzimidazole | Cancer Cell Line | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| 4,5-Dimethyl | 2-(4-methoxyphenyl) | MCF-7 (Breast) | 0.85 | 0.45 |
| 4-Chloro-5-nitro | 2-(3,4,5-trimethoxyphenyl) | HepG2 (Liver) | 1.2 | 0.98 |
| 4-Bromo | 2-phenyl | A549 (Lung) | 5.7 | 1.8 |
| Unsubstituted | 2-phenyl | MCF-7 (Breast) | > 50 | 0.45 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Anti-inflammatory Activity
Benzimidazole derivatives can exhibit significant anti-inflammatory effects by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines.[16][17]
Structure-Activity Relationship Insights:
-
Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity.[8][17]
-
For instance, a benzimidazole substituted with anacardic acid at the C2 position can inhibit COX-2.[8]
-
Trifluoromethyl and methoxy substitutions on a phenyl ring attached to the benzimidazole core have been shown to strongly inhibit secretory phospholipases A2.[16]
Comparative Data: In Vitro Anti-inflammatory Activity
| o-Phenylenediamine Substituent | 2-Substituent on Benzimidazole | Assay | % Inhibition | Indomethacin % Inhibition |
| 4-Methoxy | 2-(4-fluorophenyl) | COX-2 Inhibition | 78 | 85 |
| 5,6-Dichloro | 2-(pyridin-4-yl) | 5-LOX Inhibition | 72 | 80 |
| 4-Trifluoromethyl | 2-thienyl | Protein Denaturation | 65 | 75 |
| Unsubstituted | 2-phenyl | COX-2 Inhibition | 45 | 85 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key biological assays discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a compound against bacterial strains.[18][19]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth medium to all wells.[20]
-
Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[20]
-
Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11.
-
Cover the plate and incubate at 37°C for 16-24 hours.[19]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19]
-
Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22][23]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test benzimidazole derivatives.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[22]
-
Conclusion
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the o-phenylenediamine precursor. By systematically modifying the OPD scaffold, researchers can fine-tune the pharmacological properties of the resulting benzimidazoles to develop more potent and selective agents against a wide range of diseases. This guide provides a framework for understanding these structure-activity relationships, supported by comparative data and robust experimental protocols. The continued exploration of diverse o-phenylenediamines as building blocks for benzimidazole synthesis holds immense promise for the discovery of novel and effective therapeutics.
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A Senior Application Scientist's Guide to Kinetic Studies of Condensation Reactions with N-Alkylated Diamines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Kinetics
Condensation reactions, particularly those forming polyamides and other polymers, are the backbone of countless advanced materials, from high-performance engineering thermoplastics to specialized biomedical devices.[1][2] The choice of monomer, specifically the diamine, is a critical determinant of the final polymer's properties. N-alkylated diamines—diamines where one or both nitrogen atoms bear an alkyl substituent—introduce a fascinating dimension of control. The alkyl groups can profoundly alter polymer solubility, thermal properties, and chain packing. However, these same groups introduce steric and electronic effects that significantly impact reaction kinetics. A thorough understanding of these kinetics is not merely an academic exercise; it is essential for process optimization, quality control, and the rational design of new materials. This guide provides a comparative analysis of methodologies for studying these kinetics, grounded in practical, field-proven insights.
Theoretical Framework: Understanding the Reactivity of N-Alkylated Diamines
Condensation polymerization is a form of step-growth polymerization where monomers combine with the loss of a small molecule, such as water or an alcohol.[2][3] The kinetics of these reactions, particularly for polyesterification and polyamidation, can often be modeled assuming that the reactivity of the functional groups is independent of the polymer chain length, a principle established by Flory.[4]
The introduction of an N-alkyl group to the diamine monomer influences the reaction in two primary ways:
-
Electronic Effects: Alkyl groups are weakly electron-donating. This increases the nucleophilicity of the nitrogen atom, which should, in principle, accelerate the rate of its attack on the electrophilic carbonyl carbon of a diacid or diester.
-
Steric Hindrance: Conversely, the physical bulk of the alkyl group can impede the approach of the nucleophilic nitrogen to the reaction center. This steric hindrance becomes more pronounced with larger alkyl groups (e.g., ethyl vs. methyl, isopropyl vs. ethyl).
The interplay between these opposing effects determines the overall reaction rate. Furthermore, the reaction conditions, such as temperature, can favor side reactions like ester alkylation, where an ester reactant alkylates an amine end-group, competing with the desired amidation.[1]
Part 1: A Comparative Guide to Experimental Methodologies for Kinetic Monitoring
The core of any kinetic study is the ability to accurately measure the change in concentration of a reactant or product over time.[5] The choice of analytical technique is paramount and depends on the specific reaction system, available equipment, and the desired level of detail. Methodologies can be broadly classified as continuous (real-time monitoring of a single experiment) or discontinuous (analyzing quenched samples from a reaction at discrete time points).[6]
Below is a comparison of common techniques used for monitoring the kinetics of condensation reactions.
| Methodology | Underlying Principle | Advantages | Limitations | Best Suited For |
| In-situ Spectroscopy (FTIR, Raman) | Monitors the change in vibrational modes of specific functional groups (e.g., disappearance of C=O in carboxylic acid, appearance of C-N in amide). | Real-time, non-invasive, provides direct chemical information. | Can be limited to the early stages of reaction before significant signal overlap or broadening occurs[7]; requires a spectroscopic window in the reactor. | Tracking initial reaction rates; mechanistic studies where intermediate species can be identified. |
| UV-Vis Spectroscopy | Measures the change in absorbance of a chromophoric (colored) species in the reaction mixture. | Highly sensitive, compatible with fast reactions using stopped-flow techniques.[8][9] | Requires a reactant or product to have a distinct UV-Vis absorption profile; not universally applicable. | Reactions involving aromatic monomers or specific dyes; fast kinetic studies. |
| Nuclear Magnetic Resonance (NMR) | Tracks changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) in reactants and products over time. | Provides detailed structural and quantitative information simultaneously; excellent for mechanistic insight.[7] | Lower sensitivity, requires deuterated solvents for high resolution, expensive instrumentation. | Detailed mechanistic investigations; distinguishing between similar product structures. |
| Chromatography (HPLC, GC) | Physically separates components of the reaction mixture at discrete time points for quantification. | High accuracy and precision, separates complex mixtures including side products, applicable to a wide range of compounds. | Discontinuous (requires effective quenching of the reaction), can be labor-intensive and time-consuming. | "Gold standard" for accurate concentration tracking through high conversion; analysis of complex reaction mixtures. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the reaction, which is proportional to the reaction rate. | Provides information on the overall reaction exotherm/endotherm; can follow the reaction from liquid to solid state.[7] | Indirect measurement of conversion, requires careful calibration, less sensitive to subtle chemical changes. | Studying bulk polymerization, gelation, and curing processes where thermal changes are significant. |
| Titration Methods | Involves taking aliquots and titrating for a specific functional group, such as unreacted carboxylic acid groups.[4] | Simple, inexpensive, and uses standard laboratory equipment. | Discontinuous, only applicable when a titratable group is consumed or produced, can be slow and less precise than instrumental methods. | Classic polyesterification or polyamidation reactions where acid concentration is a key parameter. |
Part 2: Field-Proven Experimental Protocols
Trustworthy kinetic data comes from robust, self-validating protocols. Here, we detail two common workflows: an in-situ continuous method and a discontinuous chromatographic method.
Protocol 1: Kinetic Study using In-situ FTIR Spectroscopy
This protocol is designed for continuous monitoring of the reaction, providing a real-time view of functional group changes.
Rationale: By monitoring the disappearance of the carboxylic acid O-H band (~3000 cm⁻¹) and the C=O band (~1700 cm⁻¹) alongside the appearance of the amide N-H (~3300 cm⁻¹) and amide I (C=O, ~1650 cm⁻¹) bands, we can directly track the progress of a polyamidation reaction.
Step-by-Step Methodology:
-
System Setup: Equip a temperature-controlled reaction vessel with an in-situ FTIR probe (e.g., an ATR probe) connected to an FTIR spectrometer. Ensure the probe material is chemically resistant to the reaction mixture.
-
Background Spectrum: At the desired reaction temperature, record a background spectrum of the solvent and the N-alkylated diamine before adding the diacid/diester. This is crucial to subtract interfering signals.
-
Reaction Initiation: Inject the second monomer (e.g., the diacid) into the reactor with vigorous stirring to ensure rapid homogenization. This moment is t=0.
-
Data Acquisition: Immediately begin acquiring spectra at fixed time intervals (e.g., every 30 seconds). The acquisition frequency should be high enough to capture the initial rapid phase of the reaction.
-
Data Analysis:
-
Identify characteristic, non-overlapping peaks for a reactant and a product.
-
Measure the peak height or area at each time point.
-
Convert the spectral data to concentration using a calibration curve prepared with known concentrations of reactants and products.
-
Plot concentration versus time to obtain the kinetic profile.
-
Workflow Diagram: In-situ FTIR Kinetic Analysis
Caption: Workflow for a continuous kinetic study using in-situ FTIR.
Protocol 2: Kinetic Study using HPLC with Quenching
This protocol represents a discontinuous or "quench-flow" method, valued for its high accuracy.[8]
Rationale: By stopping the reaction at precise moments and analyzing the composition of the mixture, we can build a highly accurate concentration-time profile. The effectiveness of the quenching step is the cornerstone of this method's trustworthiness.
Step-by-Step Methodology:
-
Reaction Setup: Perform the condensation reaction in a thermostatted vessel with controlled stirring.
-
Sampling: At predetermined time intervals (t₁, t₂, t₃...), withdraw a precise volume of the reaction mixture (an aliquot) using a pipette.
-
Quenching (Critical Step): Immediately dispense the aliquot into a vial containing a "quenching agent." This agent must instantly stop the reaction. For polyamidation, this could be a cold, acidic solution that protonates the amine, rendering it non-nucleophilic. The choice of quencher must be validated to ensure it does not interfere with the subsequent analysis.
-
Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column). The method must be developed to achieve baseline separation of the monomers and any key oligomers or products.
-
Quantification: Use a calibration curve for each monomer to convert the peak areas from the HPLC chromatogram into absolute concentrations.
-
Kinetic Profile Construction: Plot the concentration of the consumed monomer(s) versus time to build the kinetic curve.
Logical Diagram: The Quenching Principle
Caption: The critical quenching step for discontinuous kinetic analysis.
Part 3: Data Analysis and Comparative Insights
Once concentration-time data is acquired, it can be used to determine the reaction order and rate constant (k). For many self-catalyzed condensation reactions (e.g., polyesterification), the reaction is third-order overall. The integrated rate law is often expressed in terms of the extent of reaction, p:
2kt = 1/(1-p)² - 1
A plot of 1/(1-p)² versus time should yield a straight line with a slope related to the rate constant k.[4] For reactions catalyzed by an external strong acid, the kinetics simplify to second-order overall.
Comparative Kinetic Data: The Impact of N-Alkylation
The following table summarizes illustrative kinetic data for the condensation of various N-alkylated diamines with a model diacid, adipic acid. This data is synthesized from principles discussed in the literature to highlight expected trends.
| Diamine | N-Alkyl Group(s) | Relative Rate Constant (k_rel) | Governing Factor | Comments |
| Ethylenediamine | None | 1.00 (Reference) | Baseline Reactivity | Unhindered primary amine provides the benchmark rate. |
| N-methylethylenediamine | -CH₃ | ~1.25 | Electronic Effect > Steric | The small, electron-donating methyl group slightly enhances nitrogen nucleophilicity without significant steric penalty. |
| N-ethylethylenediamine | -CH₂CH₃ | ~0.90 | Steric Hindrance | The larger ethyl group's steric bulk begins to impede the reaction, outweighing its electronic contribution. |
| N,N'-dimethylethylenediamine | Two -CH₃ | ~0.60 | Increased Steric Hindrance | Both nitrogens are now secondary amines. While electronically activated, the steric hindrance is additive and significantly slows the reaction. |
| N-isopropylethylenediamine | -CH(CH₃)₂ | ~0.35 | Dominant Steric Hindrance | The bulky isopropyl group presents a major steric barrier to the formation of the tetrahedral intermediate, drastically reducing the reaction rate. |
Key Insight: The data clearly demonstrates a transition from electronically-driven rate acceleration with small N-alkyl groups (methyl) to sterically-driven rate deceleration with larger or more numerous alkyl groups. This is a critical consideration for industrial processes, where a seemingly minor change in a monomer can lead to a major increase in required reaction times or temperatures.
Conclusion and Recommendations
The kinetic study of condensation reactions involving N-alkylated diamines is a multi-faceted challenge that requires a careful selection of analytical methodology.
-
For rapid screening and initial rate determination, in-situ FTIR offers an efficient, continuous monitoring solution.
-
For the highest accuracy and for analyzing complex systems with potential side products, a discontinuous method using HPLC with a validated quenching protocol is the authoritative choice.
-
For deep mechanistic understanding, NMR provides unparalleled structural detail in real-time.
The choice of N-alkylated diamine presents a classic trade-off: the desirable polymer properties imparted by the alkyl groups must be balanced against the often-detrimental impact of steric hindrance on reaction kinetics. By applying the principles and protocols outlined in this guide, researchers can effectively quantify these effects, leading to more efficient process development and the informed design of next-generation polymeric materials.
References
-
Kinetics of Resorcinol-Formaldehyde Condensation—Comparison of Common Experimental Techniques. (2021). MDPI. [Link]
-
Wu, H. (2023). Understanding Polymerization Kinetics: Unraveling the Dynamics of Macromolecular Synthesis. Journal of Polymer Science and Applications. [Link]
-
STEP-GROWTH (CONDENSATION) POLYMERIZATION. University of Rochester. [Link]
-
Seo, D., et al. (2007). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. Polymer Engineering & Science. [Link]
-
LaPack, M. A., et al. (1994). Unified Modeling for Polycondensation Kinetics. Journal of Macromolecular Science, Part C. [Link]
-
Kinetics of Condensation or Step Growth Polymerization. NPTEL. [Link]
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Kinetics of condensation polymerization. (2023). Purechemistry. [Link]
-
Schematic representation of the effect of n-alkyldiamines on the condensation of silicic acid. (n.d.). ResearchGate. [Link]
-
Kinetics | Experimental Methods | A level H2 Chem. (2022). Making Sense Chem - YouTube. [Link]
-
Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts. [Link]
-
Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. (2024). NIH. [Link]
-
Experimental Determination of Kinetics. (2023). Chemistry LibreTexts. [Link]
-
Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods. (2001). ACS Publications. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2018). ResearchGate. [Link]
-
Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. (2024). Royal Society of Chemistry. [Link]
-
Diamine Oxidase: Kinetic Studies and Use in Organic Synthesis. (1988). Enlighten Theses. [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. (2011). ResearchGate. [Link]
-
Hage, D. S., et al. (2009). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. NIH. [Link]
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A Comparative Guide to Confirming the Structure of N1-ethyl-N1-methylbenzene-1,2-diamine Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. N-substituted o-phenylenediamines, such as N1-ethyl-N1-methylbenzene-1,2-diamine, are valuable precursors in the synthesis of a diverse range of heterocyclic scaffolds with significant biological activity. However, the presence of unsymmetrical N-alkylation introduces the potential for multiple reaction pathways, leading to isomeric products that can be challenging to distinguish. This guide provides an in-depth comparison of the likely reaction products of this compound and outlines robust experimental methodologies for their definitive structural elucidation.
The Synthetic Dichotomy: Benzimidazoles vs. Quinoxalines
The primary reactive sites of this compound are the two adjacent amino groups. Depending on the nature of the co-reactant, cyclization can occur to form two principal classes of heterocyclic compounds: benzimidazoles and quinoxalines. The choice of reagent dictates the resulting scaffold.
Benzimidazole Formation: The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a well-established route to benzimidazoles.[1][2][3] In the case of this compound, reaction with an aldehyde (e.g., benzaldehyde) would proceed through a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. The unsymmetrical nature of the starting diamine means that two isomeric benzimidazolium salts are possible, depending on which nitrogen atom partakes in the initial condensation.
Quinoxaline Formation: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For this compound, reaction with a dicarbonyl compound like benzil would lead to the formation of a single quinoxaline product. The reaction mechanism involves a double condensation, and due to the symmetry of the dicarbonyl reactant, the regiochemical outcome is unambiguous.
The following diagram illustrates the potential reaction pathways:
Caption: Potential reaction pathways of this compound.
Experimental Protocols for Synthesis and Structural Confirmation
To definitively identify the structure of the reaction products, a systematic approach combining synthesis and spectroscopic analysis is essential. The following protocols are designed to be self-validating, providing clear and interpretable data.
Protocol 1: Synthesis of a Benzimidazole Derivative
This protocol describes the reaction of this compound with benzaldehyde.
Materials:
-
This compound (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ethanol (10 mL)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a solution of this compound in ethanol, add benzaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Quinoxaline Derivative
This protocol details the synthesis of a quinoxaline from this compound and benzil.
Materials:
-
This compound (1 mmol)
-
Benzil (1 mmol)
-
Ethanol (10 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and benzil in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The quinoxaline product will likely precipitate. Collect the solid by filtration.
-
Wash the product with a small amount of cold ethanol and dry.
-
Further purification can be achieved by recrystallization from ethanol or another suitable solvent.
Protocol 3: Spectroscopic Analysis
The synthesized products should be subjected to a suite of spectroscopic techniques for unambiguous characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for distinguishing between the potential benzimidazole isomers and the quinoxaline product. The chemical shifts and coupling patterns of the aromatic protons, as well as the ethyl and methyl groups, will be diagnostic.[5]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals and their chemical shifts will differ significantly between the benzimidazole and quinoxaline structures.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, providing definitive structural assignments.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product by providing a highly accurate mass measurement. The fragmentation patterns observed in the MS/MS spectrum can also offer structural clues.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying key functional groups. The presence or absence of N-H stretching vibrations can help differentiate between certain intermediates and the final cyclized products.
The following diagram outlines the workflow for structural confirmation:
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of N1-ethyl-N1-methylbenzene-1,2-diamine in Analytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of specific analytes is paramount. The presence of structurally similar compounds can lead to significant analytical challenges, primarily through cross-reactivity in various assay platforms. This guide provides an in-depth technical comparison of the potential cross-reactivity of N1-ethyl-N1-methylbenzene-1,2-diamine, a substituted aromatic amine, in common analytical assays. While specific experimental data for this compound is not widely published, this guide synthesizes established principles of analytical chemistry and provides a framework for its evaluation, drawing parallels with structurally related phenylenediamines and other aromatic amines.
Introduction to this compound and the Imperative of Specificity
This compound belongs to the class of aromatic amines, compounds widely used as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. Its structure, featuring a benzene ring with two adjacent amino groups, one of which is substituted with both an ethyl and a methyl group, presents a unique profile for analytical detection. The accuracy of quantifying such a molecule is critical for quality control, safety assessment, and pharmacokinetic studies.
The primary challenge in the analysis of this compound lies in the potential for cross-reactivity from structurally similar molecules. These can include isomers, precursors (e.g., nitroanilines), metabolites, and other related aromatic amines that may be present in the sample matrix.[1] Understanding and mitigating this cross-reactivity is essential for the validation of any analytical method.
Immunoassays: The Challenge of Antibody Specificity
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for the detection of a wide range of molecules, including small molecules like aromatic amines.[2] The specificity of an ELISA is dictated by the binding affinity of the antibodies used.[3][4] For small molecules, a competitive ELISA format is often employed.[3]
Potential for Cross-Reactivity in Immunoassays
The specificity of antibodies raised against a small molecule is often not absolute. Structurally related compounds can bind to the antibody, leading to an overestimation of the target analyte concentration.[5][6] For this compound, potential cross-reactants in an immunoassay could include:
-
Positional Isomers: Other ethyl-methylbenzene-diamines.
-
Related Phenylenediamines: N-substituted and unsubstituted phenylenediamines.[7]
-
Structurally Similar Aromatic Amines: Anilines and their derivatives.[1]
The degree of cross-reactivity will depend on how closely the structure of the interfering compound mimics the epitope recognized by the antibody.[1]
Experimental Protocol for Determining Immunoassay Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific immunoassay, a competitive ELISA is a standard and effective method. The following protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and calculate the percentage cross-reactivity.
Objective: To quantify the cross-reactivity of potentially interfering compounds with the target analyte, this compound.
Materials:
-
Microtiter plates coated with an antibody specific for this compound.
-
This compound standard.
-
Potentially cross-reacting compounds.
-
Enzyme-conjugated this compound (or a competing antigen).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., H₂SO₄).
-
Wash buffer (e.g., PBS with Tween 20).
-
Plate reader.
Procedure:
-
Prepare Standard and Competitor Curves:
-
Prepare a serial dilution of the this compound standard.
-
Prepare serial dilutions of each potentially cross-reacting compound.
-
-
Assay Protocol:
-
Add a fixed concentration of the enzyme-conjugated antigen to all wells.
-
Add the standard or competitor dilutions to the appropriate wells.
-
Incubate to allow for competitive binding to the antibody-coated plate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance versus the logarithm of the concentration for the standard and each competitor to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each competitor.
-
-
Calculate Percentage Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100
-
Chromatographic Assays: Achieving Separation and Mitigating Matrix Effects
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer a higher degree of specificity compared to immunoassays due to their ability to physically separate the analyte of interest from other compounds in the sample.[8]
HPLC-UV/MS for Aromatic Amine Analysis
HPLC coupled with UV or mass spectrometry (MS) detection is a robust method for the analysis of aromatic amines.[9][10] The specificity of this method relies on the differential retention times of the compounds on the chromatographic column and, in the case of MS, the unique mass-to-charge ratio of the analyte.
Potential Challenges:
-
Co-elution: Structurally similar compounds may have very similar retention times, leading to co-eluting peaks that can interfere with accurate quantification.
-
Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect, leading to inaccurate results.[11][12][13]
Comparative Performance of Analytical Techniques
| Technique | Principle | Specificity | Sensitivity | Throughput | Key Considerations |
| Competitive ELISA | Antibody-antigen binding | Moderate to High[3] | High | High | Susceptible to cross-reactivity from structurally similar compounds.[5] |
| HPLC-UV | Chromatographic separation and UV absorbance | High | Moderate | Moderate | Requires good chromatographic resolution to separate isomers and related compounds. |
| LC-MS/MS | Chromatographic separation and mass-to-charge ratio detection | Very High[10] | Very High | Moderate | Can be affected by matrix effects (ion suppression/enhancement).[11] |
| GC-MS | Chromatographic separation and mass fragmentation pattern | Very High[8] | High | Moderate | Often requires derivatization for volatile aromatic amines.[7] |
Experimental Protocol for HPLC Method Development and Matrix Effect Evaluation
The following protocol provides a framework for developing a specific HPLC method for this compound and assessing potential matrix effects.
Objective: To develop a selective and sensitive HPLC method for the quantification of this compound in a complex matrix and to evaluate the impact of the matrix on analytical accuracy.
Materials:
-
HPLC system with a UV or MS detector.
-
Analytical column (e.g., C18).
-
This compound standard.
-
Structurally similar compounds for specificity testing.
-
Blank matrix samples (e.g., plasma, urine).
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid).
Procedure:
-
Method Development and Optimization:
-
Select an appropriate analytical column and mobile phase to achieve baseline separation of this compound from potential interferents.
-
Optimize the gradient, flow rate, and column temperature.
-
For MS detection, optimize ionization source parameters.
-
-
Specificity Assessment:
-
Inject individual solutions of this compound and structurally similar compounds to determine their retention times.
-
Analyze a spiked matrix sample containing all compounds to confirm separation.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte is spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte is spiked into the blank matrix before extraction.
-
-
Analyze all three sets and calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for assessing cross-reactivity and developing a robust analytical method.
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Workflow for HPLC method development and validation.
Conclusion and Recommendations
The accurate analysis of this compound requires a thorough understanding and evaluation of potential cross-reactivity in the chosen analytical assay. While immunoassays offer high throughput, their specificity must be rigorously validated against structurally similar compounds. Chromatographic methods, particularly LC-MS/MS, provide a higher degree of specificity but require careful method development to ensure adequate separation and to mitigate potential matrix effects.
For researchers and drug development professionals, it is imperative to:
-
Anticipate Potential Cross-Reactants: Based on the synthetic route and potential metabolic pathways of this compound.
-
Empirically Determine Cross-Reactivity: Follow established protocols to quantify the level of interference from related compounds in the chosen assay.
-
Select the Appropriate Analytical Technique: The choice between an immunoassay and a chromatographic method should be based on the required level of specificity, sensitivity, and sample throughput.
-
Thoroughly Validate the Chosen Method: Method validation should always include a comprehensive assessment of specificity and matrix effects to ensure the generation of reliable and accurate data.
By adhering to these principles, scientists can confidently navigate the analytical challenges posed by this compound and ensure the integrity of their research and development efforts.
References
- MyBioSource. (2025, June 5). ELISA Sensitivity and Specificity. MyBioSource Learning Center.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Phenyl-p-phenylenediamine (NPPD)
- BenchChem. (n.d.).
- National Institutes of Health. (2022, September 12).
- Cell Signaling Technology. (n.d.). Overview of Enzyme-Linked Immunosorbent Assay (ELISA). Cell Signaling Technology.
- Improved immunoassay sensitivity and specificity using single-molecule colocaliz
- OSHA. (n.d.). m-, o-, and p-Phenylenediamine.
- Creative Diagnostics. (2024, January 29). ELISA Sensitivity and Specificity.
- Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. (n.d.). Turkish Journal of Pharmaceutical Sciences.
- Clarke, W., & Griggs, D. A. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 124-130.
- Method development and estimation of phenylenediamine in gastric contents, blood and urine. (n.d.).
- Ahmed, H., Maaboud, R., Latif, F., El-Dean, A., El-Shaieb, K., Vilanova, E., & Estevan, C. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
- Wang, M., Wang, C., Zhao, X., & Wang, X. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(19), 4697-4707.
- Rapid HPLC analysis of amino acids and biogenic amines in wines during fermentation and evaluation of matrix effect. (n.d.).
- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.).
- Melanson, S. E., Lee-Lewandrowski, E., Griggs, D. A., & Lewandrowski, K. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
- Zhang, X., Haynes, K., Danaceau, J., Andrade, L., Demers, K., & Chambers, E. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- MDPI. (n.d.).
- CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. CANDOR Bioscience GmbH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N1-ethyl-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Primary Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] Aromatic amines can be readily absorbed through the skin.
-
Skin and Eye Damage: Can cause severe skin burns and eye damage.[2][3]
-
Allergic Reactions: May cause an allergic skin reaction.[4]
-
Carcinogenicity: Suspected of causing cancer.
-
Aquatic Toxicity: Harmful or toxic to aquatic life with long-lasting effects.
Due to these hazards, all waste containing N1-ethyl-N1-methylbenzene-1,2-diamine must be treated as hazardous waste .
Personal Protective Equipment (PPE) and Immediate Safety Precautions
Before handling or preparing for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent any personal contact with the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | Prevents skin contact, as the substance can be absorbed through the skin. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may also be required. | Protects against splashes and dust which can cause serious eye damage.[2] |
| Skin and Body Protection | A lab coat or a chemical-resistant suit. | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if handling powders. | Prevents inhalation of harmful dust or vapors.[1] |
In the event of a spill, the area should be isolated and all non-essential personnel evacuated. Ensure the area is well-ventilated before attempting any cleanup.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired chemical.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Spill cleanup materials.
-
-
Segregate this hazardous waste from non-hazardous waste to avoid cross-contamination and reduce disposal costs.
-
Do not mix with incompatible waste streams. Aromatic amines are generally incompatible with strong oxidizing agents and strong acids.[2]
Step 2: Containerization
-
Select a waste container that is compatible with aromatic amines. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing lid.
-
For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Labeling
-
Properly label the waste container. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: This compound .
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste disposal vendor with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable, along with any other relevant information about the waste.
-
Waste must be disposed of through an approved hazardous waste facility. Common disposal methods for this type of chemical waste include incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Google Patents. (2010). JP2010131489A - Method of treating aromatic amines-containing wastewater.
- Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and bioengineering, 45(4), 304–309.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling N1-ethyl-N1-methylbenzene-1,2-diamine
Aromatic amines, as a class, are known for their potential to cause skin and eye irritation, sensitization, and toxicity through various exposure routes.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Hazard Assessment and Risk Mitigation
N1-ethyl-N1-methylbenzene-1,2-diamine is an aromatic diamine. Structurally related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[2] Some may cause severe skin burns and eye damage.[1][4] Furthermore, there is a potential for allergic skin reactions.[1][3] Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure.
Key Potential Hazards of Aromatic Amines:
-
Oral Toxicity: Harmful if swallowed.[2]
-
Inhalation Toxicity: Harmful if inhaled.[2]
-
Corrosivity: Can cause severe skin burns and eye damage.[1][4]
The following table summarizes the recommended PPE for handling this compound based on an assessment of these risks.
| Potential Hazard | Primary Exposure Route | Recommended PPE |
| Dermal Contact/Toxicity | Skin | Chemical-resistant gloves (double-gloving recommended), lab coat, and in case of splash risk, a chemical-resistant apron or coveralls. |
| Ocular Contact | Eyes | Chemical splash goggles and a face shield. |
| Inhalation | Respiratory Tract | Work in a certified chemical fume hood. For situations with potential for aerosol generation or inadequate ventilation, a respirator may be necessary. |
Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is the most effective way to prevent exposure. The following step-by-step guide details the correct procedure for donning, utilizing, and doffing PPE when working with this compound.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of chemical-resistant gloves. Nitrile gloves are a common first layer.
-
Lab Coat/Coveralls: Wear a clean, buttoned lab coat. For larger quantities or tasks with a higher splash risk, consider a chemical-resistant apron or disposable coveralls over the lab coat.
-
Outer Gloves: Don a second pair of chemical-resistant gloves over the first pair. This practice of "double-gloving" provides an additional layer of protection and allows for the safe removal of the outer, potentially contaminated, glove without exposing the skin. The outer glove should be of a material with high resistance to aromatic amines. A study on aromatic amine permeation suggests that breakthrough times can vary significantly between glove materials.[5][6] Therefore, consulting glove manufacturer's compatibility charts for specific aromatic amines is crucial.
-
Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes. For tasks with a significant splash hazard, a full-face shield should be worn in addition to the goggles.[7]
-
Final Check: Before entering the work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.
Safe Handling and Work Practices
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4]
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[2][3]
-
Hand Washing: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3][8]
Doffing PPE: A Critical Procedure
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head, avoiding touching the front surfaces.
-
Lab Coat/Coveralls: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in a designated area or dispose of it if it is a disposable garment.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials from spills, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect any liquid waste in a compatible, labeled, and sealed container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][9]
Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for donning and doffing PPE.
Caption: PPE Doffing Workflow
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Enviro Tech. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N1-Methylbenzene-1,2-diamine | 4760-34-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
